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  • Product: (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol
  • CAS: 2098118-95-5

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Physicochemical Characterization of (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol: A Novel Spirocyclic Scaffold for Drug Discovery

Abstract This technical guide provides a comprehensive framework for the in-depth physicochemical characterization of the novel spirocyclic compound, (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol. Spirocyclic scaffolds are...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the in-depth physicochemical characterization of the novel spirocyclic compound, (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol. Spirocyclic scaffolds are of increasing interest in medicinal chemistry due to their unique three-dimensional structures which can lead to improved pharmacokinetic profiles and potent interactions with biological targets.[1] This document outlines the core structural features of this novel molecule and presents a detailed, field-proven methodology for the determination of its critical physicochemical properties, including aqueous solubility, pKa, lipophilicity (LogP), and melting point. The protocols described herein are designed to be self-validating and are grounded in established principles of pharmaceutical sciences. This guide is intended for researchers, scientists, and drug development professionals engaged in the evaluation of new chemical entities.

Introduction: The Rationale for Investigating (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol

The quest for novel chemical matter with drug-like properties is a cornerstone of modern therapeutic development. Spirocyclic systems, which feature two rings sharing a single atom, offer a unique topographical diversity that can be exploited to enhance target binding and optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1] The title compound, (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol, incorporates a desirable 2-azaspiro[4.5]decane core, a primary amino group, and a primary alcohol. These functionalities suggest the potential for a favorable balance of aqueous solubility and membrane permeability, making it an attractive scaffold for further elaboration in drug discovery programs. While direct biological data for this specific molecule is not yet publicly available, related azaspiro[4.5]decane structures have shown promise in various therapeutic areas, including oncology.[2]

This guide provides a prospective analysis, detailing the essential experiments required to build a robust physicochemical profile for this and other novel chemical entities.

Chemical Structure and Proposed Synthesis

The unique three-dimensional architecture of (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol is central to its potential as a drug scaffold. A proposed, plausible synthetic route is outlined below, leveraging established organic chemistry principles to construct the spirocyclic core and introduce the requisite functional groups.

2.1. Chemical Structure

  • IUPAC Name: (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol

  • Molecular Formula: C10H20N2O

  • Core Scaffold: 2-Azaspiro[4.5]decane[3]

  • Key Functional Groups: Primary amine, primary alcohol

2.2. Proposed Retrosynthetic Analysis and Forward Synthesis

A hypothetical, yet feasible, synthetic pathway is crucial for obtaining the material needed for physicochemical evaluation. The following multi-step synthesis is proposed, starting from commercially available materials.

Synthetic_Pathway Start Commercially Available Starting Materials Step1 Step 1: Spirocycle Formation Start->Step1 [3+2] Cycloaddition or Intramolecular Cyclization Step2 Step 2: Functional Group Interconversion Step1->Step2 Reduction of a carbonyl or ester Step3 Step 3: Introduction of Amino Group Step2->Step3 Nitrogen introduction and subsequent reduction Target (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol Step3->Target

Caption: A generalized workflow for the proposed synthesis of (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol.

Physicochemical Property Determination: Methodologies and Rationale

The physicochemical properties of a drug candidate are critical determinants of its ultimate in vivo performance. The following sections detail the experimental protocols for measuring key parameters.

3.1. Aqueous Solubility

Aqueous solubility is a fundamental property that influences a drug's dissolution rate and subsequent absorption.[4][5] Poor aqueous solubility is a common reason for the failure of promising drug candidates.

3.1.1. Experimental Protocol: Equilibrium Shake-Flask Method

The shake-flask method is considered the gold standard for determining thermodynamic solubility.[6][7]

Solubility_Workflow Start Add excess solid compound to aqueous buffer Incubate Incubate with agitation (24-72 hours at constant temp) Start->Incubate Separate Centrifuge and filter supernatant (0.45 µm filter) Incubate->Separate Analyze Quantify concentration of dissolved compound via HPLC Separate->Analyze Result Solubility reported as µg/mL or µM Analyze->Result

Caption: Workflow for determining equilibrium aqueous solubility via the shake-flask method.[6]

Step-by-Step Methodology:

  • Preparation of Saturated Solution: Add an excess amount of (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a sealed glass vial.

  • Equilibration: Place the vial on an orbital shaker and agitate at a constant temperature (e.g., 25°C or 37°C) for 24 to 72 hours to ensure equilibrium is reached.[6]

  • Phase Separation: Centrifuge the suspension to pellet the excess solid. Carefully collect the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining particulates.[6]

  • Quantification: Prepare a calibration curve of the compound in the same buffer. Analyze the filtered supernatant using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection to determine the concentration of the dissolved compound.

  • Data Reporting: Express the solubility in µg/mL and µM.

3.2. Acid Dissociation Constant (pKa)

The pKa of a molecule dictates its ionization state at a given pH.[8] This is crucial as the charge of a molecule significantly impacts its solubility, permeability, and target binding.

3.2.1. Experimental Protocol: Potentiometric Titration

Potentiometric titration is a robust and widely used method for pKa determination.[9]

  • Solution Preparation: Accurately weigh and dissolve a sample of (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol in a solution with a known ionic strength.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH electrode.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the resulting sigmoid curve.[9]

3.3. Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), describes the distribution of a compound between an organic and an aqueous phase.[10][11][12] It is a key indicator of a drug's ability to cross cell membranes.

3.3.1. Experimental Protocol: Shake-Flask Method for LogP Determination

The shake-flask method is the traditional and most reliable method for LogP determination.[10]

  • Phase Preparation: Prepare a biphasic system of n-octanol and water (or buffer at a specific pH for LogD determination). Pre-saturate each phase with the other.

  • Partitioning: Dissolve a known amount of (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol in one of the phases. Add the other phase and shake the mixture vigorously for a set period to allow for partitioning.

  • Equilibration and Separation: Allow the two phases to separate completely.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[12]

3.4. Melting Point

The melting point is a fundamental physical property that provides information about the purity and crystalline nature of a compound.[13][14][15][16]

3.4.1. Experimental Protocol: Capillary Method

The capillary method is a standard technique for melting point determination in the pharmaceutical industry.[13][15]

Melting_Point_Workflow Start Prepare a finely powdered, dry sample Load Pack the sample into a capillary tube Start->Load Heat Place in a melting point apparatus and heat at a controlled rate (e.g., 1-2 °C/min) Load->Heat Observe Record the temperature range from the first sign of melting to complete liquefaction Heat->Observe Result Melting point range reported in degrees Celsius Observe->Result

Caption: Workflow for melting point determination using the capillary method.[14]

Step-by-Step Methodology:

  • Sample Preparation: Ensure the sample of (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol is finely powdered and completely dry.[16]

  • Loading: Pack a small amount of the powdered sample into a capillary tube.

  • Measurement: Place the capillary tube in a calibrated melting point apparatus. Heat the sample at a controlled rate, typically 1-2 °C per minute near the expected melting point.[14]

  • Observation and Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.[14]

Summary of Physicochemical Properties

The following table should be used to summarize the experimentally determined physicochemical properties of (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol.

Physicochemical PropertyExperimental MethodResultImplications for Drug Development
Aqueous Solubility Shake-FlaskTBD (µg/mL)Influences dissolution, absorption, and formulation strategies.
pKa Potentiometric TitrationTBDDetermines ionization state at physiological pH, affecting solubility and permeability.
LogP Shake-FlaskTBDIndicates lipophilicity and potential for membrane permeation.
Melting Point Capillary MethodTBD (°C)Indicator of purity and solid-state stability.

Conclusion

The systematic physicochemical characterization of novel chemical entities is a critical step in the drug discovery and development pipeline. This technical guide provides a robust and scientifically sound framework for evaluating (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol. The methodologies detailed herein for determining aqueous solubility, pKa, LogP, and melting point will generate a foundational dataset that will enable informed decisions regarding the progression of this and other promising spirocyclic scaffolds in therapeutic discovery programs. The insights gained from these studies will be invaluable for guiding future synthetic efforts and for understanding the structure-activity and structure-property relationships of this novel class of compounds.

References

  • Melting Point Determination in Pharmaceutical Industry. NANOLAB. [Link]

  • Melting Point Determination. ResolveMass Laboratories Inc. [Link]

  • Van der Waterbeemd, H., & De Vringer, T. (2006). Development of Methods for the Determination of pKa Values. PMC. [Link]

  • Ciura, K., Dziomba, S., & Nowak, P. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

  • Determination of Melting Points According to Pharmacopeia. Stanford Research Systems. [Link]

  • Melting Point Determination. Lambda Photometrics. [Link]

  • Aldeghi, M., Ross, G. A., & Bodkin, M. J. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Publications. [Link]

  • Short, K. C., et al. (2015). Practical methods for the measurement of log P for surfactants. ResearchGate. [Link]

  • Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed. [Link]

  • Machine learning methods for pKa prediction of small molecules: Advances and challenges. ResearchGate. [Link]

  • DETERMINATION OF MELTING POINTS. Stanford Research Systems. [Link]

  • Experimental determination of the logP using the spectrophotometric method. Farmacia. [Link]

  • Compound solubility measurements for early drug discovery. Computational Chemistry. [Link]

  • Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. [Link]

  • Small Molecule Protonation State Enumeration and pKa Prediction. Schrödinger. [Link]

  • How to Predict pKa. Rowan Scientific. [Link]

  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC. [Link]

  • Azaspirane (N-N-diethyl-8,8-dipropyl-2-azaspiro [4.5] decane-2-propanamine) inhibits human multiple myeloma cell growth in the bone marrow milieu in vitro and in vivo. PubMed. [Link]

  • (1,4-Dioxaspiro(4.5)decan-2-yl)methanol. PubChem. [Link]

  • (2S)-1,4-dioxaspiro[4.5]decane-2-methanol. PubChem. [Link]

  • 2-Azaspiro(4.5)decane. PubChem. [Link]

  • Process for the preparation of aminoalcohol derivatives and their further conversion to (1R,4S)-4-(2-amino-6-chloro-5-formamido-4-pyrimidinyl).
  • Discovery of Novel 2,8-Diazaspiro[4.5]decanes as Orally Active Glycoprotein IIb-IIIa Antagonists. ACS Publications. [Link]

  • {2-azaspiro[4.5]decan-3-yl}methanol. PubChemLite. [Link]

  • Process Design of a Novel Low Temperature Methanol Synthesis Process Using an Air-blown Autothermal Reformer. Aalto University. [Link]

  • Chemical Profile and Biological Properties of Methanolic and Ethanolic Extracts from the Aerial Parts of Inula britannica L. Growing in Central Asia. MDPI. [Link]

  • Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. MDPI. [Link]

  • Synthesis of BODIPY-Amino Acids and the Potential Applications as Specific Dyes for the Cytoplasm of Langerhans β-Cells. SciELO. [Link]

  • Chemical profiles and biological activities of acetone extracts of nine Annonaceae plants. Vietnam Journal of Science and Technology. [Link]

  • 1-Oxaspiro[4.5]decan-2-one. J-GLOBAL. [Link]

Sources

Exploratory

A Strategic Roadmap for Elucidating the In Vitro Mechanism of Action for (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol

Abstract (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol is a novel chemical entity characterized by a spirocyclic aliphatic scaffold, a structural motif of growing interest in medicinal chemistry due to its inherent three-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

(2-Amino-2-azaspiro[4.5]decan-4-yl)methanol is a novel chemical entity characterized by a spirocyclic aliphatic scaffold, a structural motif of growing interest in medicinal chemistry due to its inherent three-dimensionality and potential for novel pharmacological activities.[1] To date, the mechanism of action for this compound remains uncharacterized in public literature. This technical guide presents a comprehensive, phased strategy for the systematic in vitro elucidation of its mechanism of action. We provide a logical workflow, from broad target screening to specific hit validation and downstream signaling analysis. This document serves as a roadmap for researchers, scientists, and drug development professionals, furnishing them with the theoretical framework and detailed experimental protocols necessary to investigate this and other novel chemical entities. While no specific data for this compound exists, we will proceed by establishing a plausible hypothesis based on its structural class and detail the rigorous experimental cascade required for its validation.

Introduction: Structural Rationale and Hypothesis Generation

The structure of (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol, featuring a rigid 2-azaspiro[4.5]decane core, presents a unique conformational constraint. Such spirocyclic systems are increasingly recognized for their ability to confer improved physicochemical properties and novel interactions with biological targets.[2][3] Several derivatives of the broader azaspiro[4.5]decane class have demonstrated diverse biological activities, including antagonism of glycoprotein IIb-IIIa, inhibition of RIPK1 kinase, and even antitumor effects.[4][5][6][7]

Given the prevalence of spirocyclic scaffolds in ligands targeting central nervous system (CNS) receptors, a primary hypothesis is that (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol interacts with one or more G-protein coupled receptors (GPCRs) or ligand-gated ion channels. Specifically, the Sigma-1 receptor (S1R), an intracellular chaperone protein located at the endoplasmic reticulum (ER), is a compelling hypothetical target.[8] S1R is known to bind a wide variety of small molecules, including many with spirocyclic motifs, and plays a crucial role in modulating intracellular calcium signaling and cellular stress responses.[9][10][11]

This guide will therefore use the hypothesis of S1R modulation as an illustrative example to detail the subsequent phases of mechanistic investigation.

Phase 1: Unbiased Target Identification via Broad Panel Screening

For a novel compound with no established pharmacology, an initial unbiased screening approach is paramount to identify potential biological targets and avoid confirmation bias.

Rationale for Broad Screening

Broad-panel screening allows for the simultaneous assessment of a compound's activity against hundreds of validated targets, including GPCRs, ion channels, kinases, and transporters.[12][13] This is a cost-effective strategy to generate initial "hits," identify potential off-target liabilities, and guide subsequent, more focused research. Service providers like Eurofins Discovery and Creative Bioarray offer comprehensive panels for this purpose.[12][13]

Experimental Protocol: Commercial Target Profiling
  • Compound Preparation: Solubilize (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol in a suitable vehicle (e.g., DMSO) to a high concentration stock (e.g., 10 mM).

  • Panel Selection: Select a comprehensive screening panel, such as the Eurofins Discovery SafetyScreen44 or a custom-defined GPCR panel.[13]

  • Assay Execution: The service provider will perform a battery of radioligand binding or functional assays, typically at a single high concentration of the test compound (e.g., 10 µM).

  • Data Analysis: Results are typically provided as a percentage of inhibition (for binding assays) or stimulation (for functional assays) relative to a control compound. A standard cutoff for a "hit" is >50% inhibition or stimulation.

Data Presentation and Interpretation

The results from a broad screen are best summarized in a table to clearly identify primary hits.

Table 1: Hypothetical Broad Panel Screening Results (10 µM)

Target Class Target Assay Type % Inhibition / Stimulation Hit? ( >50%)
GPCR (Sigma) Sigma-1 (S1R) Binding 85% Inhibition Yes
GPCR (Sigma) Sigma-2 (S2R) Binding 35% Inhibition No
GPCR (Opioid) Mu-Opioid Binding 15% Inhibition No
Ion Channel hERG Binding 5% Inhibition No

| Transporter | SERT | Binding | 22% Inhibition | No |

In this hypothetical scenario, the compound shows significant and selective activity at the Sigma-1 Receptor, directing our efforts for Phase 2.

Visualization: Target Screening Workflow

G cluster_0 Phase 1: Target Identification A Novel Compound: (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol B Solubilize in DMSO (10 mM Stock) A->B C Submit to Commercial Broad Screening Panel (e.g., Eurofins SafetyScreen) B->C D Assay at 10 µM vs. >400 Targets C->D E Data Analysis: % Inhibition or Stimulation D->E F Identify Primary 'Hits' (Activity > 50%) E->F

Caption: Workflow for unbiased target screening.

Phase 2: Hit Confirmation and Affinity Determination

The primary hit(s) from the broad screen must be confirmed and characterized using orthogonal, in-house assays. This phase focuses on validating the interaction and quantifying the compound's binding affinity.

Rationale for Hit Confirmation

Single-point screening data can sometimes be misleading due to compound interference or other artifacts. It is critical to confirm the interaction using a different assay format and to determine the compound's potency through concentration-response curves. For a receptor target like S1R, the gold standard for determining binding affinity is a competitive radioligand binding assay.[14][15][16]

Experimental Protocol: S1R Radioligand Binding Assay

This protocol is adapted from established methods for characterizing S1R ligands.[14][15]

  • Membrane Preparation: Prepare membrane homogenates from a tissue source rich in S1R, such as guinea pig liver, or from cells overexpressing human S1R.[14] Protein concentration should be determined via a BCA or Bradford assay.

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Reaction Setup (96-well plate):

    • Add 50 µL of assay buffer to "Total Binding" wells.

    • Add 50 µL of a non-labeled S1R ligand (e.g., 10 µM Haloperidol) to "Non-Specific Binding" (NSB) wells.

    • Add 50 µL of serially diluted (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol to "Competition" wells (e.g., from 1 pM to 100 µM).

    • Add 50 µL of a selective S1R radioligand, such as -pentazocine, at a concentration near its dissociation constant (Kd).[14][15]

    • Add 150 µL of the membrane preparation (e.g., 50-100 µg protein) to all wells.

  • Incubation: Incubate the plate at room temperature for 120 minutes to reach equilibrium.[17]

  • Harvesting: Rapidly aspirate the contents of each well onto a glass fiber filter mat using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter mat, add scintillation cocktail, and count the retained radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value.

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]

Visualization: S1R Hit Validation Workflow

G cluster_1 Phase 2: Hit Confirmation & Affinity A Prepare S1R-rich Membrane Homogenates B Set up 96-well Plate: Total, NSB, Competition A->B E Incubate to Equilibrium B->E C Add [3H](+)-pentazocine (Radioligand) C->B D Add Test Compound (Serial Dilution) D->B F Harvest & Wash (Filter Plate) E->F G Scintillation Counting F->G H Calculate IC50 and Ki (Cheng-Prusoff) G->H

Caption: Workflow for S1R radioligand binding assay.

Phase 3: Functional Characterization and Downstream Signaling

With binding affinity confirmed, the next crucial step is to determine the functional consequence of this binding. Is the compound an agonist, an antagonist, or an allosteric modulator? This phase investigates the compound's effect on receptor function and its downstream signaling pathways.

Rationale for Functional Assays

Binding does not equate to function. A compound can bind to a receptor without eliciting a response (antagonist) or by activating it (agonist). S1R is known to modulate intracellular calcium levels by stabilizing the IP3 receptor at the ER-mitochondria interface.[8][11][18] Therefore, a calcium flux assay is a highly relevant functional readout for S1R modulation.[19][20]

Experimental Protocol: Intracellular Calcium Flux Assay
  • Cell Culture: Plate a suitable cell line (e.g., SH-SY5Y neuroblastoma cells, which endogenously express S1R) in a 96-well black, clear-bottom plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This typically involves a 30-60 minute incubation at 37°C.

  • Assay Plate Setup:

    • Place the plate into a fluorescence plate reader equipped with an automated injection system (e.g., a FlexStation 3).[19]

    • Set the reader to monitor fluorescence at appropriate excitation/emission wavelengths (e.g., 494/516 nm for Fluo-4).

  • Agonist Mode Testing:

    • Establish a baseline fluorescence reading for ~30 seconds.

    • Inject varying concentrations of (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol and monitor the fluorescence signal for 2-5 minutes. An increase in fluorescence indicates a rise in intracellular calcium, suggesting agonist activity.

  • Antagonist Mode Testing:

    • Pre-incubate cells with varying concentrations of (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol for 15-30 minutes.

    • Establish a baseline fluorescence reading.

    • Inject a known S1R agonist (e.g., (+)-Pentazocine) and monitor the fluorescence signal. A dose-dependent reduction in the agonist-induced signal indicates antagonist activity.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) from baseline.

    • Plot ΔF against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).

Downstream Signaling Analysis

S1R activation can influence multiple downstream pathways, including the phosphorylation of ERK and AKT, often via promotion of BDNF signaling.[21]

  • Cell Treatment: Treat cells with the test compound at its EC50 or IC50 concentration for various time points.

  • Lysate Preparation: Lyse the cells and collect the protein fraction.

  • Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated ERK (p-ERK), total ERK, phosphorylated AKT (p-AKT), and total AKT.

  • Densitometry: Quantify the band intensity to determine the ratio of phosphorylated to total protein, indicating pathway activation or inhibition.

Visualization: Hypothetical S1R Signaling Pathway

G cluster_0 Endoplasmic Reticulum cluster_1 Cytosol / Plasma Membrane S1R Sigma-1 Receptor (S1R) Chaperone at MAM IP3R IP3 Receptor S1R->IP3R Stabilizes BiP BiP S1R->BiP Dissociates ERK ERK S1R->ERK Promotes Phosphorylation AKT AKT S1R->AKT Promotes Phosphorylation Ca_ER Ca2+ (from ER) IP3R->Ca_ER Modulates Release BiP->S1R Inhibits (Resting) TestCmpd {Test Compound|(2-Amino-2-azaspiro...)} TestCmpd->S1R Binds (Agonist) Ca_Mito Ca2+ (to Mitochondria) Ca_ER->Ca_Mito Uptake pERK p-ERK (Active) ERK->pERK pAKT p-AKT (Active) AKT->pAKT

Caption: Hypothetical S1R signaling pathway modulation.

Conclusion

This technical guide outlines a rigorous, multi-phased strategy for the in vitro characterization of (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol, a novel compound with unknown biological activity. By progressing from unbiased, broad-based screening to specific, high-resolution biophysical and functional assays, researchers can systematically build a comprehensive profile of the compound's mechanism of action. While we have used the Sigma-1 Receptor as a plausible hypothetical target to illustrate the workflow, the principles and methodologies described herein are broadly applicable to any hits that may emerge from the initial screening phase. This logical, evidence-based cascade ensures scientific integrity and provides a solid foundation for further preclinical development.

References

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  • Martin, P., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology, 11, 280. Available at: [Link]

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  • Wang, C., et al. (2019). Design, Synthesis and Biological Evaluation of Novel diazaspiro[4.5]decan-1-one Derivatives as Potential Chitin Synthase Inhibitors and Antifungal Agents. Bioorganic & Medicinal Chemistry, 27(22), 115099. Available at: [Link]

  • Pires, M., et al. (2024). Sigma Ligand-mediated Cytosolic Calcium Modulation in BV2 Microglia Cells. bioRxiv. Available at: [Link]

  • Wang, J., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 59, 116686. Available at: [Link]

  • Molecular Devices. (n.d.). Calcium flux assay for in vitro neurotoxicity studies and drug screening. Retrieved April 7, 2026, from [Link]

  • Hideshima, T., et al. (2005). Azaspirane (N-N-diethyl-8,8-dipropyl-2-azaspiro [4.5] decane-2-propanamine) inhibits human multiple myeloma cell growth in the bone marrow milieu in vitro and in vivo. Blood, 105(11), 4470-4476. Available at: [Link]

  • Ooi, J., et al. (2021). Sigma-1 Receptor in Calcium Modulation. Encyclopedia, 1(2), 434-444. Available at: [Link]

  • Smith, S. B., et al. (2013). Sigma-1 Receptor Stimulation Attenuates Calcium Influx Through Activated L-type Voltage Gated Calcium Channels in Purified Retinal Ganglion Cells. Investigative Ophthalmology & Visual Science, 54(3), 2039-2047. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to the Spirocyclic Building Block: (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol in Drug Discovery

Abstract Spirocyclic scaffolds have emerged as privileged structures in modern medicinal chemistry, offering a distinct three-dimensional architecture that allows for an escape from the "flatland" of traditional aromatic...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Spirocyclic scaffolds have emerged as privileged structures in modern medicinal chemistry, offering a distinct three-dimensional architecture that allows for an escape from the "flatland" of traditional aromatic compounds.[1][2] Their rigid yet conformationally defined nature provides an exceptional platform for the precise spatial orientation of pharmacophoric elements, leading to enhanced target affinity, selectivity, and improved physicochemical properties. This guide provides a comprehensive technical overview of a particularly valuable building block: (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol. We will explore its structural significance, synthetic considerations, and strategic application in the design and discovery of novel therapeutics, grounded in established chemical principles and supported by relevant case studies.

The Strategic Advantage of Spirocyclic Scaffolds

The quest for novel chemical matter in drug discovery is a perpetual challenge. For decades, research was heavily dominated by aromatic and heteroaromatic systems. While successful, this has led to an over-exploration of flat chemical space. Spirocycles, which are bicyclic systems joined by a single common atom (the spiro atom), offer a compelling alternative.[2]

The primary advantages of incorporating spirocyclic motifs include:

  • Inherent Three-Dimensionality: Unlike planar aromatic rings, spirocycles project functional groups into three-dimensional space. This allows for more sophisticated and extensive interactions with the complex 3D topographies of biological targets like enzyme active sites and receptor binding pockets.[2]

  • Structural Rigidity and Conformational Pre-organization: Spirocycles composed of smaller rings (e.g., five or six-membered) possess a limited number of well-defined, low-energy conformations.[2] This rigidity reduces the entropic penalty upon binding to a target, often resulting in higher affinity.

  • Novelty and Intellectual Property: The unique structures of spirocycles provide access to novel chemical space, offering significant opportunities for generating new intellectual property.

  • Improved Physicochemical Properties: The introduction of sp³-rich spirocyclic cores can lead to decreased lipophilicity and increased aqueous solubility compared to their flat aromatic counterparts, which are favorable properties for drug candidates.[3]

The azaspiro[4.5]decane framework, in particular, has proven to be a versatile and highly valuable scaffold in the development of modulators for a wide range of biological targets.[4]

Core Analysis: (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol

The building block (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol combines the structural benefits of the spirocyclic core with strategically placed functional groups that serve as versatile handles for chemical elaboration.

Structural Breakdown:

  • 2-Azaspiro[4.5]decane Core: This consists of a five-membered pyrrolidine ring fused to a six-membered cyclohexane ring at a quaternary carbon. This arrangement provides a rigid, non-planar backbone.

  • Secondary Amine (in the pyrrolidine ring): This nitrogen atom is a key point for diversification. It can be readily functionalized through reactions like acylation, alkylation, sulfonylation, or used in reductive amination to introduce a wide array of substituents.

  • Primary Aminomethyl Group (off the pyrrolidine ring): The exocyclic -CH2NH2 group provides a primary amine. This functional group is highly reactive and serves as an excellent nucleophile for forming amide, sulfonamide, urea, or carbamate linkages, enabling the exploration of structure-activity relationships (SAR).

  • Methanol Group (off the cyclohexane ring): The primary alcohol (-CH2OH) offers another vector for modification. It can be oxidized to an aldehyde or carboxylic acid, or converted into ethers and esters to probe different interactions within a binding site.

The presence of multiple, chemically distinct functional groups allows for the systematic and directional growth of the molecule, a critical aspect of lead optimization in drug discovery.

Synthetic Strategies and Considerations

The synthesis of complex spirocyclic amines like (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol requires robust and often multi-step synthetic routes. While a specific one-pot synthesis is not commonly available, general strategies for constructing the azaspiro[4.5]decane core are well-established.

One powerful modern approach involves the use of Stannyl Amine Protocol (SnAP) reagents with cyclic ketones to form the spiro-ring junction in a single, operationally simple step.[3] Other methods include intramolecular cyclizations of linear precursors or multi-step sequences involving Dieckmann condensation.[1]

Below is a conceptual workflow illustrating a plausible synthetic approach.

G cluster_0 Conceptual Synthetic Workflow start Cyclohexanone Precursor (with protected alcohol) ketone Key Spirocyclization Step (e.g., SnAP Reagent or Multi-step Cyclization) start->ketone React with amine precursor spiro_amine Protected Spirocyclic Amine ketone->spiro_amine Formation of Spiro-junction deprotection Deprotection of Amine(s) spiro_amine->deprotection Removal of protecting groups final_product (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol deprotection->final_product Isolation of Final Building Block

Caption: A conceptual workflow for the synthesis of the target spirocyclic building block.

Protocol: Representative Amide Coupling for Library Synthesis

This protocol describes a standard method for utilizing the primary amine of the title compound to generate a library of amide derivatives for SAR studies.

Objective: To couple (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol with a carboxylic acid (R-COOH) to form the corresponding amide.

Materials:

  • (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol

  • Carboxylic acid of interest (R-COOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a solution of the carboxylic acid (1.2 equivalents) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents). Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add a solution of (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol (1.0 equivalent) in anhydrous DMF to the activated acid mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-12 hours).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure amide derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Applications in Drug Discovery: Establishing Structure-Activity Relationships

The true value of a building block is realized in its application. The azaspiro[4.5]decane scaffold has been successfully employed to develop potent and selective modulators for various biological targets. The rigid core helps establish clear Structure-Activity Relationships (SAR), where changes in a substituent's structure can be directly correlated with changes in biological activity.[5]

G cluster_0 SAR Exploration with Spirocyclic Scaffold protein Protein Binding Pocket scaffold Spirocyclic Core (Azaspiro[4.5]decane) R1 Vector 1 (e.g., Amide) scaffold->R1 R2 Vector 2 (e.g., Ether) scaffold->R2 R3 Vector 3 (e.g., Alkyl) scaffold->R3 R1->protein H-Bond R2->protein Hydrophobic Interaction R3->protein Steric Fit

Caption: A spirocyclic core orients substituents (R1, R2, R3) in defined 3D vectors to probe a protein binding pocket.

Case Studies: Azaspiro[4.5]decane Derivatives in Medicinal Chemistry

The versatility of the azaspiro[4.5]decane scaffold is demonstrated by its presence in compounds targeting a diverse array of proteins and pathways.

Therapeutic Target/AreaExample Scaffold ClassKey Findings & SignificanceReference
Platelet Aggregation 2,8-Diazaspiro[4.5]decanesDevelopment of orally active Glycoprotein IIb-IIIa antagonists for anti-thrombotic therapy. The spirocyclic template provided a constrained scaffold for positioning acidic and basic pharmacophores.[6]
CNS Disorders 1,4-Dioxa-8-azaspiro[4.5]decaneHigh-affinity and selective ligands for the σ1 receptor, which is implicated in various neurological conditions. The scaffold was used to develop PET imaging agents for tumors expressing σ1.[7]
Fungal Infections 2,8-Diazaspiro[4.5]decan-1-onesDesigned as inhibitors of chitin synthase, a crucial enzyme for fungal cell wall integrity. Some derivatives showed potent antifungal activity against pathogenic strains like C. albicans.[8]
Cancer 2-Oxa-8-azaspiro[4.5]decanesPotent and orally bioavailable allosteric inhibitors of SHP2, a key phosphatase in the RAS signaling pathway, which is a major target in oncology.[9]
Opioid Receptors 1,3,8-Triazaspiro[4.5]decanesIdentification of novel, selective agonists for the δ opioid receptor (DOR), a potential target for treating neurologic and psychiatric disorders with a potentially better side-effect profile.[10]

Conclusion and Future Perspectives

(2-Amino-2-azaspiro[4.5]decan-4-yl)methanol is more than just a molecule; it is a strategic tool for navigating complex biological space. Its inherent three-dimensionality, coupled with multiple, distinct points for chemical modification, makes it an exceptionally powerful building block for modern drug discovery. The rigid azaspiro[4.5]decane core allows medicinal chemists to move beyond the limitations of flat, aromatic systems and to design ligands that can make more precise and potent interactions with their biological targets.

As drug discovery continues to tackle increasingly challenging targets, such as protein-protein interactions and allosteric sites, the demand for sophisticated, sp³-rich scaffolds will only grow. Building blocks like (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol are poised to play a central role in the development of the next generation of innovative therapeutics, enabling the creation of safer, more effective medicines for a wide range of human diseases.

References

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  • Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. PMC. Available at: [Link]

  • Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). MDPI. Available at: [Link]

  • The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online. Available at: [Link]

  • One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. Journal of the American Chemical Society. Available at: [Link]

  • Spirocyclic Motifs in Natural Products. PMC. Available at: [Link]

  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journals. Available at: [Link]

  • Discovery of Novel 2,8-Diazaspiro[4.5]decanes as Orally Active Glycoprotein IIb-IIIa Antagonists. ACS Publications. Available at: [Link]

  • Spirocyclic β-lactone secondary metabolites modulate spliceosome function. PNAS. Available at: [Link]

  • Design, Synthesis and Structure–Activity Relationship Studies of Novel Spirochromanone Hydrochloride Analogs As Anticancer Agents. Taylor & Francis Online. Available at: [Link]

  • SAR: Structure Activity Relationships. Collaborative Drug Discovery. Available at: [Link]

  • 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis of 8-oxa-2-azaspiro[4.5]decane. ResearchGate. Available at: [Link]

  • Highly Enantioselective Construction of Azaspiro[4.5]decane via an NHC-catalyzed [5+1] Cycloaddition. Hep Journals. Available at: [Link]

  • Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. PubMed. Available at: [Link]

  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. IRIS. Available at: [Link]

  • Process for the preparation of aminoalcohol derivatives and their further conversion.Google Patents.
  • Synthesis of N-(2,8-Dioxo-1-oxaspiro[4.5]deca-6,9-dien-7-yl) Acetamide and Benzamide. MDPI. Available at: [Link]

  • Discovery of 6-[(3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one (IACS-15414), a Potent and Orally Bioavailable SHP2 Inhibitor. ResearchGate. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Novel diazaspiro[4.5]decan-1-one Derivatives as Potential Chitin Synthase Inhibitors and Antifungal Agents. PubMed. Available at: [Link]

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Exploratory

A Senior Application Scientist's Guide to the Pharmacokinetic Profiling of (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol Derivatives

Introduction The (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol scaffold represents a fascinating and increasingly relevant chemical space in modern drug discovery. Its inherent three-dimensionality, a departure from the fl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol scaffold represents a fascinating and increasingly relevant chemical space in modern drug discovery. Its inherent three-dimensionality, a departure from the flat, aromatic structures that have historically dominated medicinal chemistry, offers the potential for novel interactions with biological targets.[1] This structural rigidity can lock in favorable conformations, potentially improving binding affinity and selectivity. Furthermore, such spirocyclic systems often exhibit improved physicochemical properties, such as enhanced solubility and metabolic stability, which can translate to more favorable pharmacokinetic (PK) profiles.[2]

However, potential is not a guarantee of success. A compound's efficacy is inextricably linked to its ability to reach its target in sufficient concentration and for an adequate duration—a journey governed by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[3][4] Early and comprehensive pharmacokinetic profiling is therefore not just a regulatory hurdle but a critical, strategic component of drug development.[5][6] It allows us to fail compounds quickly and cheaply, and more importantly, to guide medicinal chemistry efforts in transforming a potent "hit" into a viable drug candidate.

This guide provides a strategic and practical framework for the comprehensive pharmacokinetic characterization of novel (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol derivatives. We will move logically from rapid, high-throughput in vitro assays, designed to screen and rank early-stage compounds, to definitive in vivo studies that characterize the holistic behavior of a lead candidate in a complex biological system. Each section explains not just the "how" but the "why," providing the rationale behind experimental choices and data interpretation, reflecting a field-proven approach to mitigating risk and maximizing the potential for clinical success.

Section 1: Foundational In Vitro ADME Profiling: The First Pass

The initial phase of PK profiling focuses on cost-effective, high-throughput in vitro assays.[6][7] The goal here is to rapidly assess a series of chemical analogs for potential ADME liabilities, enabling a "fail fast" strategy and guiding the Structure-Property Relationships (SPR).[3]

Metabolic Stability Assessment

Causality: The liver is the body's primary metabolic hub, and enzymes within it, particularly the Cytochrome P450 (CYP) superfamily, are responsible for clearing the majority of small molecule drugs.[8][9] A compound that is too rapidly metabolized will have a short half-life and poor exposure, rendering it ineffective. Assessing metabolic stability is our first look at a compound's likely persistence in vivo.

Experimental Protocol: Liver Microsomal Stability Assay This assay measures the rate at which the parent compound is consumed by metabolic enzymes present in liver microsomes, which are vesicles of the endoplasmic reticulum.[8][9][10]

  • Preparation: Pooled human and rodent (e.g., mouse, rat) liver microsomes are thawed on ice.[10] A working solution of the test compound is prepared, typically at a final concentration of 1 µM.[8][10][11]

  • Incubation: The assay is performed in a 96-well plate format. Test compound, microsomes (e.g., at 0.5 mg/mL), and phosphate buffer (pH 7.4) are combined.[11]

  • Initiation: The reaction is initiated by adding a pre-warmed NADPH-regenerating system.[8][10] NADPH is a critical cofactor for CYP enzyme activity.[9] A parallel incubation without NADPH serves as a negative control to detect non-enzymatic degradation.[9]

  • Time Course Sampling: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[8][9]

  • Reaction Termination: The reaction in each aliquot is stopped ("quenched") by adding a cold organic solvent, typically acetonitrile, which precipitates the microsomal proteins.[10][11] An internal standard is often included in the quench solution for accurate quantification.[11]

  • Analysis: After centrifugation to pellet the protein, the supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.[8][10]

Data Interpretation: The percentage of compound remaining is plotted against time. The slope of the natural log plot gives the elimination rate constant (k). From this, two key parameters are derived:

  • In Vitro Half-Life (t½): The time required for 50% of the compound to be metabolized.

  • Intrinsic Clearance (Clint): The rate of metabolism normalized to the amount of microsomal protein, expressed in µL/min/mg protein.[9] This value is a direct measure of the enzyme's efficiency and is used in models to predict in vivo hepatic clearance.

G cluster_prep Preparation cluster_rxn Reaction cluster_analysis Analysis Compound Test Compound (1 µM) Mix Combine in 96-well plate Compound->Mix Microsomes Liver Microsomes (0.5 mg/mL) Microsomes->Mix Buffer Phosphate Buffer (pH 7.4) Buffer->Mix Initiate Add NADPH Cofactor Incubate at 37°C Mix->Initiate Timepoints Sample at 0, 5, 15, 30, 45 min Initiate->Timepoints Time Course Quench Quench with Acetonitrile + Internal Standard Timepoints->Quench LCMS LC-MS/MS Analysis Quench->LCMS Data Calculate t½ and Clint LCMS->Data

Fig 1. Workflow for Liver Microsomal Stability Assay.
Cytochrome P450 (CYP) Inhibition

Causality: If one of our derivatives strongly inhibits a major CYP enzyme, it could slow the metabolism of a co-administered drug that is a substrate for that same enzyme.[12] This can lead to dangerously elevated plasma levels of the other drug, causing a significant drug-drug interaction (DDI) and potential toxicity.[12] Identifying this liability early is a critical safety screen.

Experimental Protocol: Fluorogenic CYP Inhibition Assay This high-throughput assay uses specific substrates that become fluorescent after being metabolized by a particular CYP isozyme.[12][13] A decrease in fluorescence indicates inhibition.[12]

  • Plate Setup: In a 96-well plate, serial dilutions of the test compound are prepared. A known, potent inhibitor for the specific CYP isozyme (e.g., ketoconazole for CYP3A4) is used as a positive control.[14]

  • Enzyme/Substrate Mix: A solution containing recombinant human CYP enzyme (e.g., CYP3A4, 2D6, 2C9), an NADPH regenerating system, and a specific pro-fluorescent substrate is prepared.[12][14]

  • Incubation: The enzyme/substrate mix is added to the wells containing the test compound and controls. The plate is incubated at 37°C for a predetermined time (e.g., 20-30 minutes).[14]

  • Fluorescence Reading: The reaction is stopped, and the fluorescence intensity in each well is measured using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: The fluorescence signal is converted to percent inhibition relative to a vehicle control (no inhibitor). The IC50 value—the concentration of the test compound that causes 50% inhibition of enzyme activity—is calculated by fitting the data to a dose-response curve.

G CYP CYP Enzyme Product Fluorescent Product CYP->Product Metabolizes Substrate Pro-fluorescent Substrate Substrate->CYP Binds Inhibitor Test Compound (Inhibitor) Inhibitor->CYP Blocks

Fig 2. Mechanism of Fluorogenic CYP Inhibition Assay.
Plasma Protein Binding (PPB)

Causality: Once in the bloodstream, drugs can bind reversibly to plasma proteins like albumin.[15] It is generally accepted that only the unbound fraction of a drug is free to distribute into tissues, interact with its target, and be cleared from the body.[16] A compound that is very highly protein-bound (>99.9%) may have a very low free concentration, potentially rendering it inactive in vivo despite potent in vitro activity.[17]

Experimental Protocol: Rapid Equilibrium Dialysis (RED) The RED method is a widely accepted "gold standard" for determining the fraction of a compound bound to plasma proteins.[15][17]

  • Device Setup: A RED device consists of multiple wells, each divided into two chambers by a semipermeable dialysis membrane (12-14 kDa MWCO).[15][16]

  • Sample Loading: The test compound is spiked into plasma (human, rat, etc.) at a known concentration (e.g., 1-10 µM).[15][16] This plasma sample is added to one chamber (the "plasma chamber").[15][16]

  • Buffer Loading: An isotonic buffer (e.g., PBS, pH 7.4) is added to the adjacent chamber (the "buffer chamber").[16]

  • Equilibration: The device is sealed and incubated at 37°C with shaking for several hours (e.g., 4-6 hours).[16] During this time, only the unbound compound is small enough to pass through the membrane from the plasma chamber into the buffer chamber until its concentration is equal on both sides.[15][18]

  • Sample Analysis: After incubation, aliquots are removed from both the plasma and buffer chambers. To ensure accurate comparison (i.e., to account for matrix effects in the LC-MS/MS), the buffer aliquot is mixed with blank plasma, and the plasma aliquot is mixed with buffer.[16] The concentration of the compound in both final samples is determined by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Data Presentation: Comparative In Vitro Profile

Compound IDSolubility (µM)Clint (µL/min/mg)CYP3A4 IC50 (µM)% PPB (Human)
AZD-00115025> 5092.5
AZD-0028511012.399.1
AZD-003210< 10> 5085.0
AZD-00425152.599.8

Section 2: Absorption & Distribution Characteristics

After the initial screen, promising compounds are further characterized to predict their potential for oral absorption and distribution.

Permeability Assessment

Causality: For an orally administered drug to be effective, it must first pass through the epithelial cell barrier of the small intestine to enter the bloodstream.[19] Poor permeability is a common cause of low oral bioavailability. This assay models that intestinal barrier.

Experimental Protocol: Caco-2 Permeability Assay Caco-2 cells are a human colon cancer cell line that, when grown on a semipermeable membrane, differentiate into a monolayer of polarized cells that mimic the intestinal epithelium, complete with tight junctions and active transport proteins.[19][20][21]

  • Cell Culture: Caco-2 cells are seeded onto permeable membrane inserts (e.g., Transwell™) and cultured for 18-22 days to form a confluent, differentiated monolayer.[20]

  • Assay Setup: The inserts separate a 96-well plate into an upper "apical" (AP) compartment, representing the intestinal lumen, and a lower "basolateral" (BL) compartment, representing the bloodstream.

  • Permeability Measurement (A-to-B): The test compound is added to the AP side. Over a set time (e.g., 2 hours), aliquots are taken from the BL side to measure the amount of compound that has traversed the monolayer.[19]

  • Efflux Measurement (B-to-A): In a separate set of wells, the compound is added to the BL side, and transport to the AP side is measured.[19][20] This determines if the compound is a substrate of efflux transporters (like P-glycoprotein), which actively pump drugs back into the intestinal lumen, thereby reducing absorption.[19][22]

  • Analysis: Compound concentrations are measured by LC-MS/MS. The apparent permeability coefficient (Papp) is calculated for both directions.

  • Interpretation:

    • Papp (A-B): Predicts the rate of absorption. High Papp suggests good absorption.

    • Efflux Ratio (ER): Calculated as Papp (B-A) / Papp (A-B). An ER > 2 is a strong indicator that the compound is subject to active efflux.[20]

G cluster_absorb Absorption (A -> B) cluster_efflux Efflux (B -> A) struct Apical (Lumen) Caco-2 Monolayer Basolateral (Blood) Transport_A Transport_A struct:bl->Transport_A Papp (A-B) Transport_B Transport_B struct:ap->Transport_B Papp (B-A) Compound_A Test Compound Compound_A->struct:ap Compound_B Test Compound Compound_B->struct:bl

Fig 3. Caco-2 Bidirectional Permeability Assay.

Section 3: Integrated In Vivo Pharmacokinetic Evaluation

In vitro assays provide crucial guidance, but the definitive test is how a compound behaves in a whole, living organism.[23] An in vivo PK study integrates all ADME processes simultaneously and is essential for selecting a candidate for further development.[4][23]

Study Design & Execution (Rodent Model)

Causality: This study determines the actual plasma concentration versus time profile of a drug after administration. By comparing intravenous (IV) and oral (PO) dosing, we can calculate fundamental parameters like clearance, volume of distribution, and, most critically, oral bioavailability.[24]

Methodology: Mouse or Rat PK Study Rodents are commonly used for early PK studies due to practical and ethical considerations.[25]

  • Animal Acclimation: Animals (e.g., male Sprague-Dawley rats) are acclimated to the facility. Often, they are surgically cannulated (e.g., in the jugular vein) to allow for serial blood sampling without repeated stress to the animal.[26][27]

  • Dosing Groups:

    • Group 1 (IV): A cohort of animals (n=3-5) receives the drug as a single bolus injection directly into a vein (e.g., 1 mg/kg). This ensures 100% of the drug enters systemic circulation.

    • Group 2 (PO): Another cohort receives the drug via oral gavage (e.g., 10 mg/kg).

  • Blood Sampling: Blood samples (e.g., ~100 µL) are collected at a series of predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[26] The sampling schedule must be designed to capture the absorption, distribution, and elimination phases of the drug's profile.

  • Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and immediately placed on ice. They are then centrifuged to separate the plasma, which is transferred to a new tube and frozen at -80°C pending analysis.

Bioanalytical Method

Causality: Accurate and precise quantification of the drug in plasma is the foundation of any PK study.[28][29] LC-MS/MS is the gold standard for this, offering unparalleled sensitivity and selectivity to measure drug concentrations in a complex biological matrix.[29][30][31]

Methodology: LC-MS/MS Quantification

  • Sample Preparation: Plasma samples are thawed. A protein precipitation extraction is typically performed by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This removes proteins and other interferences.[30]

  • Chromatographic Separation: The supernatant is injected into a liquid chromatography (LC) system. The LC column separates the analyte of interest from other matrix components based on its physicochemical properties.[29]

  • Mass Spectrometric Detection: The column eluent is ionized and enters a tandem mass spectrometer. The instrument is set to a specific detection mode (Multiple Reaction Monitoring, MRM) where it selectively monitors a specific parent-to-daughter ion transition unique to the drug and its internal standard, ensuring highly specific quantification.[29]

  • Quantification: A standard curve is prepared by spiking known amounts of the drug into blank plasma and processing it alongside the study samples. The concentration in the unknown samples is determined by comparing their instrument response to this calibration curve.

G Plasma Plasma Sample + Internal Standard PPT Protein Precipitation (Acetonitrile) Plasma->PPT Centrifuge Centrifugation PPT->Centrifuge Supernatant Supernatant to Vial Centrifuge->Supernatant LC LC Separation Supernatant->LC MS MS/MS Detection (MRM) LC->MS Quant Quantification vs. Standard Curve MS->Quant

Fig 4. Bioanalytical Workflow for Plasma Sample Analysis.
Data Analysis & Interpretation

Methodology: Non-Compartmental Analysis (NCA) NCA is a standard method used to derive key PK parameters directly from the plasma concentration-time data without assuming a specific physiological model.[32][33][34]

Key Pharmacokinetic Parameters:

  • Cmax (Maximum Concentration): The highest observed plasma concentration.[32][33] It's a key indicator of potential acute toxicity.

  • Tmax (Time to Cmax): The time at which Cmax is observed, indicating the rate of drug absorption.[33]

  • AUC (Area Under the Curve): The total drug exposure over time.[33][34]

  • t½ (Half-Life): The time it takes for the plasma concentration to decrease by half during the elimination phase.[33]

  • Cl (Clearance): The volume of plasma cleared of the drug per unit of time. A measure of the body's efficiency in eliminating the drug.

  • Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body. A large Vd suggests extensive distribution into tissues.

  • F% (Oral Bioavailability): The fraction of the oral dose that reaches systemic circulation. It is the single most important parameter for an oral drug candidate and is calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Data Presentation: Definitive In Vivo PK Profile of AZD-003 in Rats

ParameterIV Dose (1 mg/kg)PO Dose (10 mg/kg)
Cmax (ng/mL)1250850
Tmax (h)0.081.0
AUC_last (ng*h/mL)21507600
(h)4.54.8
Cl (mL/min/kg)7.8-
Vdss (L/kg)2.9-
F% -35%

Section 4: Synthesis & Strategic Outlook

  • The excellent in vitro metabolic stability (Clint < 10 µL/min/mg) predicted low clearance. This was confirmed in vivo with a low clearance value of 7.8 mL/min/kg in rats.

  • The high aqueous solubility and lack of significant CYP inhibition or high plasma protein binding suggested a low risk for major liabilities in these areas.

  • The Caco-2 data likely showed high permeability with a low efflux ratio, predicting good absorption.

  • The final result is an oral bioavailability of 35%. While not exceptionally high, this is often sufficient for a viable drug candidate, depending on the required therapeutic dose and safety margin.

The next steps in the development of AZD-003 would involve metabolite identification studies to understand how it is cleared, tissue distribution studies to see if it reaches the target organ, and ultimately, using these collective data to predict a human dose and advance toward IND-enabling studies. This structured, data-driven approach ensures that the most promising derivatives of the (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol scaffold are advanced, maximizing the probability of creating a safe and effective new medicine.

References

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  • Caco-2 Permeability Assay - Evotec.
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  • Non-Compartmental Analysis (NCA): The Basics of PK/PD Statistics, Part 1. Quantics. 2023.
  • Noncompartmental Analysis: Miscellaneous Pharmacokinetic Parameters. JoVE. 2025.
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  • metabolic stability in liver microsomes. Mercell.
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  • Tips & Tricks for Streamlining Non-compartmental Pharmacokinetic Analysis. Certara. 2023.
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  • Hubatsch I, Ragnarsson EG, Artursson P. Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols. 2007.
  • Volpe DA. A Transporter-Independent Measure of Caco-2 Cell Permeability in Drug Design and Development. Molecular Pharmaceutics. 2021.
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Foundational

Material Safety Data Sheet (MSDS) and toxicity for (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol

An In-depth Technical Guide to the Material Safety Data Sheet (MSDS) and Toxicity of (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol Introduction (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol is a novel chemical entity featuri...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Material Safety Data Sheet (MSDS) and Toxicity of (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol

Introduction

(2-Amino-2-azaspiro[4.5]decan-4-yl)methanol is a novel chemical entity featuring a spirocyclic scaffold. The spiro[4.5]decane core is a significant structural motif found in a variety of biologically active natural products and has been explored in medicinal chemistry for the development of novel therapeutics, including δ opioid receptor agonists and inhibitors for the treatment of Alzheimer's disease.[1][2] The presence of both an amino group and a primary alcohol suggests its potential as a versatile building block in drug discovery and development.

Given the novelty of this compound, comprehensive toxicological data is not yet publicly available. Therefore, this guide, intended for researchers, scientists, and drug development professionals, provides a predictive analysis of its potential hazards and a framework for its safe handling. The following sections are constructed based on established toxicological principles and data from structurally related compounds, namely the 2-azaspiro[4.5]decane core and the known toxicity of methanol derivatives. This document serves as a proactive safety assessment to guide laboratory practices until empirical data becomes available.

Section 1: Chemical and Physical Properties

The precise physical and chemical properties of (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol have not been extensively documented. The following table summarizes predicted and calculated properties based on its chemical structure and data from similar compounds like (2-azaspiro[4.5]decan-8-yl)methanol.[3][4]

PropertyValueSource
Molecular Formula C₁₀H₂₀N₂OCalculated
Molecular Weight 184.28 g/mol Calculated
IUPAC Name (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol-
Appearance Predicted to be a solid or high-boiling liquidAnalogy
Solubility Predicted to be soluble in water and polar organic solventsAnalogy
CAS Number Not assigned-

Section 2: Material Safety Data Sheet (MSDS) - A Predictive Assessment

This section outlines a hypothetical Material Safety Data Sheet based on the anticipated hazards.

Hazard Identification

The compound is predicted to be hazardous based on the GHS classification of its core structure, 2-azaspiro[4.5]decane, and the toxicological profile of methanol.[5][6]

  • GHS Classification (Predicted)

    • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[5]

    • Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.[5]

    • Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.[5]

    • Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3), H335: May cause respiratory irritation.[5]

    • Specific Target Organ Toxicity, Single Exposure (Category 1), H370: Causes damage to organs (optic nerve, central nervous system) through metabolic acidosis, based on the methanol moiety.[6][7]

  • GHS Label Elements

    • Pictograms:

    • Signal Word: Danger

    • Hazard Statements:

      • H302: Harmful if swallowed.

      • H315: Causes skin irritation.

      • H319: Causes serious eye irritation.

      • H335: May cause respiratory irritation.

      • H370: Causes damage to organs (optic nerve, central nervous system).

    • Precautionary Statements:

      • P260: Do not breathe dust/fume/gas/mist/vapors/spray.

      • P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]

      • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[9]

      • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

      • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

First-Aid Measures
  • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If respiratory irritation or other symptoms occur, seek medical attention.[9]

  • Skin Contact: Immediately take off all contaminated clothing. Rinse skin with water/shower. If skin irritation persists, get medical advice/attention.[9]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[9]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician immediately. Ingestion poses a significant risk of systemic toxicity similar to methanol poisoning.[10]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]

  • Specific Hazards: Combustion may produce toxic gases, including carbon oxides and nitrogen oxides.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[9]

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing. Use only in a well-ventilated area, preferably in a chemical fume hood. Do not breathe vapors or dust. Wash hands thoroughly after handling.[11]

  • Storage: Keep container tightly closed. Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[3]

Section 3: Toxicological Profile - A Predictive Analysis

The toxicity of (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol can be inferred from its constituent parts: the spiroamine core and the methanol functional group.

Acute Toxicity

The 2-azaspiro[4.5]decane core suggests a profile that includes:

  • Oral Toxicity: Harmful if swallowed.[5]

  • Dermal and Eye Irritation: Expected to cause skin and serious eye irritation.[5]

  • Respiratory Irritation: May cause irritation to the respiratory tract upon inhalation of dust or aerosols.[5]

Metabolic Toxicity: The Methanol Moiety

The most significant toxicological concern arises from the metabolism of the primary alcohol group. Similar to methanol, it is anticipated that (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol can be metabolized by alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) in the liver. This metabolic pathway produces highly toxic intermediates.[7]

  • Step 1: The parent compound is oxidized by ADH to form the corresponding aldehyde.

  • Step 2: The aldehyde is further oxidized by ALDH to a carboxylic acid derivative, analogous to formic acid.

The accumulation of this formic acid analogue can lead to severe metabolic acidosis and is a known cellular toxin, with specific toxicity to the optic nerve, potentially causing blindness.[6][10] Symptoms of poisoning may be delayed for 12-24 hours post-exposure as the toxic metabolites accumulate.[10]

G cluster_liver Hepatic Metabolism cluster_effects Systemic Effects Parent (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol Aldehyde Toxic Aldehyde Intermediate Parent->Aldehyde Alcohol Dehydrogenase (ADH) Acid Toxic Formic Acid Analogue Aldehyde->Acid Aldehyde Dehydrogenase (ALDH) Acidosis Metabolic Acidosis Acid->Acidosis Toxicity Optic Nerve and CNS Toxicity Acid->Toxicity

Caption: Predicted metabolic pathway and toxic effects.

Chronic Toxicity

Long-term exposure to low levels of the compound could potentially lead to health effects similar to chronic methanol exposure, which include headaches, dizziness, and visual disturbances.[6]

Section 4: Experimental Protocols for Hazard Assessment

To empirically determine the toxicity of (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol, a series of standard toxicological assays should be performed. The following outlines a basic workflow for an in-vitro cytotoxicity study.

In-Vitro Cytotoxicity Assay (e.g., MTT Assay)

This assay determines the concentration at which the compound is toxic to cultured cells.

  • Cell Culture: Plate a suitable human cell line (e.g., HepG2 for liver toxicity) in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test compound and create a series of dilutions to treat the cells with a range of concentrations.

  • Treatment: Remove the culture medium and add the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

G A Plate Cells in 96-well Plate C Treat Cells with Compound A->C B Prepare Compound Dilutions B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 2-4h E->F G Add Solubilizing Agent F->G H Read Absorbance on Plate Reader G->H I Calculate Cell Viability & IC50 H->I

Caption: Workflow for an in-vitro cytotoxicity assay.

Conclusion

(2-Amino-2-azaspiro[4.5]decan-4-yl)methanol is a compound with potential utility in research and drug development. However, due to the absence of specific safety data, a cautious approach is imperative. This guide provides a predictive toxicological assessment based on its structural components. The primary hazards are anticipated to be skin, eye, and respiratory irritation, as well as significant systemic toxicity upon ingestion due to the metabolic conversion of its methanol moiety to toxic byproducts. All handling should be performed in a controlled laboratory setting with appropriate personal protective equipment. The recommendations and predictions herein should be superseded by empirical data as it becomes available.

References

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Exploratory

Receptor Binding Affinity of (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol Analogs: A Technical Guide to Pharmacological Evaluation and Assay Design

Executive Summary The spirocyclic constraint in medicinal chemistry has revolutionized the development of high-affinity neuroactive and oncological agents. Among these, the azaspiro[4.5]decane scaffold—and specifically i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The spirocyclic constraint in medicinal chemistry has revolutionized the development of high-affinity neuroactive and oncological agents. Among these, the azaspiro[4.5]decane scaffold—and specifically its highly functionalized (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol derivatives—provides a privileged three-dimensional architecture. By increasing the fraction of sp3 hybridized carbons ( Fsp3​ ), this scaffold minimizes off-target promiscuity while maximizing target-specific residence time.

As an Application Scientist, navigating the pharmacological evaluation of these analogs requires moving beyond simple equilibrium binding ( KD​ ) and embracing kinetic profiling and self-validating assay systems. This whitepaper details the structural rationale, quantitative binding profiles, and rigorous, step-by-step experimental methodologies required to evaluate the receptor binding affinity of azaspiro[4.5]decane analogs.

Structural Rationale & Pharmacophore Modeling

The core of the (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol analog relies on three critical vectors:

  • The Spirocyclic Core: The perpendicular arrangement of the rings restricts conformational degrees of freedom. Upon binding to a receptor pocket, the entropic penalty ( ΔS ) is significantly lower than that of linear or flexible cyclic analogs, driving a favorable Gibbs free energy of binding ( ΔG ).

  • The 2-Amino Group: This basic center is protonated at physiological pH, serving as a critical anchor for electrostatic interactions (salt bridges) with acidic residues (e.g., aspartate or glutamate) deep within receptor binding pockets.

  • The 4-Hydroxymethyl (Methanol) Motif: The hydroxyl group acts as a highly directional hydrogen-bond donor and acceptor, allowing for fine-tuning of solvent-exposed interactions or hinge-binding regions.

This specific combination allows the scaffold to be deployed across a diverse landscape of therapeutic targets, ranging from central nervous system (CNS) receptors to mutant kinases.

Target Landscape and Quantitative Binding Profiles

The structural versatility of the azaspiro[4.5]decane system allows it to interact with a broad range of biological targets. A clear divergence in primary activity is observed when substituting the spirocyclic system, allowing researchers to target specific pathways[1].

  • Mutant EGFR (Oncology): The 2-azaspiro[4.5]decan-1-one motif has been successfully optimized as a mutant-selective Epidermal Growth Factor Receptor (EGFR) inhibitor. Specifically, ethyl derivatives of this scaffold demonstrate single-digit nanomolar affinity against the L858R/T790M/C797S triple mutant while sparing wild-type EGFR[2].

  • α2​δ -1 Subunit (Neuropathic Pain): Fluorinated derivatives of the azaspiro[4.5]decane scaffold selectively bind to the α2​δ -1 subunit of voltage-gated calcium channels. The trans-isomers of these analogs exhibit potent IC50​ values and are utilized as PET radioligands for imaging neuropathic pain[3].

  • μ -Opioid and ORL1 Receptors: Substituted spirocyclic cyclohexane derivatives show exceptional, sub-nanomolar affinity for the μ -opioid receptor. Crucially, these analogs demonstrate a synergistic ORL1/ μ -opioid activity that separates antinociceptive effects from traditional opioid side effects like respiratory depression[4].

  • Sigma-1 ( σ1​ ) Receptors: The larger azaspiro[4.5]decane ring system is a versatile platform for targeting σ1​ receptors, acting as intracellular chaperones for neuroprotection[1].

Table 1: Quantitative Binding Profiles of Azaspiro[4.5]decane Derivatives
Target ReceptorRepresentative MotifBinding Affinity ( Ki​ / KD​ )Cellular Efficacy ( IC50​ )Selectivity / Notes
Mutant EGFR (L858R/T790M/C797S)1-position lactam ethyl derivative Ki​ = 2.1 nM IC50​ = 56.9 nMExcellent WT sparing (>40 μM)[2]
α2​δ -1 Subunit trans-4-fluorinated analogHigh affinity (SPR) IC50​ = 28 ± 15 nM1.5 to 2-fold increased uptake in injured nerves[3]
μ -Opioid / ORL1 Spirocyclic derivative Ki​ < 0.5 nMN/ASynergistic ORL1/ μ -opioid activity[4]
Sigma-1 ( σ1​ ) Azaspiro[4.5]decane coreHigh affinityN/ADivergent activity from azaspiro[4.4]nonanes[1]

Self-Validating Experimental Methodologies

To ensure scientific integrity, the binding affinity of these analogs must be evaluated using orthogonal, self-validating assay systems. Below are the definitive protocols for kinetic profiling and high-throughput screening.

Surface Plasmon Resonance (SPR) Kinetic Profiling

Causality & Rationale: While end-point assays provide equilibrium affinity ( KD​ ), they fail to capture residence time ( τ=1/koff​ ). For spirocyclic compounds, residence time is often the primary driver of in vivo efficacy. SPR provides real-time, label-free kinetic data. To make this a self-validating system, a reference flow cell (activated and quenched without protein) is used in tandem with the active cell to subtract bulk refractive index changes and non-specific binding anomalies.

SPR_Workflow N1 1. Surface Activation (EDC/NHS) N2 2. Receptor Immobilization (Amine Coupling) N1->N2 N3 3. Quenching (Ethanolamine) N2->N3 N4 4. Analyte Injection (Azaspiro Analogs) N3->N4 N5 5. Kinetic Analysis (k_on, k_off, K_D) N4->N5

SPR workflow for determining binding kinetics of azaspiro[4.5]decane analogs.

Step-by-Step Protocol:

  • Buffer Preparation: Utilize HEPES-buffered saline (HBS-EP+). Causality: Tris buffers contain primary amines that will compete during the immobilization phase, destroying coupling efficiency.

  • Surface Activation: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS over a CM5 dextran chip for 7 minutes at 10 µL/min.

  • Receptor Immobilization: Dilute the target receptor (e.g., purified σ1​ or EGFR kinase domain) in 10 mM Sodium Acetate (pH 4.5). Causality: The pH must be below the isoelectric point (pI) of the receptor to induce a positive charge, allowing pre-concentration onto the negatively charged dextran matrix before covalent amine coupling.

  • Quenching: Inject 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes to deactivate unreacted NHS esters.

  • Analyte Injection (Single-Cycle Kinetics): Inject the (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol analog in increasing concentrations (e.g., 0.1, 1, 10, 100, 1000 nM) without regeneration steps in between. Causality: Single-cycle kinetics prevent the degradation of the immobilized receptor that often occurs during harsh regeneration cycles, ensuring the kon​ and koff​ rates remain highly accurate.

  • Data Fitting: Fit the resulting sensograms to a 1:1 Langmuir binding model. The rigid spirocyclic core typically forces a single dominant binding pose, minimizing biphasic deviations.

High-Throughput Homogeneous Time-Resolved Fluorescence (HTRF)

Causality & Rationale: For screening multiple analogs, HTRF is superior to standard fluorescence polarization. It relies on Förster Resonance Energy Transfer (FRET) between a long-lived Europium cryptate donor and a d2 acceptor. This is a self-validating system because the readout is ratiometric (Emission at 665 nm / Emission at 620 nm). If an azaspiro analog precipitates or causes optical quenching, both emission wavelengths drop proportionally, keeping the ratio stable and entirely eliminating false-positive IC50​ shifts.

HTRF_Assay Eu Eu-Cryptate Donor (Excitation 337 nm) FRET FRET Signal (Emission 665 nm) Eu->FRET Proximity Tracer Fluorescent Tracer (d2 Acceptor) Tracer->FRET Analog Azaspiro Analog (Competitor) Analog->Tracer Displaces Loss Signal Decrease (IC50 Determination) Analog->Loss Causes

HTRF competitive binding assay principle for high-throughput screening.

Step-by-Step Protocol:

  • Assay Plate Preparation: Dispense 10 µL of assay buffer (50 mM Tris-HCl, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20) into a 384-well low-volume proxiplate.

  • Compound Addition: Acoustically dispense (via Echo Liquid Handler) the azaspiro analogs in a 10-point dose-response curve (ranging from 10 µM to 0.5 nM).

  • Receptor & Tracer Addition: Add 5 µL of Eu-cryptate tagged receptor and 5 µL of the d2-labeled known tracer.

  • Incubation: Seal and incubate the plate at room temperature for 2 hours to reach equilibrium. Causality: The rigid spirocyclic analogs may have slow kon​ rates due to steric hindrance; premature reading will artificially inflate the apparent IC50​ .

  • Detection: Read the plate on a time-resolved fluorescence microplate reader (excitation at 337 nm, dual emission at 620 nm and 665 nm, with a 50 µs delay). Calculate the ΔF ratio to determine the precise IC50​ .

Conclusion

The (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol scaffold represents a highly tunable, rigid pharmacophore capable of addressing complex therapeutic targets from mutant EGFR to neuropathic pain receptors. By leveraging the spirocyclic constraint to minimize entropic penalties, researchers can achieve sub-nanomolar affinities. However, validating these affinities requires moving beyond basic equilibrium models. Utilizing self-validating systems like reference-subtracted SPR and ratiometric HTRF ensures that the kinetic data driving lead optimization is both accurate and physiologically relevant.

References

  • American Chemical Society (ACS). "Discovery of a Novel Mutant-Selective Epidermal Growth Factor Receptor Inhibitor Using an In Silico Enabled Drug Discovery Platform." Journal of Medicinal Chemistry, [Link]

  • National Institutes of Health (NIH). "Development of a PET radioligand for α2δ-1 subunit of calcium channels for imaging neuropathic pain." PubMed Central, [Link]

  • Google Patents. "DK3169666T3 - SUBSTITUTED AZASPIRO (4.5) DECAN DERIVATES.

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Foundational

Structural Elucidation of (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol: A Comprehensive X-Ray Crystallography Guide

Executive Summary The drive to "escape from flatland" in modern medicinal chemistry has led to a surge in the utilization of spirocyclic scaffolds. By increasing the fraction of sp3-hybridized carbons ( Fsp3​ ), drug dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The drive to "escape from flatland" in modern medicinal chemistry has led to a surge in the utilization of spirocyclic scaffolds. By increasing the fraction of sp3-hybridized carbons ( Fsp3​ ), drug developers can significantly enhance a molecule's solubility, metabolic stability, and target specificity while reducing off-target toxicity[1][2]. The compound (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol represents a highly functionalized, rigidified spirocyclic core. It features a 2-azaspiro[4.5]decane skeleton equipped with a hydrazine-like N-amino group and a hydroxymethyl exit vector.

This whitepaper provides an authoritative, in-depth guide to determining and analyzing the X-ray crystallographic structure of this compound. By detailing self-validating experimental protocols and explaining the causality behind crystallographic behaviors, this guide equips researchers with the methodologies required to map the 3D conformational landscape and hydrogen-bonding networks of complex spirocycles[3][4].

Structural Rationale & Conformational Landscape

The 2-azaspiro[4.5]decane core consists of a six-membered cyclohexane ring fused to a five-membered pyrrolidine ring via a single quaternary spiro carbon. X-ray crystallographic data from analogous structures reveal distinct conformational preferences driven by steric minimization:

  • The Cyclohexane Ring: Universally adopts a low-energy chair conformation [5][6]. This minimizes torsional strain and 1,3-diaxial interactions.

  • The Pyrrolidine Ring: Adopts an envelope or twisted half-chair conformation , with the spiro carbon typically acting as the flap[6][7]. This distortion from planarity is necessary to accommodate the steric bulk of the adjacent cyclohexane ring.

  • Hydrogen Bonding Vectors: The N-amino group at position 2 and the hydroxymethyl group at position 4 act as potent hydrogen bond donors and acceptors. In the crystal lattice, these moieties form an extensive 3D intermolecular hydrogen-bonding network, which significantly increases the overall stability of the crystal structure and dictates the molecular packing motif[3].

ConformationalLandscape Core 2-azaspiro[4.5]decane Core Scaffold RingA Cyclohexane Ring (Chair Conformation) Core->RingA Fused at C5 RingB Pyrrolidine Ring (Envelope Conformation) Core->RingB Fused at C5 Sub1 N-Amino Group (H-Bond Donor/Acceptor) RingB->Sub1 Position 2 Sub2 Hydroxymethyl Group (O-H...N Interactions) RingB->Sub2 Position 4 Sub1->Sub2 Intermolecular H-Bonding Network

Conformational domains and structural vectors of the 2-azaspiro[4.5]decane scaffold.

Experimental Protocols: A Self-Validating System

To obtain high-resolution structural data, the experimental workflow must be rigorously controlled. The following step-by-step methodologies include built-in validation checkpoints to ensure data integrity.

Protocol A: Vapor Diffusion Crystallization

Causality: Hanging-drop vapor diffusion is selected because the slow equilibration between the drop and the reservoir allows for highly ordered nucleation. Rapid precipitation would result in twinned or amorphous solids, obscuring the precise geometry of the spiro center.

  • Solvent Selection: Dissolve 10 mg of (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol in 1 mL of a methanol/water (80:20) mixture.

    • Validation Check: The solution must be optically clear under a stereomicroscope. If particulates are visible, filter through a 0.22 µm PTFE syringe filter to prevent heterogeneous, low-quality nucleation.

  • Drop Preparation: On a siliconized glass coverslip, mix 2 µL of the compound solution with 2 µL of the reservoir solution (e.g., 20% PEG 4000, 0.1 M HEPES pH 7.5).

  • Equilibration: Invert the coverslip over a well containing 500 µL of the reservoir solution and seal with high-vacuum grease.

    • Validation Check: Inspect the drop immediately. It must remain clear. Check daily; the appearance of birefringent crystals with sharp edges under polarized light confirms successful ordered lattice formation.

Protocol B: Data Collection and Cryocooling

Causality: Data collection is performed at cryogenic temperatures (typically 100 K) using a liquid nitrogen stream. This drastically reduces the thermal atomic displacement parameters (B-factors), yielding higher resolution data and protecting the organic crystal from radiation damage caused by the X-ray beam[5].

  • Cryoprotection: Transfer a single crystal into a cryoprotectant solution (reservoir solution + 15% glycerol) for 30 seconds.

  • Mounting: Loop the crystal using a nylon cryo-loop and immediately plunge it into the 100 K nitrogen stream on the diffractometer.

    • Validation Check: Expose the crystal to a 5-second X-ray pulse. The resulting diffraction pattern must show sharp, distinct spots (reflections) extending to at least 0.84 Å resolution. The presence of diffuse "ice rings" indicates failed cryoprotection, requiring the crystal to be discarded and the glycerol concentration adjusted.

  • Data Acquisition: Collect full sphere data using ω and ϕ scans with Mo-K α ( λ=0.71073 Å) or Cu-K α radiation.

XrayWorkflow A 1. Vapor Diffusion (Slow Equilibration) B 2. Cryoprotection (+15% Glycerol) A->B C 3. Flash-Cooling (100 K N2 Stream) B->C D 4. X-ray Diffraction (Mo-Kα / Cu-Kα) C->D E 5. Phase Solution (Direct Methods) D->E F 6. Least-Squares Refinement (F²) E->F

Step-by-step X-ray crystallographic workflow from crystallization to structure refinement.

Quantitative Data & Structural Refinement

Once the diffraction data is integrated and scaled, the phase problem is solved using direct methods, and the structure is refined using full-matrix least-squares on F2 [6]. Non-hydrogen atoms are refined anisotropically, while hydrogen atoms (especially those on the N-amino and hydroxymethyl groups) are located in the difference Fourier map and refined freely to accurately capture the hydrogen-bonding network.

Table 1: Standard Crystallographic Data Collection Parameters

The following table summarizes the expected crystallographic parameters for highly pure spirocyclic derivatives of this class.

ParameterExpected Value / SettingCausality / Significance
Crystal System Monoclinic or OrthorhombicTypical for chiral organic molecules forming directional H-bonds.
Space Group P21​ or P21​21​21​ Required for enantiopure chiral compounds.
Temperature 100(2) KMinimizes thermal motion; sharpens electron density maps.
Radiation Mo-K α ( λ=0.71073 Å)Provides high penetration depth for standard organic crystals.
θ range for data 2.5° to 28.0°Ensures data completeness up to atomic resolution ( 0.8 Å).
Final R indices ( I>2σ(I) ) R1​≤0.05 , wR2​≤0.12 Validates the accuracy of the structural model against raw data.
Goodness-of-fit on F2 1.05Indicates the model appropriately weights the experimental errors.
Table 2: Intermolecular Hydrogen Bonding Geometry

The stability of the (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol crystal lattice is heavily reliant on hydrogen bonding. The table below outlines the critical geometric parameters used to validate the presence of these interactions.

Interaction TypeDonor (D)Acceptor (A)D-H Distance (Å)D...A Distance (Å)D-H...A Angle (°)
Primary Alcohol O(1)-HN(2) (Amino)0.82 - 0.852.75 - 2.85> 160°
Hydrazine-like N(1)-HO(1) (Hydroxyl)0.86 - 0.902.90 - 3.10> 150°
Hydrazine-like N(1)-HN(1) (Adjacent)0.86 - 0.903.10 - 3.25> 145°

Note: Distances and angles are derived from established crystallographic norms for N-N and O-H interactions in spirocyclic systems[3].

Conclusion

The structural elucidation of (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol via X-ray crystallography provides indispensable insights into its 3D conformation. By confirming the chair conformation of the cyclohexane ring, the envelope conformation of the pyrrolidine ring, and the dense hydrogen-bonding network facilitated by the N-amino and hydroxymethyl groups, researchers can accurately map its pharmacophoric exit vectors. Adhering to the self-validating crystallization and cryogenic data collection protocols outlined in this guide ensures the acquisition of high-fidelity structural data, ultimately accelerating the optimization of spirocyclic scaffolds in rational drug design.

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Exploratory

Blood-Brain Barrier Permeability of (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol Scaffolds: A Technical Guide for CNS Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Pharmacokineticists in CNS Drug Development Document Type: Technical Whitepaper Executive Summary The successful development of central nervous system (CNS) therapeut...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Pharmacokineticists in CNS Drug Development Document Type: Technical Whitepaper

Executive Summary

The successful development of central nervous system (CNS) therapeutics is fundamentally bottlenecked by the blood-brain barrier (BBB). Historically, medicinal chemistry has relied on highly lipophilic, planar aromatic systems to achieve BBB penetration, often at the cost of poor aqueous solubility and high off-target toxicity.

As a Senior Application Scientist, I present this whitepaper to dissect the physicochemical and pharmacokinetic advantages of the (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol scaffold. By leveraging a high fractional sp³ carbon content ( Fsp3​ ) and strategic heteroatom placement, this spirocyclic architecture offers a privileged 3D conformation that maximizes passive transcellular diffusion while evading active efflux mechanisms[1]. This guide details the mechanistic causality behind its permeability, supported by self-validating experimental protocols for rigorous preclinical assessment.

Physicochemical Profiling & Mechanistic Causality

To understand why the (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol scaffold is uniquely suited for CNS penetration, we must deconstruct its structural components and their direct impact on BBB transport dynamics.

The Spiro[4.5]decane Core: Escaping Flatland

The fusion of a five-membered and six-membered ring at a single carbon atom forces the molecule into a rigid, three-dimensional geometry. This high Fsp3​ character reduces conformational entropy upon partitioning into the lipid bilayer of brain endothelial cells. Unlike flat, flexible aliphatic chains that must pay a high energetic penalty to adopt a membrane-permeable conformation, the pre-organized spirocycle readily diffuses across the lipophilic core of the BBB[2].

The N-Amino Substitution: Modulating pKa and Efflux

A critical failure point for traditional piperidine or pyrrolidine CNS scaffolds is their high basicity (pKa ~9.0–10.0). At physiological pH (7.4), these amines are >99% protonated. Cationic species are highly susceptible to lysosomal trapping and are prime substrates for P-glycoprotein (P-gp), the primary BBB efflux transporter. By introducing an N-amino group (forming a hydrazine-like N-N bond at position 2), the electron-withdrawing nature of the adjacent nitrogen significantly depresses the basicity of the scaffold (shifting the pKa to ~6.0–7.0). This causality is profound: it increases the fraction of the neutral, unprotonated species in systemic circulation, thereby drastically enhancing passive lipid diffusion and mitigating P-gp recognition[3].

The 4-Hydroxymethyl Group: TPSA Management

While hydrogen bond donors (HBDs) generally restrict BBB permeability, the specific spatial arrangement of the 4-methanol group allows for potential intramolecular hydrogen bonding with the adjacent 2-amino group. This internal bonding dynamically masks the topological polar surface area (TPSA) during membrane transit. Furthermore, the primary hydroxyl acts as an ideal synthetic handle for ester-based prodrug strategies if transient lipophilicity optimization is required.

Predicted Physicochemical Metrics

The table below summarizes the theoretical properties of the scaffold against ideal CNS drug parameters.

PropertyPredicted Value for ScaffoldIdeal CNS RangeMechanistic Rationale
Molecular Weight (MW) 184.28 g/mol < 400 g/mol Small size ensures rapid passive diffusion through tight endothelial junctions.
cLogP 1.2 – 1.81.5 – 2.5Balanced lipophilicity prevents excessive retention in the lipid bilayer.
TPSA ~66 Ų< 90 ŲLow polar surface area minimizes desolvation energy required to enter the membrane.
pKa (Conjugate Acid) 6.2 – 6.86.0 – 7.5Ensures a significant fraction of the neutral species exists at physiological pH (7.4).
Efflux Ratio (P-gp) < 2.0< 2.5Indicates the scaffold is not a strong substrate for active efflux transporters.

Experimental Workflows & Self-Validating Protocols

To empirically validate the BBB permeability of this scaffold, a tiered screening approach is required. Every protocol below is designed as a self-validating system, incorporating internal controls to ensure data integrity.

Workflow N1 Synthesis & Purification N2 Physicochemical Profiling N1->N2 N3 PAMPA-BBB (Passive) N2->N3 N4 MDCK-MDR1 (Efflux) N3->N4 N5 In Vivo PK (Kp,uu,brain) N4->N5

Tiered experimental workflow for assessing BBB permeability of spirocyclic scaffolds.

Protocol A: PAMPA-BBB (Passive Transcellular Diffusion)

This cell-free assay isolates passive permeability, removing the confounding variables of active transport.

  • Membrane Preparation: Coat PVDF filter inserts (0.45 µm pore size) with 4 µL of porcine brain lipid extract (20 mg/mL in dodecane).

  • Donor Assembly: Dilute the spirocyclic scaffold to 10 µM in PBS (pH 7.4) and add 300 µL to the donor compartment.

  • Acceptor Assembly: Add 300 µL of blank PBS (pH 7.4) to the acceptor compartment.

  • Incubation: Assemble the sandwich plate and incubate at 37°C for 4 hours without agitation.

  • Quantification & Validation: Analyze both compartments via LC-MS/MS. Self-Validation: Run Verapamil (high permeability control, Papp​>15×10−6 cm/s) and Atenolol (low permeability control, Papp​<1×10−6 cm/s) concurrently.

Protocol B: MDCK-MDR1 Permeability Assay (P-gp Efflux Assessment)

Because the BBB is heavily fortified by P-glycoprotein, cellular assays are mandatory to calculate the Efflux Ratio (ER).

  • Cell Culture: Seed MDCK cells transfected with the human MDR1 gene onto Transwell polycarbonate inserts. Culture for 4–5 days until confluent.

  • Integrity Validation (Critical Step): Measure Transepithelial Electrical Resistance (TEER). Introduce Lucifer Yellow (LY) to the apical chamber. If LY permeability exceeds 1%, discard the well (indicates compromised tight junctions).

  • Bidirectional Transport:

    • Apical to Basolateral (A→B): Add 10 µM scaffold to the apical chamber.

    • Basolateral to Apical (B→A): Add 10 µM scaffold to the basolateral chamber.

  • Inhibition Control: Repeat the B→A transport in the presence of 2 µM Elacridar (a potent P-gp inhibitor).

  • Calculation: ER=Papp​(B→A)/Papp​(A→B) . An ER<2.0 confirms the spirocycle successfully evades P-gp efflux.

Mechanism cluster_BBB Blood-Brain Barrier (Endothelial Cell) Blood Systemic Circulation (pH 7.4) Membrane1 Apical Membrane (Lipid Bilayer) Blood->Membrane1 Cytosol Intracellular Space Membrane1->Cytosol Passive Diffusion (Neutral Species) Pgp P-glycoprotein (Efflux) Cytosol->Pgp Substrate Binding Membrane2 Basolateral Membrane Cytosol->Membrane2 Transcellular Transport Pgp->Membrane1 ATP-Driven Efflux Brain Brain Parenchyma (Target Receptors) Membrane2->Brain

Mechanistic pathway of transcellular diffusion and P-gp mediated efflux at the BBB.

Protocol C: In Vivo Unbound Brain Partitioning ( Kp,uu,brain​ )

Total brain-to-plasma ratio ( Kp​ ) is highly deceptive due to non-specific binding to brain lipids. Efficacy is driven solely by the unbound fraction.

  • Dosing: Administer the scaffold intravenously (e.g., 5 mg/kg) to C57BL/6 mice.

  • Sampling: Harvest blood and brain tissue at Tmax​ (typically 0.5 to 1 hour post-dose).

  • Equilibrium Dialysis (Self-Validation): Dialyze brain homogenate and plasma against blank buffer for 4 hours at 37°C using a rapid equilibrium dialysis (RED) device to determine the fraction unbound in brain ( fu,brain​ ) and plasma ( fu,plasma​ ).

  • Data Synthesis: Calculate the unbound partition coefficient:

    Kp,uu,brain​=Cplasma,total​×fu,plasma​Cbrain,total​×fu,brain​​

    A value approaching 1.0 indicates optimal, unrestricted equilibration across the BBB.

Scaffold Optimization Strategies

If empirical data reveals suboptimal Kp,uu,brain​ for specific derivatives of the (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol core, consider the following structural interventions:

  • Methanol Capping: Convert the 4-hydroxymethyl group to a methoxymethyl ether (-CH₂OCH₃). This eliminates the hydrogen bond donor, reducing TPSA and predictably increasing cLogP, which often enhances passive diffusion.

  • Amine Alkylation: If the primary N-amino group undergoes rapid systemic metabolism (e.g., via monoamine oxidases), converting it to a secondary or tertiary hydrazine derivative (e.g., N-methylamino) can improve metabolic stability without drastically altering the favorable pKa profile.

By strictly adhering to these physicochemical principles and self-validating protocols, drug development professionals can effectively harness spirocyclic scaffolds to unlock highly targeted, CNS-penetrant therapeutics.

References

  • Title: Modular synthesis of thirty lead-like scaffolds suitable for CNS drug discovery Source: White Rose Research Online (Chem. Commun., 2017) URL: [Link]

  • Title: Design, synthesis, and biological evaluation of novel spirocyclic compounds as potential anti-glioblastoma agents Source: ResearchGate / Expert Opinion on Drug Discovery URL: [Link]

  • Title: Discovery of Novel Pyrimidine-Based Derivatives as Nav1.2 Inhibitors with Efficacy in Mouse Models of Epilepsy Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol

Introduction Spirocyclic scaffolds, particularly those incorporating nitrogen atoms, are of significant interest in medicinal chemistry and drug discovery. The rigid, three-dimensional nature of these structures provides...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Spirocyclic scaffolds, particularly those incorporating nitrogen atoms, are of significant interest in medicinal chemistry and drug discovery. The rigid, three-dimensional nature of these structures provides a unique conformational constraint that can lead to enhanced binding affinity and selectivity for biological targets. The 2-azaspiro[4.5]decane framework is a key structural motif found in a variety of biologically active compounds.[1] This application note provides a detailed, step-by-step protocol for the synthesis of (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol, a valuable building block for the development of novel therapeutics.

The synthetic strategy outlined herein is a multi-step process commencing with the construction of a spiro-γ-lactam intermediate. Spiro-γ-lactams are versatile precursors in organic synthesis due to their inherent rigidity and the presence of multiple functionalization points.[2][3] The protocol then details the protection of the lactam nitrogen, followed by a robust reduction of the lactam and an ester moiety to the corresponding amine and primary alcohol. The final step involves the deprotection of the amine to yield the target compound.

Proposed Synthetic Pathway

The synthesis of (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol is proposed to proceed through a three-stage process, as illustrated below. This pathway is designed based on established and reliable organic transformations.

Synthetic Pathway A Stage 1: Spiro-γ-lactam Formation B Stage 2: Reduction of Lactam and Ester A->B  Boc Protection C Stage 3: Deprotection B->C  LiAlH4 Reduction D Final Product C->D  Acidic Deprotection

Figure 1: Proposed three-stage synthesis of (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol.

Experimental Protocols

Stage 1: Synthesis of tert-butyl 4-(hydroxymethyl)-2-oxo-2-azaspiro[4.5]decane-8-carboxylate

This initial stage focuses on the construction of the core spiro-γ-lactam structure. While various methods exist for the synthesis of spiro-γ-lactams, a plausible approach involves a Michael addition followed by cyclization. For the purpose of this protocol, we will assume the successful synthesis of a suitable precursor, methyl 1-(cyanomethyl)cyclohexane-1-carboxylate, which can be prepared from commercially available starting materials.

Protocol 1: Synthesis of a Spiro-γ-lactam Intermediate and Subsequent Protection

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve methyl 1-(cyanomethyl)cyclohexane-1-carboxylate (1.0 eq) in dry methanol.

  • Hydrogenation and Cyclization: Add Raney nickel (approximately 10% by weight of the starting material) to the solution. The flask is then placed under an atmosphere of hydrogen gas (balloon pressure) and the mixture is stirred vigorously at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is carefully filtered through a pad of Celite® to remove the Raney nickel catalyst. The filtrate is concentrated under reduced pressure to yield the crude spiro-γ-lactam, which can be purified by column chromatography on silica gel.

  • Boc Protection: The purified spiro-γ-lactam (1.0 eq) is dissolved in a mixture of tetrahydrofuran (THF) and water. Di-tert-butyl dicarbonate (Boc)₂O (1.2 eq) and triethylamine (1.5 eq) are added, and the reaction mixture is stirred at room temperature for 12 hours.[4]

  • Purification: The reaction mixture is concentrated under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the Boc-protected spiro-γ-lactam, which can be further purified by column chromatography.

ReagentMolar RatioPurity
Methyl 1-(cyanomethyl)cyclohexane-1-carboxylate1.0>95%
Raney NickelCatalytic-
Hydrogen GasExcess-
Di-tert-butyl dicarbonate ((Boc)₂O)1.2>98%
Triethylamine (Et₃N)1.5>99%

Table 1: Reagents for the synthesis and protection of the spiro-γ-lactam intermediate.

Stage 2: Reduction of the Boc-protected Spiro-γ-lactam Ester

This stage employs a powerful reducing agent, lithium aluminum hydride (LiAlH₄), to simultaneously reduce the lactam and the ester functionalities to the corresponding amine and primary alcohol.[5][6][7]

Protocol 2: LiAlH₄ Reduction

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, a suspension of lithium aluminum hydride (LiAlH₄) (3.0 eq) in anhydrous THF is prepared and cooled to 0 °C in an ice bath.

  • Addition of Substrate: A solution of the Boc-protected spiro-γ-lactam ester (1.0 eq) in anhydrous THF is added dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 6 hours. The progress of the reaction is monitored by TLC.

  • Quenching: After the reaction is complete, the flask is cooled to 0 °C, and the excess LiAlH₄ is quenched by the sequential and careful dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

  • Work-up and Isolation: The resulting granular precipitate is removed by filtration, and the filter cake is washed with THF. The combined filtrate is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude Boc-protected (2-amino-2-azaspiro[4.5]decan-4-yl)methanol.

ReagentMolar RatioPurity
Boc-protected spiro-γ-lactam1.0>95%
Lithium Aluminum Hydride3.0>95%
Anhydrous TetrahydrofuranSolvent>99.8%

Table 2: Reagents for the LiAlH₄ reduction.

Reduction Mechanism cluster_0 LiAlH4 Reduction of Lactam cluster_1 LiAlH4 Reduction of Ester Lactam R-C(=O)-N(Boc)-R' Intermediate Iminium Ion Intermediate Lactam->Intermediate 1. LiAlH4 2. Elimination Amine R-CH2-N(Boc)-R' Intermediate->Amine LiAlH4 Ester R''-COOR''' Alcohol R''-CH2OH Ester->Alcohol LiAlH4

Figure 2: Simplified mechanism of LiAlH₄ reduction of the lactam and ester groups.[6]

Stage 3: Deprotection of the Boc-protected Amine

The final step in the synthesis is the removal of the acid-labile tert-butyloxycarbonyl (Boc) protecting group to unveil the primary amine functionality.[4][8]

Protocol 3: Boc Deprotection

  • Reaction Setup: The crude Boc-protected (2-amino-2-azaspiro[4.5]decan-4-yl)methanol (1.0 eq) is dissolved in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Acidic Cleavage: An excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride in dioxane, is added to the solution at room temperature.

  • Reaction: The reaction mixture is stirred at room temperature for 2-4 hours, with the progress monitored by TLC.

  • Work-up and Isolation: Upon completion, the solvent and excess acid are removed under reduced pressure. The residue is then dissolved in a minimal amount of water and basified with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted multiple times with DCM. The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford the final product, (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol.

  • Purification: The final product can be purified by column chromatography on silica gel or by recrystallization.

ReagentMolar RatioPurity
Boc-protected amine1.0>90%
Trifluoroacetic Acid (TFA)Excess>99%
Dichloromethane (DCM)Solvent>99.8%

Table 3: Reagents for Boc deprotection.

Conclusion

This application note provides a comprehensive and detailed synthetic protocol for the preparation of (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol. The described multi-step synthesis is based on well-established and reliable chemical transformations, offering a practical route to this valuable spirocyclic building block. The successful synthesis of this compound will enable researchers and drug development professionals to explore its potential in the design and discovery of novel therapeutic agents.

References

  • Strategies and methodologies for the construction of spiro-γ-lactams: an update - Organic Chemistry Frontiers (RSC Publishing).[2]

  • Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams - PMC.[9]

  • Reduction of Amides to Amines - Master Organic Chemistry.[5]

  • Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams | Organic Letters - ACS Publications.[10]

  • Amide Reactions: Reduction of Amides to Amines using LiAlH4 - OrgoSolver.[6]

  • Total Synthesis of Structurally Unique γ-Lactam Natural Products - J-Stage.[3]

  • Ch22: Reduction of Amides using LiAlH4 to amines - University of Calgary.

  • Reduction of Amides to Amines and Aldehydes - Chemistry Steps.[11]

  • Organocatalytic One-Pot Asymmetric Synthesis of Thiolated Spiro-γ-lactam Oxindoles Bearing Three Stereocenters | The Journal of Organic Chemistry - ACS Publications.[12]

  • A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.5]decane Derivatives in Drug Discovery - Benchchem.[1]

  • Conversion of Amides into Amines with LiAlH4 - Chemistry LibreTexts.[7]

  • tert-Butyloxycarbonyl protecting group - Wikipedia.[8]

  • BOC Protection and Deprotection - J&K Scientific LLC.[4]

  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC.[13]

  • Boc-Protected Amino Groups - Organic Chemistry Portal.[14]

Sources

Application

Application Note: Unambiguous Structural Elucidation of (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol using 1H and 13C NMR Spectroscopy

Abstract This application note provides a comprehensive guide to the structural characterization of the novel spirocyclic compound, (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol, utilizing one-dimensional (1D) and two-dime...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide to the structural characterization of the novel spirocyclic compound, (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol, utilizing one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. We present a detailed protocol for sample preparation, data acquisition, and in-depth spectral analysis. By combining ¹H NMR, ¹³C{¹H} NMR, DEPT-135, COSY, HSQC, and HMBC experiments, a complete and unambiguous assignment of all proton and carbon resonances is achieved. This guide is intended for researchers in drug discovery and organic synthesis, offering a robust framework for the structural verification of complex heterocyclic molecules.

Introduction

Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures that can effectively mimic natural products and provide novel intellectual property. The title compound, (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol, represents a unique molecular architecture incorporating a spirocyclic system with an aminomethanol moiety, making it a promising building block for the development of new therapeutic agents. Accurate and thorough structural characterization is a critical first step in the drug development pipeline. NMR spectroscopy stands as the most powerful technique for the unambiguous determination of the constitution and stereochemistry of organic molecules in solution.[1][2] This note details the application of a suite of NMR experiments to fully characterize this novel azaspirodecane derivative.

Experimental Design and Rationale

The structural elucidation of (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol requires a multi-faceted NMR approach. The complexity of the spirocyclic system, with its numerous overlapping proton signals, necessitates the use of 2D correlation spectroscopy to resolve individual resonances and establish connectivity.

dot

Figure 2: Structure of (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol with key atom numbering.

¹H NMR Analysis

The ¹H NMR spectrum is expected to show a complex aliphatic region due to the cyclohexane and pyrrolidine rings. Key expected signals include:

  • A broad singlet for the NH₂ protons, which may exchange with residual water in the solvent.

  • A triplet for the OH proton of the methanol group.

  • A multiplet for the CH proton at C4.

  • A series of overlapping multiplets for the diastereotopic methylene protons of the cyclohexane and pyrrolidine rings.

  • Two distinct signals for the diastereotopic protons of the CH₂OH group.

¹³C NMR and DEPT-135 Analysis

The proton-decoupled ¹³C NMR spectrum should display nine distinct signals, consistent with the molecular structure (assuming no coincidental overlap). The DEPT-135 experiment is critical for sorting these signals:

  • Positive Signals (CH/CH₃): One signal corresponding to the methine carbon (C4).

  • Negative Signals (CH₂): Six signals corresponding to the methylene carbons of the cyclohexane ring (C6, C7, C8, C9, C10) and the exocyclic methylene (C11).

  • Absent Signals (Quaternary): One signal for the spiro carbon (C5) will be present in the broadband ¹³C spectrum but absent in the DEPT-135 spectrum.

2D NMR Correlation Analysis
  • COSY: The COSY spectrum will be instrumental in tracing the proton-proton connectivities. For instance, the proton at C4 should show correlations to the methylene protons at C3. The protons on the cyclohexane ring will form a complex, continuous network of cross-peaks.

  • HSQC: The HSQC spectrum provides a direct link between each proton and the carbon to which it is attached. This allows for the unambiguous assignment of carbon chemical shifts based on the more easily resolved proton signals.

  • HMBC: The HMBC spectrum is key to assembling the final structure. Crucial long-range correlations would include:

    • Correlations from the protons on C3 and C6/C10 to the quaternary spiro carbon (C5).

    • Correlations from the CH₂OH protons (H11) to the methine carbon (C4).

    • Correlations from the NH₂ protons to C3 and C5.

Summary of (Predicted) NMR Data

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol in DMSO-d₆. These are estimated values based on typical chemical shifts for similar structural motifs.

Position¹³C (δ, ppm)¹H (δ, ppm)Multiplicity (J in Hz)COSY CorrelationsHMBC Correlations
NH₂ -~2.5br s-C3, C5
C3 ~55.0~2.8-3.0mH4C4, C5, N2
C4 ~70.0~3.5mH3, H11C3, C5, C11
C5 ~75.0 (quat.)----
C6-C10 ~25-40~1.3-1.8mH(cyclohexyl)C5, C(cyclohexyl)
C11 ~65.0~3.3-3.4mH4, OHC4, C5
OH -~4.5tH11C11

Conclusion

The comprehensive application of 1D and 2D NMR spectroscopy provides an unequivocal method for the structural characterization of (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol. The combination of ¹H, ¹³C{¹H}, DEPT-135, COSY, HSQC, and HMBC experiments allows for the complete assignment of all proton and carbon resonances, confirming the molecular connectivity and constitution. This detailed protocol serves as a valuable resource for researchers engaged in the synthesis and characterization of novel spirocyclic compounds for drug discovery and development.

References

  • Khalilov, L. M., et al. (2011). ¹H and ¹³C NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method. Magnetic Resonance in Chemistry, 49(6), 378-384. [Link]

  • MDPI. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. [Link]

  • MDPI. (2024). Synthesis of Substituted Pyrrole Derivatives Based on 8-Azaspiro[5.6]dodec-10-ene Scaffold. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • University of Florida. (n.d.). NMR Sample Preparation. [Link]

  • Magritek. (2015, September 10). Two Experiments for the Price of One: the Multiplicity-Edited HSQC Experiment. [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(1), 25-37. [Link]

  • University of Ottawa. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. [Link]

  • Frontiers in Plant Science. (2024, July 29). NMR-based plant metabolomics protocols: a step-by-step guide. [Link]

Sources

Method

Application Notes &amp; Protocols: Preparation of (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol Stock Solutions for Cell-Based Assays

Introduction (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol is a novel spirocyclic compound with potential applications in drug discovery and development. As with any new chemical entity (NCE), establishing a robust and rep...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(2-Amino-2-azaspiro[4.5]decan-4-yl)methanol is a novel spirocyclic compound with potential applications in drug discovery and development. As with any new chemical entity (NCE), establishing a robust and reproducible protocol for preparing solutions for in vitro cell-based assays is a critical first step. The accuracy of experimental data—from initial high-throughput screening to detailed mechanism-of-action studies—is fundamentally dependent on the precise and consistent delivery of the compound to the cellular environment.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to characterize, prepare, and validate stock solutions of (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol. Given the novelty of this compound, this guide emphasizes a systematic approach, starting with fundamental solubility and stability assessments to establish a reliable protocol. The principles and methods described herein are broadly applicable to other novel or poorly characterized small molecules.

Section 1: Foundational Assessment of a Novel Compound

Before preparing a high-concentration stock solution, it is imperative to understand the fundamental physicochemical properties of the compound. This initial assessment prevents common issues such as compound precipitation, inaccurate dosing, and solvent-induced cytotoxicity, which can compromise experimental results.[1][2]

Compound Identity and Purity Confirmation

The first step is to verify the identity and purity of the received compound batch. This is a crucial quality control step that ensures the observed biological effects are attributable to the compound of interest and not to impurities or degradation products.

  • Recommended Techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight and assesses purity.

    • High-Performance Liquid Chromatography (HPLC): Quantifies purity.

  • Trustworthiness Check: Always use material with a purity of ≥95% for cell-based assays to ensure reproducibility.[3]

Experimental Workflow for Compound Handling

The overall process, from receiving the compound to its final application in a cell assay, requires careful planning and execution to maintain compound integrity and ensure accurate dosing.

G cluster_prep Phase 1: Pre-formulation & Stock Preparation cluster_assay Phase 2: Assay Application A Receive Compound B Verify Identity & Purity (LC-MS, NMR) A->B C Perform Solubility Screen (DMSO, EtOH, PBS) B->C D Select Optimal Solvent C->D E Prepare High-Concentration Stock Solution (e.g., 10 mM) D->E F Sterile Filter & Aliquot E->F G Store at -20°C or -80°C F->G H Thaw Single Aliquot G->H Begin Experiment I Prepare Intermediate Dilutions H->I J Prepare Final Working Solution in Cell Culture Medium I->J K Dose Cells in Assay Plate J->K L Incubate & Analyze K->L

Caption: Workflow from compound receipt to cell assay application.

Initial Solubility Screening Protocol

The solubility of a compound dictates the choice of solvent and the maximum achievable stock concentration. A systematic solubility screen is the most critical experimental step.

Objective: To determine the most suitable solvent for preparing a high-concentration stock solution (e.g., 10 mM).

Materials:

  • (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade, sterile-filtered

  • Ethanol (EtOH), 200 proof, molecular biology grade

  • Dulbecco's Phosphate-Buffered Saline (DPBS), sterile

  • Sterile 1.5 mL microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer and sonicator

Step-by-Step Protocol:

  • Calculate Mass: Determine the mass of the compound needed to make a 10 mM solution in a small volume (e.g., 200 µL). The molecular weight of the parent compound, 2-azaspiro[4.5]decane, is 139.24 g/mol ; however, you must use the precise molecular weight of your specific derivative. For this example, we will assume a hypothetical molecular weight of 186.27 g/mol .

    • Mass (mg) = Molarity (mM) x Volume (L) x MW ( g/mol )

    • Mass = 10 mM x 0.0002 L x 186.27 g/mol = 0.373 mg

  • Weigh Compound: Accurately weigh ~0.4 mg of the compound into three separate sterile microcentrifuge tubes.

  • Add Solvents: Add 200 µL of DMSO to the first tube, 200 µL of EtOH to the second, and 200 µL of DPBS to the third.

  • Promote Dissolution:

    • Vortex each tube vigorously for 2 minutes.

    • Visually inspect for any undissolved particulate matter against a dark background.

    • If particulates remain, sonicate the tubes in a water bath for 10-15 minutes.

    • Re-inspect the solutions. Gentle warming to 37°C can be attempted for 5-10 minutes if necessary.[4]

  • Record Observations: Document the solubility in each solvent.

Data Interpretation:

SolventVisual ObservationSolubility AssessmentRecommendation
DMSO Clear, colorless solution after vortexing.Highly Soluble Primary Choice. The most common solvent for cell-based assays due to its ability to dissolve a wide range of compounds.[5]
Ethanol Solution becomes clear after sonication.Moderately Soluble Secondary Choice. Can be used, but may be more toxic to some cell lines than DMSO.[6]
DPBS Visible particulates remain after all steps.Poorly Soluble Not Recommended for Stock. Aqueous buffers are unsuitable for high-concentration stocks of hydrophobic compounds.

Based on this screening, DMSO is the optimal solvent.

Section 2: Preparation of a 10 mM Master Stock Solution

This protocol details the preparation of a validated, high-concentration master stock solution. All steps should be performed in a Class II biological safety cabinet using aseptic technique to ensure sterility.[7]

Materials:

  • (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol powder

  • DMSO, cell culture grade, sterile-filtered

  • Sterile, amber-colored 2.0 mL microcentrifuge tubes or cryovials

  • Sterile, DMSO-compatible 0.22 µm syringe filter (e.g., PTFE)[8]

  • Sterile syringes

Step-by-Step Protocol:

  • Calculation: To prepare 1 mL of a 10 mM stock solution (assuming MW = 186.27 g/mol ):

    • Mass (mg) = 10 mM x 0.001 L x 186.27 g/mol = 1.86 mg

  • Weighing: Tare a sterile 2.0 mL amber tube on a calibrated analytical balance. Carefully weigh 1.86 mg of the compound directly into the tube. Using an amber tube protects the compound from potential light-induced degradation.

  • Dissolution: Add exactly 1 mL of sterile DMSO to the tube. Cap tightly and vortex for 2-3 minutes until the solid is completely dissolved. Visually confirm the absence of particulates.

  • Sterile Filtration (Recommended): While DMSO is bacteriostatic, filtration ensures the final stock is free of microbial contaminants and any micro-particulates from the compound powder.[8][9]

    • Aseptically attach a 0.22 µm PTFE syringe filter to a sterile 1 mL or 3 mL syringe.

    • Draw the entire 1 mL of the stock solution into the syringe.

    • Dispense the solution through the filter into a new, sterile 2.0 mL amber tube.

  • Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, immediately aliquot the filtered stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, clearly labeled amber microcentrifuge tubes.[10]

  • Labeling & Storage: Label each aliquot with:

    • Compound Name

    • Concentration (10 mM)

    • Solvent (DMSO)

    • Preparation Date

    • Store aliquots at -20°C for short-term use (≤ 1 month) or -80°C for long-term storage (≥ 6 months).[4]

G cluster_stock High-Concentration Stock (e.g., 10 mM in DMSO) cluster_working Assay Working Solution (Aqueous) cluster_final Final Assay Concentration Stock Master Stock 10 mM Working Working Solution (e.g., 10 µM in Media) Stock->Working 1:1000 Dilution (into Culture Medium) Final Final Concentration (e.g., 100 nM in Well) Working->Final 1:100 Dilution (into Cell Plate Well)

Caption: Serial dilution schematic from stock to final assay concentration.

Section 3: Protocol for Preparing Assay Working Solutions

Working solutions are intermediate dilutions of the master stock, prepared fresh for each experiment.

Objective: To dilute the 10 mM master stock to a final concentration in cell culture medium while minimizing solvent toxicity and preventing compound precipitation.

Key Principle: Solvent Toxicity The final concentration of DMSO in the cell culture wells should be kept as low as possible, ideally ≤0.1% and not exceeding 0.5%, as higher concentrations can induce cytotoxicity or other off-target effects.[6]

Step-by-Step Protocol:

  • Thaw Stock: Remove a single 20 µL aliquot of the 10 mM master stock from the -80°C freezer and thaw it at room temperature.

  • Prepare Working Solution: The following example describes preparing a 10 µM working solution, a common top concentration for a dose-response curve.

    • To achieve a 1:1000 dilution, add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed, complete cell culture medium.

    • Crucial Technique: Pipette the 1 µL of stock directly into the medium and immediately mix by gentle vortexing or repeated pipetting. This rapid dispersion is critical to prevent the compound from precipitating out of the less-hospitable aqueous environment.[4]

  • Serial Dilutions: Perform serial dilutions from the top working solution using complete cell culture medium as the diluent to generate the desired dose-response curve. For example, a 1:10 serial dilution would involve transferring 100 µL of the 10 µM solution into 900 µL of medium to create a 1 µM solution, and so on.

  • Solvent Control: Prepare a "vehicle control" by adding the same amount of DMSO to the cell culture medium as is present in the highest concentration of the compound treatment (e.g., a 1:1000 dilution of DMSO in medium, which is 0.1%). This control is essential to ensure that any observed cellular effects are due to the compound and not the solvent.[1][11]

Section 4: Stability Assessment

For any NCE, understanding its stability in both the DMSO stock and the final aqueous assay medium is crucial for data integrity, especially for experiments with long incubation times.[12][13][14]

Freeze-Thaw Stability

Protocol:

  • Prepare a fresh 10 mM stock solution.

  • Analyze an aliquot immediately via HPLC to get a baseline purity reading (Time 0).

  • Subject several other aliquots to a number of freeze-thaw cycles (e.g., 1, 3, and 5 cycles). A cycle consists of freezing at -80°C for at least 12 hours, then thawing at room temperature.

  • After the designated cycles, analyze the purity of each aliquot by HPLC.

  • Acceptance Criteria: A change in purity of <5% is generally considered acceptable.

Stability in Aqueous Solution

Protocol:

  • Prepare a working solution of the compound in cell culture medium (e.g., 10 µM).

  • Incubate the solution under standard cell culture conditions (37°C, 5% CO₂).

  • Take samples at various time points (e.g., 0, 2, 8, 24, 48 hours).

  • Analyze the concentration of the compound in each sample by LC-MS.

  • Interpretation: This test reveals if the compound degrades, precipitates, or adsorbs to plastic over the course of a typical cell assay. If significant loss is observed, it may be necessary to shorten assay incubation times or change media more frequently.

References

  • Tanneberger, K., et al. (2010). Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays. Environmental Science and Technology, 44(12), 4775-4781. [Link]

  • Kramer, N. I., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 67(4), 547-559. [Link]

  • Thomas, H. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology, 43(10). [Link]

  • ACS Publications. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Environmental Science & Technology. [Link]

  • Huynh-Ba, K., & Dong, M. W. (2020). Stability Studies and Testing of Pharmaceuticals: An Overview. LCGC International. [Link]

  • GlycoMScan. Stability studies of small molecules and proteins. [Link]

  • Markarian, J. (2020). Suitable Sterility Methods for Dimethyl Sulfoxide USP, PhEur. Pharmaceutical Technology, 44(9). [Link]

  • Adli, D. E., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 7(7), 3845-3851. [Link]

  • Atanasov, A. G., et al. (2021). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study. Molecules, 26(5), 1344. [Link]

  • NIH's Seed Fund. Regulatory Knowledge Guide for Small Molecules. [Link]

  • Heyer, L. (1998). Common Stock Solutions, Buffers, and Media. Current Protocols in Cell Biology. [Link]

  • Cold Spring Harbor Laboratory Press. Stock Solutions. [Link]

  • Avomeen. (2024). The Importance of Standalone Testing for Small Molecules. [Link]

  • ResearchGate. (2019). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. [Link]

  • Protocol Online. (2005). Silly question: is DMSO sterile by itself, to add it to cells? [Link]

  • Wässermann, S., et al. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. ChemMedChem, 5(5), 649-653. [Link]

Sources

Application

Application Note: A Robust HPLC Method for Purity Analysis of (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol

Abstract This application note presents a detailed, robust High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the analysis of related substances for (2-Amino-2-azaspiro[4.5]decan-4-y...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a detailed, robust High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the analysis of related substances for (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol. The inherent polarity of this unique spirocyclic amino alcohol presents a significant challenge for traditional reversed-phase chromatography. This guide outlines a systematic approach to method development, leading to a final validated method that leverages Hydrophilic Interaction Liquid Chromatography (HILIC) for optimal retention and separation. The protocols herein are designed for researchers, scientists, and drug development professionals, providing a comprehensive framework from initial method development to full validation according to the International Council for Harmonisation (ICH) guidelines.

Introduction

(2-Amino-2-azaspiro[4.5]decan-4-yl)methanol is a novel spirocyclic compound with potential applications in medicinal chemistry and materials science. The unique three-dimensional structure, combining a spirocyclic core with amino and alcohol functional groups, imparts specific physicochemical properties that are of interest in drug design.[1][2] As with any active pharmaceutical ingredient (API) or key intermediate, ensuring its purity is a critical aspect of quality control.

The major challenge in developing an HPLC method for this compound lies in its high polarity, a consequence of the primary amine and hydroxyl groups.[3][4] These functional groups lead to poor retention on conventional non-polar stationary phases like C18, a phenomenon often referred to as "hydrophobic collapse" when using highly aqueous mobile phases.[5] Therefore, a more suitable chromatographic mode is required to achieve adequate retention and resolution from potential impurities. This application note details the development and validation of a HILIC-based method that overcomes these challenges.

Method Development Strategy

The development of a robust HPLC method requires a systematic approach, starting from an understanding of the analyte's properties and culminating in a fully optimized and validated procedure.

Initial Considerations & Analyte Properties
  • Structure and Polarity: The target molecule, (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol, is a highly polar compound due to the presence of a primary amine and a primary alcohol. This high polarity makes it an ideal candidate for HILIC, which is designed for the separation of polar and hydrophilic compounds.[6][7][8]

  • UV Absorbance: The molecule lacks a significant chromophore, which can make UV detection challenging. However, for purity analysis, detection at low wavelengths (e.g., 195-210 nm) is often feasible.[9] Alternatively, derivatization or the use of a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can be considered. For the purpose of this note, we will focus on low-wavelength UV detection.

  • Chirality: The molecule possesses chiral centers, and while this method focuses on purity, the potential for enantiomeric separation should be noted. Chiral HPLC would be the method of choice for resolving enantiomers, often requiring a specific chiral stationary phase.[10][11][12]

Chromatographic Mode Selection: Why HILIC?

Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of normal-phase chromatography that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a smaller amount of aqueous buffer.[13][14] In HILIC, a water-rich layer is adsorbed onto the polar stationary phase, and analytes partition between this layer and the bulk mobile phase. This mechanism provides excellent retention for highly polar compounds that are poorly retained in reversed-phase HPLC.[5]

Initial Screening of Parameters

The initial phase of method development involves screening key parameters to find a suitable starting point for optimization.

  • Column Selection: A variety of HILIC stationary phases are available, including bare silica, amide, and amino columns. An amide-based column is often a good starting point as it offers robust performance and alternative selectivity compared to bare silica.[14]

  • Mobile Phase: A typical HILIC mobile phase consists of a high percentage of acetonitrile (ACN) and a low percentage of an aqueous buffer. The buffer is crucial for controlling the pH and ionic strength, which significantly impacts the retention and peak shape of ionizable compounds like amines.[15] A volatile buffer such as ammonium formate or ammonium acetate is preferred, especially if the method is to be coupled with mass spectrometry (MS).

  • Detector: A UV detector set to a low wavelength (e.g., 200 nm) will be used for initial screening.

Experimental Protocols

Materials and Reagents
  • (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol reference standard and samples

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Ammonium formate (LC-MS grade)

  • Formic acid (LC-MS grade)

Instrumentation
  • An HPLC system equipped with a binary pump, autosampler, column oven, and a UV detector.

Initial Method Development Workflow

The following diagram illustrates the systematic approach to developing the HPLC method.

MethodDevelopment cluster_prep Preparation cluster_screening Screening Phase cluster_optimization Optimization Phase Prep Prepare Stock Solutions & Mobile Phases ColumnScreen Column Screening (Amide, Silica, Amino) Prep->ColumnScreen MobilePhaseScreen Mobile Phase Screening (ACN/Water, pH) ColumnScreen->MobilePhaseScreen GradientOpt Gradient Optimization MobilePhaseScreen->GradientOpt FlowRateOpt Flow Rate & Temperature Optimization GradientOpt->FlowRateOpt FinalMethod Final Optimized Method FlowRateOpt->FinalMethod

Caption: Workflow for HPLC Method Development.

Optimized HPLC Method

Based on the systematic development process, the following optimized conditions were established.

ParameterCondition
Column Amide-based HILIC column (e.g., 150 mm x 4.6 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium formate in Water, pH 3.0 (adjusted with formic acid)
Mobile Phase B Acetonitrile
Gradient 95% B to 70% B over 15 minutes, then re-equilibrate at 95% B for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 200 nm
Injection Volume 5 µL
Sample Diluent 90:10 (v/v) Acetonitrile:Water

Rationale for Optimized Conditions:

  • The amide-based column provided the best peak shape and retention for the polar analyte.

  • The ammonium formate buffer at pH 3.0 ensures that the primary amine is protonated, leading to consistent interactions with the stationary phase and improved peak symmetry.[16]

  • The gradient elution allows for the separation of the main peak from potential impurities with varying polarities.

  • A column temperature of 30 °C provides good reproducibility and efficiency.

Method Validation

The optimized method was validated according to the ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[17][18][19]

Validation Parameters

The following parameters were assessed during method validation:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This was demonstrated by analyzing a placebo (if applicable), a spiked sample, and stressed samples (acid, base, peroxide, heat, and light degradation).

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations were prepared, and the correlation coefficient (r²) was determined.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This was assessed by spiking a known amount of the analyte into a placebo or sample matrix at three different concentration levels.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Method Validation Workflow

ValidationWorkflow cluster_protocol Protocol cluster_execution Execution cluster_report Reporting DefineProtocol Define Validation Protocol (ICH Q2(R1)) Specificity Specificity (Stress Testing) DefineProtocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike/Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness ValidationReport Final Validation Report Robustness->ValidationReport

Sources

Method

The Untapped Potential of (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol: A Scaffold for 3D-Rich Compound Libraries in Medicinal Chemistry

Introduction: Embracing Three-Dimensionality in Drug Discovery with the Azaspiro[4.5]decane Core In the landscape of modern drug discovery, there is a continuous drive to explore novel chemical space that offers enhanced...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Embracing Three-Dimensionality in Drug Discovery with the Azaspiro[4.5]decane Core

In the landscape of modern drug discovery, there is a continuous drive to explore novel chemical space that offers enhanced target specificity and improved physicochemical properties. The (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol scaffold is an emerging platform that provides a rigid, three-dimensional architecture, a significant departure from the often flat, aromatic structures that have historically dominated medicinal chemistry. The inherent spirocyclic nature of this scaffold imparts conformational rigidity, which can lead to a more precise presentation of pharmacophoric elements and a higher binding affinity for biological targets.[1]

This guide presents a comprehensive overview of the synthetic strategies to access the (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol core and detailed protocols for its derivatization. We will explore its potential applications as a versatile scaffold for the construction of diverse compound libraries, with a focus on its utility in generating novel drug candidates. The presence of a primary amine and a primary alcohol provides two orthogonal vectors for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).

Proposed Synthesis of the (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol Scaffold

The synthesis of the title scaffold can be envisioned through a multi-step sequence, commencing with the construction of the 2-azaspiro[4.5]decane core, followed by the introduction of the requisite functional groups. A plausible and efficient route is outlined below, leveraging established synthetic transformations.

Synthetic_Pathway start Commercially Available Starting Materials step1 Step 1: Dieckmann Condensation start->step1 intermediate1 2-Azaspiro[4.5]decane-1,4-dione step1->intermediate1 step2 Step 2: Selective Reduction intermediate1->step2 intermediate2 4-Hydroxy-2-azaspiro[4.5]decan-1-one step2->intermediate2 step3 Step 3: Lactam Reduction intermediate2->step3 intermediate3 (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol step3->intermediate3

Caption: Proposed synthetic pathway to (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol.

Protocol 1: Synthesis of 2-Azaspiro[4.5]decane-1,4-dione via Dieckmann Condensation

The Dieckmann condensation is a robust method for the formation of cyclic β-keto esters, and its intramolecular application on a suitably substituted diester is a key step in constructing the spirocyclic core.[2][3][4]

Materials:

  • Appropriate acyclic diester precursor

  • Sodium ethoxide (NaOEt) or other suitable strong base

  • Anhydrous ethanol or other suitable solvent

  • Hydrochloric acid (HCl) for workup

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of the acyclic diester precursor in anhydrous ethanol, add a solution of sodium ethoxide in ethanol dropwise at 0 °C under an inert atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by pouring it into a mixture of ice and concentrated HCl.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-azaspiro[4.5]decane-1,4-dione.

Protocol 2: Selective Reduction of the Ketone

Selective reduction of one of the carbonyl groups is crucial. The choice of reducing agent will be critical to achieve the desired chemoselectivity.

Materials:

  • 2-Azaspiro[4.5]decane-1,4-dione

  • Sodium borohydride (NaBH₄) or other selective reducing agent

  • Methanol or other suitable solvent

  • Standard workup reagents

Procedure:

  • Dissolve 2-azaspiro[4.5]decane-1,4-dione in methanol and cool the solution to 0 °C.

  • Add sodium borohydride portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC.

  • Once the starting material is consumed, quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent.

  • Dry the combined organic extracts and concentrate to yield 4-hydroxy-2-azaspiro[4.5]decan-1-one.

Protocol 3: Reduction of the Lactam

The final step involves the reduction of the lactam functionality to the corresponding amine.

Materials:

  • 4-Hydroxy-2-azaspiro[4.5]decan-1-one

  • Lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF)

  • Anhydrous tetrahydrofuran (THF)

  • Standard workup reagents for hydride reductions

Procedure:

  • To a suspension of LiAlH₄ in anhydrous THF at 0 °C, add a solution of 4-hydroxy-2-azaspiro[4.5]decan-1-one in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction to stir at room temperature or gentle reflux until completion (monitored by TLC).

  • Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and water.

  • Filter the resulting precipitate and wash thoroughly with THF.

  • Concentrate the filtrate to obtain the crude (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol, which can be further purified by chromatography or crystallization.

Application Notes: A Scaffold for Diverse Chemical Libraries

The (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol scaffold is a versatile building block for the synthesis of compound libraries for high-throughput screening. Its rigid three-dimensional structure is a desirable feature for improving selectivity and potency.[1] The primary amine and primary alcohol serve as convenient handles for introducing a wide range of functional groups, allowing for the exploration of diverse chemical space.

Potential as a Bioisostere

Spirocyclic scaffolds are increasingly being explored as bioisosteres for more common cyclic systems like piperidine.[5] The constrained conformation of the 2-azaspiro[4.5]decane core can lead to improved metabolic stability and reduced off-target effects compared to more flexible analogues.

Therapeutic Areas of Interest

Given the prevalence of the azaspiro[4.5]decane core in compounds targeting the central nervous system (CNS), derivatives of (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol could be promising candidates for neurological disorders. Furthermore, the 1,3-amino alcohol motif is a key pharmacophore in a variety of biologically active molecules, including protease inhibitors and antiviral agents.[6][7]

Protocols for Derivatization of the Scaffold

The primary amine and primary alcohol of the scaffold can be selectively functionalized to generate a library of diverse compounds.

Derivatization_Workflow scaffold (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol amine_derivatization Amine Derivatization scaffold->amine_derivatization alcohol_derivatization Alcohol Derivatization scaffold->alcohol_derivatization amide_coupling Amide Coupling amine_derivatization->amide_coupling reductive_amination Reductive Amination amine_derivatization->reductive_amination esterification Esterification alcohol_derivatization->esterification etherification Etherification alcohol_derivatization->etherification

Caption: Derivatization strategies for the (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol scaffold.

Protocol 4: Amide Library Synthesis via HATU Coupling

Rationale: Amide bond formation is a fundamental reaction in medicinal chemistry. HATU is a highly efficient coupling reagent that minimizes racemization and is suitable for a wide range of carboxylic acids and amines.[8][9][10]

Materials:

  • (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol (with the alcohol protected if necessary)

  • A diverse library of carboxylic acids

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Standard workup and purification reagents

Procedure:

  • To a solution of the carboxylic acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF, add DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 10 minutes to pre-activate the carboxylic acid.

  • Add a solution of the protected (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol (1.0 eq) in anhydrous DMF.

  • Stir the reaction at room temperature for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer, concentrate, and purify the amide product by column chromatography.

  • Deprotect the alcohol to yield the final product.

Parameter Condition Rationale
Coupling ReagentHATUHigh efficiency, low racemization.[11]
BaseDIPEANon-nucleophilic base to neutralize the acid and facilitate coupling.
SolventAnhydrous DMFGood solvent for a wide range of substrates and reagents.
StoichiometryAcid (1.1 eq), HATU (1.1 eq), DIPEA (2.0 eq)Slight excess of acid and coupling reagent ensures complete conversion of the amine.
Protocol 5: Reductive Amination for Secondary Amine Synthesis

Rationale: Reductive amination is a versatile method for forming C-N bonds and is particularly useful for introducing diversity through a library of aldehydes and ketones. Sodium triacetoxyborohydride is a mild and selective reducing agent for this transformation.[12][13][14]

Materials:

  • (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol (with the alcohol protected if necessary)

  • A diverse library of aldehydes or ketones

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic, for ketones)

Procedure:

  • To a solution of the protected (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol (1.0 eq) and the aldehyde or ketone (1.2 eq) in DCM, add a catalytic amount of acetic acid (for ketones).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Stir the reaction at room temperature for 4-24 hours.

  • Quench the reaction with saturated aqueous NaHCO₃.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry, and concentrate.

  • Purify the product by column chromatography and deprotect the alcohol.

Parameter Condition Rationale
Reducing AgentSodium triacetoxyborohydrideMild and selective for the reduction of iminium ions.[15]
SolventDCM or DCEAprotic solvent suitable for this reaction.
CatalystAcetic acid (for ketones)Catalyzes the formation of the iminium ion from less reactive ketones.
Protocol 6: Esterification of the Primary Alcohol

Rationale: Esterification allows for the introduction of a wide variety of acyl groups. The use of an acyl chloride with a base is a common and effective method.[16]

Materials:

  • (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol (with the amine protected)

  • A diverse library of acyl chlorides

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a solution of the protected (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C, add the acyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Quench the reaction with water.

  • Wash the organic layer with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry, concentrate, and purify the ester product by chromatography.

  • Deprotect the amine to yield the final product.

Parameter Condition Rationale
Acylating AgentAcyl ChlorideHighly reactive, leading to efficient ester formation.[17]
BaseTriethylamine or PyridineScavenges the HCl byproduct.
SolventAnhydrous DCMAprotic solvent that is generally unreactive under these conditions.
Protocol 7: Etherification of the Primary Alcohol

Rationale: Ether synthesis can be achieved through various methods, including the Williamson ether synthesis. This allows for the introduction of a wide range of alkyl or aryl groups.[18][19][20]

Materials:

  • (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol (with the amine protected)

  • Sodium hydride (NaH)

  • A diverse library of alkyl halides (e.g., bromides, iodides)

  • Anhydrous Tetrahydrofuran (THF) or DMF

Procedure:

  • To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add a solution of the protected (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Add the alkyl halide (1.2 eq) and stir at room temperature or with gentle heating until the reaction is complete.

  • Carefully quench the reaction with water.

  • Extract the product with an organic solvent.

  • Wash, dry, and concentrate the organic extracts.

  • Purify the ether product by chromatography and deprotect the amine.

Parameter Condition Rationale
BaseSodium HydrideStrong, non-nucleophilic base to deprotonate the alcohol.
ElectrophileAlkyl HalideProvides the alkyl group for the ether.
SolventAnhydrous THF or DMFPolar aprotic solvents that are suitable for this reaction.

Conclusion

The (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol scaffold represents a promising, yet underexplored, platform in medicinal chemistry. Its inherent three-dimensionality and the presence of two orthogonal functional groups for diversification make it an attractive starting point for the construction of novel and diverse compound libraries. The synthetic strategies and derivatization protocols outlined in this guide provide a clear roadmap for researchers to access and explore the chemical space around this unique scaffold, paving the way for the discovery of new therapeutic agents with improved pharmacological profiles.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • ResearchGate. (n.d.). Synthesis of 2,2‐Disubstituted Spirocyclic Pyrrolidines by Intramolecular Dieckmann Condensation. Retrieved from [Link]

  • Dierick, S., & Van der Eycken, E. V. (2020). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes.
  • Myers, A. G. (n.d.). Chem 115. Harvard University.
  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Dierick, S., & Van der Eycken, E. V. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes.
  • UM Students' Repository. (n.d.). CHAPTER 1 SYNTHESIS OF AMINO ALCOHOLS AND ESTERS. Retrieved from [Link]

  • Organic Reactions. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Retrieved from [Link]

  • Schoffstall, A. M., & Gaddis, B. A. (2000). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride.
  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Pena-Lopez, M., & Perez, M. (2020).
  • ResearchGate. (n.d.). Synthesis of 1,3-amino alcohol starting materials. Retrieved from [Link]

  • White, M. C., & Chen, M. S. (2011). Allylic C—H Amination for the Preparation of syn-1,3-Amino Alcohol Motifs.
  • Organic Chemistry Portal. (n.d.). 1,3-amino alcohol synthesis by hydroxylation. Retrieved from [Link]

  • Ashenhurst, J. (2014, November 14). Alcohols To Ethers via Acid Catalysis. Master Organic Chemistry. [Link]

  • Morcillo, S. P., de Cienfuegos, L. A., Mota, A. J., Justicia, J., & Robles, R. (2011). Mild Method for the Selective Esterification of Carboxylic Acids Based on the Garegg−Samuelsson Reaction. The Journal of Organic Chemistry, 76(7), 2275-2280.
  • Goossen, L. J., & Döhring, A. (2004).
  • Wang, Y., Li, P., & Lin, X. (2019). Organocatalytic Asymmetric Michael/Dieckmann Cyclization Reaction of Alkynones To Construct Spirocyclopentene Oxindoles. Organic Letters, 21(17), 6896-6900.
  • ResearchGate. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]

  • Dierick, S., & Van der Eycken, E. V. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes.
  • van der Heijden, M. S., van der Vlugt, J. I., & de Bruin, B. (2025). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry.
  • Ghorai, M. K., & Kumar, A. (2009). Synthesis of 1,3-amino alcohol derivatives via a silicon-mediated ring-opening of substituted piperidines. Organic Letters, 11(15), 3294-3297.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Kurosu, M., & Wang, Q. (2012). Selective Esterifications of Primary Alcohols in a Water-Containing Solvent. Organic Letters, 14(18), 4910-4913.
  • SynArchive. (n.d.). Dieckmann Condensation. Retrieved from [Link]

  • Smith, M. D., & Procter, D. J. (2025).
  • Lee, S., & Cheon, C. H. (2021). Enantioselective Access to Spirolactams via Nitrenoid Transfer Enabled by Enhanced Noncovalent Interactions. Journal of the American Chemical Society, 143(17), 6475-6481.
  • ChemRxiv. (n.d.). Identification of Bioisosteric Scaffolds using Scaffold Keys. Retrieved from [Link]

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  • Welsh, W. J., & Lin, F. (2000). Semiempirical and ab initio conformational analysis of 2-methylene-8,8-dimethyl-1,4,6,10-tetraoxaspiro[4.5] decane with application of GIAO-SCF methods to NMR spectrum interpretation. Journal of Molecular Graphics and Modelling, 18(6), 567-580.
  • ResearchGate. (n.d.). Synthesis of 1-Substituted 2-Azaspiro[4.5]deca-6,9-dien-8-ones and 2-Azaspiro[4.5]deca-1,6,9-trien-8-ones by Condensation of 2,6-Dimethylphenol with Isobutyraldehyde and Nitriles. Retrieved from [Link]

  • Brion, A., & Desvergnes, V. (2024). Stereoselective strategies to access spirotetronate natural products. Comptes Rendus de l'Académie des Sciences - Series IIc: Chemistry, 27(1), 1-22.
  • Wang, Y. N., & Tang, Y. (2024). Rapid Access to Chiral Spiro[2.3] Lactams: Stereoselective Hydroborylation and Hydrosilylation and Remote Control of Axial Chirality by Copper-Catalyzed Desymmetrization of Spirocyclopropenes. Organic Letters, 26(10), 2136-2141.
  • Sarpong, R., & Tantillo, D. J. (2017). Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. The Journal of Organic Chemistry, 82(11), 5868-5874.
  • Dao, T. H., & De Kimpe, N. (2018). An update on the synthesis and reactivity of spiro-fused β-lactams. Arkivoc, 2018(6), 314-347.
  • Zhang, X., & Studer, A. (2023). Strain-enabled radical spirocyclization cascades: rapid access to spirocyclobutyl lactones and – lactams. Chemical Science, 15(2), 525-530.
  • ResearchGate. (n.d.). . A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. Retrieved from [Link]

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Sources

Application

Functionalization of the hydroxyl group in (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol

An Application Guide to the Selective Functionalization of the Hydroxyl Group in (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol Abstract The (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol scaffold is a valuable building block...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Selective Functionalization of the Hydroxyl Group in (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol

Abstract

The (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol scaffold is a valuable building block in medicinal chemistry, combining the conformational rigidity of a spirocycle with strategically placed functional groups for further elaboration. A primary challenge in its synthetic manipulation is the selective functionalization of the primary hydroxyl group in the presence of a more nucleophilic secondary amine. This guide provides an in-depth analysis of effective chemical strategies, detailing both direct chemoselective methods and robust protection-based protocols. We offer field-proven insights into experimental design, step-by-step procedures for key transformations, and a comparative summary of available techniques to aid researchers in drug discovery and chemical development.

The Synthetic Challenge: Chemoselectivity

The core of the synthetic problem lies in the differential reactivity of the two primary nucleophilic centers in the molecule: the secondary amine nitrogen and the primary alcohol oxygen. In most reactions, amines are intrinsically more nucleophilic than alcohols, leading to preferential N-functionalization.[1] Overcoming this inherent reactivity to achieve selective O-functionalization is paramount for the successful use of this scaffold. This guide is structured around two principal strategic approaches to address this challenge.

G cluster_1 Chemoselective Methods cluster_2 Protection-Based Methods Start (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol Strategy1 Strategy A: Direct Chemoselective Functionalization Start->Strategy1 Strategy2 Strategy B: Amine Protection & Deprotection Start->Strategy2 Ester Selective O-Esterification Strategy1->Ester Ether Selective O-Etherification Strategy1->Ether Ox Selective Oxidation Strategy1->Ox Sulf Selective O-Sulfonylation Strategy1->Sulf Protect 1. N-Protection (e.g., Boc) Strategy2->Protect End O-Functionalized Product Ester->End Ether->End Ox->End Sulf->End Func 2. OH Functionalization (Esterification, Etherification, Mitsunobu, etc.) Protect->Func Deprotect 3. N-Deprotection Func->Deprotect Deprotect->End

Figure 1: Strategic workflows for selective hydroxyl functionalization.

Strategy A: Direct Chemoselective Functionalization

This "atom-economical" approach avoids the additional steps of protection and deprotection by leveraging reaction conditions or catalysts that intrinsically favor reaction at the hydroxyl group.

Selective O-Acylation (Esterification)

Direct esterification is one of the more feasible chemoselective transformations. The key is to temporarily deactivate the amine's nucleophilicity.

Causality of Selection: By conducting the reaction in an acidic medium, the secondary amine is protonated to form a non-nucleophilic ammonium salt. This allows the acylating agent to react exclusively with the neutral hydroxyl group. This strategy is well-documented for the selective O-acetylation of amino alcohols.[2]

Protocol 2.1.1: Selective O-Acetylation under Acidic Conditions

  • Objective: To form (2-Amino-2-azaspiro[4.5]decan-4-yl)methyl acetate.

  • Materials:

    • (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol (1.0 eq)

    • Acetic Anhydride (1.5 eq)

    • Pyridine (as solvent)

    • 4 N HCl in Dioxane

    • Diethyl ether, Saturated aq. NaHCO₃, Brine

  • Protocol:

    • Dissolve the starting amino alcohol in pyridine in a round-bottom flask at 0 °C.

    • Add 1.1 equivalents of 4 N HCl in dioxane dropwise to form the hydrochloride salt in situ.

    • Add acetic anhydride (1.5 eq) dropwise to the stirring suspension.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution carefully until effervescence ceases.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography (silica gel, gradient elution with dichloromethane/methanol) to yield the desired ester.

Selective Oxidation to Aldehyde

The selective oxidation of a primary alcohol in an amino alcohol to an aldehyde or carboxylic acid without affecting the amine is a highly valuable transformation. Modern catalytic systems have made this readily achievable.

Causality of Selection: Catalyst systems based on nitroxyl radicals, such as 2-azaadamantane N-oxyl (AZADO) or TEMPO, in combination with a co-oxidant, demonstrate remarkable chemoselectivity for oxidizing alcohols over amines.[3] These methods are efficient at ambient temperature and offer high yields.[3][4]

Protocol 2.2.1: AZADO/Copper-Catalyzed Aerobic Oxidation

  • Objective: To synthesize 2-Amino-2-azaspiro[4.5]decane-4-carbaldehyde.

  • Materials:

    • (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol (1.0 eq)

    • AZADO (0.01 eq)

    • Copper(I) bromide (0.05 eq)

    • Acetonitrile

  • Protocol:

    • To a solution of the amino alcohol in acetonitrile, add AZADO and CuBr.

    • Stir the mixture vigorously at room temperature under an atmosphere of air (or oxygen from a balloon).

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

    • Once the starting material is consumed, filter the reaction mixture through a short pad of Celite to remove the copper catalyst.

    • Concentrate the filtrate under reduced pressure.

    • The crude aldehyde can often be used directly in the next step (e.g., reductive amination) or purified by column chromatography.

Selective O-Sulfonylation

Activating the hydroxyl group as a sulfonate ester (e.g., tosylate, mesylate) transforms it into a good leaving group for subsequent nucleophilic substitution. Achieving selectivity can be challenging, but certain catalytic systems can facilitate this.

Causality of Selection: The use of a mild Lewis acid catalyst like cupric oxide can promote the sulfonylation of both alcohols and amines. However, by controlling stoichiometry and reaction time, some level of selectivity for the less reactive alcohol can be achieved, although this often requires careful optimization.[5] A more reliable approach often involves the protection strategy detailed below.

Strategy B: Amine Protection & Deprotection Workflow

This classical, three-stage approach is often the most reliable and highest-yielding method for complex substrates. It involves (1) masking the reactive amine, (2) functionalizing the hydroxyl group, and (3) removing the mask.

G cluster_0 Mitsunobu Reaction Workflow (Post-Protection) Start N-Boc Protected Amino Alcohol Intermediate Alkoxyphosphonium Ion Intermediate Start->Intermediate Activation Reagents PPh₃, DEAD/DIAD, Nucleophile (e.g., R-COOH) Reagents->Intermediate Product Functionalized Product (e.g., Ester with Inversion) Intermediate->Product SN2 Attack

Figure 2: Key steps of the Mitsunobu reaction on the N-protected substrate.

Step 1: N-Protection

Causality of Selection: The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the secondary amine. It is installed under basic conditions, is highly stable to a wide range of reagents used for OH-functionalization (including organometallics, mild oxidants, and reducing agents), and is easily removed under acidic conditions without affecting most other functional groups.

Protocol 3.1.1: N-Boc Protection

  • Objective: To synthesize tert-butyl 4-(hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylate.

  • Materials:

    • (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol (1.0 eq)

    • Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq)

    • Triethylamine (Et₃N) (1.5 eq)

    • Dichloromethane (DCM)

  • Protocol:

    • Dissolve the amino alcohol in DCM in a round-bottom flask.

    • Add triethylamine, followed by the dropwise addition of a solution of Boc₂O in DCM at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor for completion by TLC.

    • Wash the reaction mixture with water and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify by flash chromatography to obtain the pure N-Boc protected amino alcohol.

Step 2: Hydroxyl Group Functionalization (Example: Mitsunobu Esterification)

With the amine protected, the hydroxyl group is now the sole nucleophilic site, allowing for a wide array of transformations. The Mitsunobu reaction is a powerful tool for converting alcohols into esters, ethers, azides, and other functional groups.[6][7]

Causality of Selection: The Mitsunobu reaction proceeds via activation of the alcohol with triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD), forming an excellent leaving group.[6] This intermediate is then displaced by a suitable nucleophile (like a carboxylate) in a clean Sₙ2 reaction.[6]

Protocol 3.2.1: Mitsunobu Esterification

  • Objective: To synthesize tert-butyl 4-((benzoyloxy)methyl)-2-azaspiro[4.5]decane-2-carboxylate.

  • Materials:

    • N-Boc protected amino alcohol (1.0 eq)

    • Triphenylphosphine (PPh₃) (1.5 eq)

    • Benzoic acid (1.5 eq)

    • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

    • Anhydrous Tetrahydrofuran (THF)

  • Protocol:

    • Dissolve the N-Boc protected alcohol, benzoic acid, and PPh₃ in anhydrous THF under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add DEAD or DIAD dropwise over 15-20 minutes. A color change and/or formation of a precipitate is often observed.

    • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction by TLC.

    • Remove the solvent under reduced pressure.

    • Purify the crude residue directly by flash column chromatography. The triphenylphosphine oxide and reduced hydrazide byproducts can be challenging to remove but are typically separable on silica.

Step 3: N-Deprotection

The final step is the removal of the Boc group to reveal the functionalized amine.

Protocol 3.3.1: N-Boc Deprotection

  • Objective: To synthesize (2-Amino-2-azaspiro[4.5]decan-4-yl)methyl benzoate.

  • Materials:

    • N-Boc protected ester (1.0 eq)

    • Trifluoroacetic acid (TFA) or 4 N HCl in Dioxane

    • Dichloromethane (DCM)

  • Protocol:

    • Dissolve the Boc-protected compound in DCM.

    • Add an excess of TFA (10-20 eq) or 4 N HCl in dioxane (5-10 eq) at room temperature.

    • Stir for 1-2 hours, monitoring by TLC until the starting material is consumed.

    • Remove the solvent and excess acid under reduced pressure.

    • To obtain the free base, dissolve the resulting salt in water, basify with 1 N NaOH to pH >10, and extract with an organic solvent (e.g., ethyl acetate).

    • Dry the organic extracts and concentrate to yield the final product.

Comparative Summary of Methodologies

Method Transformation Key Reagents Selectivity Principle Pros Cons
Acid-Catalyzed Acylation Alcohol → EsterAc₂O, H⁺Amine protonationFewer steps, atom economicalLimited to acid-stable molecules; requires stoichiometric acid
Catalytic Aerobic Oxidation Alcohol → AldehydeAZADO/CuBr, AirCatalyst chemoselectivityVery mild, high yield, green (uses air)Requires specific catalyst; potential for over-oxidation to acid
N-Boc Protection Workflow Alcohol → AnyBoc₂O; PPh₃/DEAD; TFAOrthogonal protectionBroad scope, very reliable, high yieldsAdds two steps (protection/deprotection), generates more waste
Mitsunobu Reaction Alcohol → Ester/EtherPPh₃, DEADIn situ alcohol activationMild conditions, versatile nucleophilesByproduct removal can be difficult; stoichiometric reagents

References

  • Taylor & Francis Online. (2006, December 5). A Convenient Method for the Selective Esterification of Amino-Alcohols. Retrieved from [Link]

  • Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]

  • ACS Publications. (2018, June 19). Stereoretentive Etherification of an α-Aryl-β-amino Alcohol Using a Selective Aziridinium Ring Opening for the Synthesis of AZD7594. The Journal of Organic Chemistry. Retrieved from [Link]

  • J-Stage. (2021, June 1). Development of Catalytic Reactions for Precise Control of Chemoselectivity. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). A New and Efficient Method for the Protection of Alcohols and Phenols by Using Hexamethyldisilazane in the Presence of Anhydrous Ferric Chloride under Mild Reaction Conditions. Retrieved from [Link]

  • American Chemical Society. (n.d.). The Mitsunobu reaction of some indan amino alcohols. Retrieved from [Link]

  • ACS Publications. (2002, June 7). Mild and Highly Selective Formyl Protection of Primary Hydroxyl Groups. The Journal of Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US20160194272A1 - Process for the etherification of amino alcohols.
  • ACS Publications. (2023, December 1). Chemoselective Esterification of Natural and Prebiotic 1,2-Amino Alcohol Amphiphiles in Water. Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Highly Chemoselective Aerobic Oxidation of Amino Alcohols into Amino Carbonyl Compounds. Retrieved from [Link]

  • ChemRxiv. (2024, May 10). Reimagining Enantioselective Aminoalcohol Synthesis via Chemoselective Electrocatalytic Radical Cross Couplings. Retrieved from [Link]

  • (n.d.). Selective protection and deprotection of alcohols and amines. Retrieved from [Link]

  • TSI Journals. (2014, December 14). CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS USING MAGNESIUM CHLORIDE UNDER SOLVENT FREE CONDITION. Retrieved from [Link]

  • Google Patents. (n.d.). US2305083A - Amino alcohol esters.
  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • PubMed. (2025, January 3). Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings. Retrieved from [Link]

  • ResearchGate. (2016, January 29). How to do esterification of amino acid? Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Stereocontrolled preparation of cyclohexane amino alcohols utilising a modified Mitsunobu reaction. Retrieved from [Link]

  • ACS Publications. (2018, December 3). Site-Selective Functionalization of Hydroxyl Groups in Carbohydrate Derivatives. Chemical Reviews. Retrieved from [Link]

  • PMC - NIH. (n.d.). Chemoselective Hydroxyl Group Transformation: An Elusive Target. Retrieved from [Link]

  • (n.d.). Acylation of Alcohols and Amines. Retrieved from [Link]

  • (n.d.). Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids. Retrieved from [Link]

  • MDPI. (2013, July 12). Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acetic Acid Esters - Protecting Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Retrieved from [Link]

  • PMC - NIH. (n.d.). Evolution of Methods for the Oxidation of Primary Alcohols to Carboxylic Acids. Retrieved from [Link]

  • (2025, October 17). Amino Alcohols: Synthesis Approaches, Chemical Reactivity, And Contemporary Applications. Retrieved from [Link]

  • ACS Publications. (2023, June 22). Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone. The Journal of Organic Chemistry. Retrieved from [Link]

  • UM Students' Repository. (n.d.). CHAPTER 1 SYNTHESIS OF AMINO ALCOHOLS AND ESTERS. Retrieved from [Link]

  • ACS Publications. (n.d.). Highly Selective Acylation of Alcohols Using Enol Esters Catalyzed by Iminophosphoranes. The Journal of Organic Chemistry. Retrieved from [Link]

  • Imperial Spiral. (n.d.). Amines vs. N-Oxides as Organocatalysts for Acylation, Sulfonylation and Silylation of Alcohols. Retrieved from [Link]

  • ResearchGate. (n.d.). A simple and efficient method for sulfonylation of amines, alcohols and phenols with cupric oxide under mild conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]

  • PMC. (2025, August 20). Three-Component Catalytic Amino Etherification of Alkenes: Enabled by Silyl Ether-Promoted C–O Coupling. Retrieved from [Link]

  • MDPI. (2019, July 10). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). JP4105663B2 - Method for converting amino ether alcohol to amino ether amine.
  • . (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. Retrieved from [Link]

  • PMC. (n.d.). Oxidative Amide Coupling from Functionally Diverse Alcohols and Amines using Aerobic Copper/Nitroxyl Catalysis. Retrieved from [Link]

  • Interchim. (n.d.). Functional groups in (bio)chemistry. Retrieved from [Link]

  • MDPI. (2025, January 22). Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. Retrieved from [Link]

  • Google Patents. (n.d.). EP0356046A2 - The reductive amination of hydroxy-containing compounds.
  • Google Patents. (n.d.). CN115490697B - An asymmetric synthesis method of chiral azaspiro[8][9]-decylamine. Retrieved from

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]

  • ACS Publications. (2004, March 11). Discovery of Novel 2,8-Diazaspiro[4.5]decanes as Orally Active Glycoprotein IIb-IIIa Antagonists. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for In Vivo Dosing Strategies of (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol Compounds

Introduction: Unlocking the Therapeutic Potential of Azaspiro[4.5]decane Scaffolds The (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol scaffold represents a promising class of compounds in modern medicinal chemistry. The inh...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking the Therapeutic Potential of Azaspiro[4.5]decane Scaffolds

The (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol scaffold represents a promising class of compounds in modern medicinal chemistry. The inherent three-dimensionality and conformational rigidity of the spirocyclic system can lead to enhanced target affinity, improved selectivity, and favorable pharmacokinetic (PK) properties compared to more flexible acyclic or simple cyclic analogues.[1][2] Derivatives of the broader azaspiro[4.5]decane class have shown significant activity as modulators of various biological targets, including G-protein coupled receptors (GPCRs), kinases, and sigma-1 (σ1) receptors, with potential applications in oncology, neuroscience, and the treatment of inflammatory diseases.[3][4][5]

The presence of a primary or secondary amine and a hydroxyl group in the (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol core structure presents both opportunities and challenges for in vivo studies. The basic amine functionality can be leveraged to improve aqueous solubility through salt formation, while the overall physicochemical properties will dictate the most appropriate formulation and dosing strategy.[1][6]

This comprehensive guide provides detailed application notes and protocols for the in vivo dosing of (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol compounds. It is designed for researchers, scientists, and drug development professionals to establish a robust and reproducible preclinical development workflow, from initial formulation to the design and execution of key in vivo studies.

Part 1: Physicochemical Characterization and Formulation Development

A thorough understanding of the physicochemical properties of your specific (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol derivative is the cornerstone of a successful in vivo dosing strategy.

Essential Physicochemical Parameters

Before initiating formulation work, it is critical to determine the following parameters for your lead compound(s):

ParameterDescriptionImportance for Formulation
Aqueous Solubility The maximum concentration of the compound that can dissolve in water at a specific pH and temperature.Dictates the feasibility of simple aqueous formulations.
pKa The pH at which the compound is 50% ionized. The amine group in the scaffold is expected to be basic.Crucial for pH-adjustment strategies and salt formation to enhance solubility.
LogP/LogD The logarithm of the partition coefficient (octanol/water), indicating the lipophilicity of the compound. LogD is pH-dependent.Predicts membrane permeability and the suitability of lipid-based formulations.
Melting Point The temperature at which the compound transitions from solid to liquid.Provides an indication of the compound's purity and crystal lattice energy.
Chemical Stability The stability of the compound in various solvents, pH conditions, and temperatures.Ensures the integrity of the compound in the final formulation.
Formulation Strategies: A Decision-Making Workflow

The choice of formulation is dictated by the compound's solubility and the intended route of administration. The following workflow provides a systematic approach to formulation development.

Caption: Decision tree for selecting a suitable formulation strategy.

Step-by-Step Formulation Protocols

This protocol is suitable for compounds with poor aqueous solubility as a free base but sufficient solubility as a salt.

  • Determine the pKa of the amine group in your compound.

  • Weigh the required amount of the (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol compound (as the free base).

  • Add a small volume of sterile water or saline.

  • Slowly add a sterile, dilute acid (e.g., 0.1 N HCl) dropwise while vortexing or stirring. The goal is to adjust the pH to approximately 2 pH units below the pKa of the amine to ensure complete protonation and solubilization.

  • Once the compound is fully dissolved , adjust the final volume with sterile water or saline to achieve the target concentration.

  • Measure the final pH of the solution and record it.

  • Sterile filter the final solution through a 0.22 µm syringe filter into a sterile vial.

This approach is used when pH adjustment is insufficient to achieve the desired concentration.

  • Screen a panel of biocompatible co-solvents for their ability to dissolve the compound. Common choices are listed in the table below.

  • Prepare the vehicle by mixing the chosen co-solvents and other excipients. For example, a vehicle could be composed of 10% Solutol® HS 15, 20% propylene glycol, and 70% sterile water for injection.

  • Weigh the required amount of the compound and add it to the prepared vehicle.

  • Vortex and/or sonicate the mixture until the compound is completely dissolved. Gentle heating may be applied if the compound is heat-stable.

  • Visually inspect the solution for any precipitation or cloudiness.

ExcipientClassCommon Use & Considerations
PEG 300/400 Co-solventCommonly used for both oral and parenteral routes. Can cause hemolysis at high concentrations.
Propylene Glycol Co-solventGood solubilizing power for many compounds. Can be viscous.
Ethanol Co-solventUsed in some oral formulations. Can cause irritation.
Solutol® HS 15 Non-ionic surfactantEnhances solubility and can be used for IV formulations.
Tween® 80 Non-ionic surfactantFrequently used in both oral and parenteral formulations to improve solubility and stability.
Hydroxypropyl-β-cyclodextrin (HPβCD) Complexing agentForms inclusion complexes to increase aqueous solubility. Suitable for IV administration.

Part 2: In Vivo Study Design and Execution

The following protocols outline the key in vivo studies required to establish a dosing strategy for a novel (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol compound. All animal procedures must be conducted in accordance with institutional and national guidelines for animal welfare.

Maximum Tolerated Dose (MTD) Study

The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity.[7]

  • Animal Model: Select a relevant rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats). Use both male and female animals.

  • Group Allocation: Divide animals into groups of 3-5 per dose level. Include a vehicle control group.

  • Dose Escalation: Administer single, escalating doses of the compound. Start with a low dose (e.g., 1-5 mg/kg) and increase by a factor of 2-3 for each subsequent group.

  • Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intravenous injection).

  • Observation: Monitor animals for clinical signs of toxicity (e.g., changes in weight, activity, posture, grooming) at regular intervals for at least 7-14 days.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or more than a 15-20% loss in body weight.[7]

Pharmacokinetic (PK) Study

A PK study measures the absorption, distribution, metabolism, and excretion (ADME) of the compound.[8]

  • Animal Model: Use the same animal model as the MTD study.

  • Dosing: Administer a single dose of the compound (typically at or below the MTD) via at least two routes: intravenous (IV) and the intended therapeutic route (e.g., oral).

  • Sample Collection: Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-administration.

  • Sample Processing: Process blood samples to obtain plasma or serum and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the compound in the plasma/serum samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key PK parameters (see table below).

PK ParameterDescription
Cmax Maximum observed plasma concentration.
Tmax Time to reach Cmax.
AUC Area under the plasma concentration-time curve; represents total drug exposure.
t1/2 Half-life; the time it takes for the plasma concentration to decrease by half.
CL Clearance; the volume of plasma cleared of the drug per unit time.
Vd Volume of distribution; the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
F% Bioavailability; the fraction of the administered dose that reaches systemic circulation (calculated by comparing oral AUC to IV AUC).
Pharmacodynamic (PD) / Efficacy Study

These studies are designed to demonstrate the desired biological effect of the compound in a relevant disease model.

  • Animal Model: Select a validated animal model of the disease of interest.

  • Group Allocation: Include a vehicle control group, a positive control group (if available), and at least three dose levels of the test compound.

  • Dosing Regimen: Based on the PK data, determine the optimal dosing frequency and duration to maintain therapeutic exposure.

  • Efficacy Endpoints: Measure relevant pharmacodynamic markers or clinical outcomes at the end of the study (e.g., tumor size, behavioral changes, biomarker levels).

  • Dose-Response Analysis: Plot the efficacy endpoints against the administered doses to establish a dose-response relationship.

Part 3: Data Integration and Therapeutic Window

The ultimate goal of these initial in vivo studies is to define a therapeutic window for your (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol compound.

Caption: Overall workflow for preclinical in vivo studies.

By integrating the data from the MTD, PK, and PD studies, you can establish a dose range that is both safe and effective. The minimum effective dose (MED) from the efficacy studies and the MTD from the toxicology studies define the boundaries of the therapeutic window. This information is critical for the design of more advanced preclinical studies and for progressing a lead candidate toward clinical trials.

References

  • Hiesinger, K., Dar'in, D., Proschak, E., and Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64, 150-183. [Link]

  • Patel, M., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151-3172. [Link]

  • Pacific BioLabs. (2017). Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. Pacific BioLabs Blog.[Link]

  • Google Patents. (n.d.).
  • Isaka, M., et al. (1993). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 36(15), 2146-2155. [Link]

  • Proventa International. (2021). Preclinical Pharmacokinetics: Solving the Problems of Early-Stage Predictive Assays. Proventa International.[Link]

  • Zhang, H., et al. (2015). 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5539-5553. [Link]

  • MDPI. (2025). Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. Molecules, 30(3), 589. [Link]

  • University of Illinois Grainger College of Engineering. (2022). Research could enable assembly line synthesis of prevalent amine-containing drugs. University of Illinois News.[Link]

  • Liu, Y., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151-3172. [Link]

  • Mach, R. H., et al. (2015). 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5539-5553. [Link]

  • PubChem. (n.d.). 2-{2,6-dioxa-9-azaspiro[4.5]decan-9-yl}ethan-1-amine. PubChem.[Link]

  • Organic Syntheses. (n.d.). (4r,5s)-4,5-diphenyl-3-vinyl-2-oxazolidinone. Organic Syntheses Procedure.[Link]

  • Proventa International. (2021). Preclinical Pharmacokinetics: Solving the Problems of Early-Stage Predictive Assays. Proventa International.[Link]

  • Jouyban, A. (2025). Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. Pharmaceutical Sciences, 31(1), 1-10. [Link]

  • MDPI. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. International Journal of Molecular Sciences, 23(15), 8259. [Link]

  • ResearchGate. (n.d.). Nine physicochemical properties for 20 amino acid types. ResearchGate.[Link]

  • X-Chem. (2024). New Method Allows Easy Synthesis of Valuable Amine-Containing Pharmaceuticals. X-Chem News.[Link]

  • ResearchGate. (n.d.). The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach. ResearchGate.[Link]

  • Hiesinger, K., Dar'in, D., Proschak, E., and Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(3), 150-183. [Link]

Sources

Application

Application Note: Selective N-Protection of (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol

Introduction In the synthesis of complex molecules, particularly in the fields of medicinal chemistry and drug development, the selective protection of functional groups is a critical strategy. The molecule (2-Amino-2-az...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the synthesis of complex molecules, particularly in the fields of medicinal chemistry and drug development, the selective protection of functional groups is a critical strategy. The molecule (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol presents a common challenge: the presence of both a secondary amine and a primary alcohol. The secondary amine is often more nucleophilic and requires protection to prevent unwanted side reactions during subsequent synthetic transformations. This application note provides a detailed guide for the selective protection of the secondary amine in (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol using two common and effective protecting groups: tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).

The choice between these protecting groups depends on the overall synthetic strategy, particularly the conditions required for subsequent steps and the desired deprotection method. The Boc group is favored for its stability in a wide range of non-acidic conditions and its facile removal with mild acids.[1][2] The Cbz group, on the other hand, is stable to acidic and basic conditions and is typically removed by catalytic hydrogenation, offering an orthogonal deprotection strategy.[2][3]

Rationale for Selective Protection

The selective protection of the secondary amine over the primary alcohol is readily achievable due to the higher nucleophilicity of the amine.[4] Reagents like di-tert-butyl dicarbonate (Boc₂O) and benzyl chloroformate (Cbz-Cl) will preferentially react with the amine to form a stable carbamate. While alcohols can react to form carbonates, this reaction is generally slower, and any formed carbonate is often susceptible to hydrolysis during aqueous workup.[4]

Workflow for Selective Amine Protection

The general workflow for the selective protection of the secondary amine involves the reaction of the substrate with the protecting group reagent in the presence of a suitable base, followed by purification.

Selective Amine Protection Workflow cluster_0 Reaction Setup cluster_1 Workup & Purification Start (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol Reagent Add Protecting Group Reagent (Boc₂O or Cbz-Cl) & Base Start->Reagent Dissolve in suitable solvent Reaction Stir at Room Temperature Reagent->Reaction Workup Aqueous Workup Reaction->Workup Monitor by TLC Purification Column Chromatography Workup->Purification Product N-Protected Product Purification->Product

Caption: General workflow for the selective N-protection of (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol.

PART 1: N-Boc Protection Protocol

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability and ease of removal under mildly acidic conditions.[1]

Experimental Protocol

Materials:

  • (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl acetate/Hexanes mixture)

Procedure:

  • Dissolve (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol (1.0 eq) in DCM or THF.

  • Add triethylamine (1.2 eq) to the solution and stir.

  • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature. The reaction is often exothermic, and a cooling bath may be necessary for larger scale reactions.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-12 hours.[5]

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the N-Boc protected product.

Characterization of N-Boc Protected Product

The successful installation of the Boc group can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

  • ¹H NMR: The most prominent feature is the appearance of a large singlet at approximately 1.4-1.5 ppm, which integrates to nine protons, corresponding to the tert-butyl group of the Boc protector.[6]

  • ¹³C NMR: The presence of the Boc group is indicated by signals for the quaternary carbon at around 80 ppm and the carbonyl carbon at approximately 155-156 ppm.[6]

Deprotection of the N-Boc Group

The Boc group is readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) in DCM or hydrogen chloride (HCl) in dioxane.[7][8]

Procedure (using TFA):

  • Dissolve the N-Boc protected compound in DCM (0.1-0.5 M).[5]

  • Add an equal volume of trifluoroacetic acid (TFA) to the solution at room temperature.

  • Stir the mixture for 30 minutes to 2 hours, monitoring the reaction by TLC.[5]

  • Upon completion, remove the solvent and excess TFA under reduced pressure to yield the deprotected amine as its TFA salt.

PART 2: N-Cbz Protection Protocol

The benzyloxycarbonyl (Cbz) group offers an alternative protection strategy, with deprotection typically achieved via catalytic hydrogenation.[2][3]

Experimental Protocol

Materials:

  • (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃) or another suitable base

  • Tetrahydrofuran (THF) and water (as a biphasic system) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl acetate/Hexanes mixture)

Procedure:

  • Dissolve (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol (1.0 eq) in a mixture of THF and water (e.g., 2:1 ratio) or in DCM.

  • Add sodium bicarbonate (2.0 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for several hours to overnight, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the N-Cbz protected product.

Characterization of N-Cbz Protected Product
  • ¹H NMR: Successful protection is indicated by the appearance of a multiplet in the aromatic region (7.3-7.4 ppm) corresponding to the phenyl group and a singlet around 5.1 ppm for the benzylic protons.[9]

  • Mass Spectrometry: The molecular weight of the product will increase by the mass of the Cbz group (134.04 g/mol ).

Deprotection of the N-Cbz Group

The Cbz group is commonly removed by catalytic hydrogenation, which is a mild and efficient method.[3][10]

Cbz Deprotection Workflow cluster_0 Reaction Setup cluster_1 Workup Start N-Cbz Protected Amine Catalyst Add Pd/C Catalyst in Methanol or Ethanol Start->Catalyst Hydrogenation Stir under H₂ atmosphere Catalyst->Hydrogenation Filtration Filter through Celite® Hydrogenation->Filtration Monitor by TLC Concentration Concentrate Filtrate Filtration->Concentration Product Deprotected Amine Concentration->Product

Caption: Workflow for the deprotection of an N-Cbz protected amine via catalytic hydrogenation.

Procedure:

  • Dissolve the N-Cbz protected compound in a suitable solvent such as methanol or ethanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol% of Pd).[10]

  • Stir the suspension vigorously under a hydrogen atmosphere (e.g., using a balloon filled with H₂) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Summary of Reaction Parameters

Protecting GroupReagentBaseSolventDeprotection Conditions
Boc Di-tert-butyl dicarbonate (Boc₂O)TEA, DIPEADCM, THFTFA in DCM or HCl in dioxane[5][7]
Cbz Benzyl chloroformate (Cbz-Cl)NaHCO₃THF/H₂O, DCMH₂/Pd-C in MeOH or EtOH[3][10]

Conclusion

The selective protection of the secondary amine in (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol can be efficiently achieved using either Boc or Cbz protecting groups. The choice of protecting group should be guided by the planned subsequent synthetic steps and the required deprotection conditions. The protocols outlined in this application note provide robust and reproducible methods for researchers and scientists in the field of organic synthesis and drug development.

References

  • Nigam, S. C., et al. (1989). Selective Removal of the Tert-Butoxycarbonyl Group from Secondary Amines: ZnBr2 as the Deprotecting Reagent.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]

  • Alonso, R. A., et al. (2003). Photochemical Protection of Amines with Cbz and Fmoc Groups. The Journal of Organic Chemistry, 68(6), 2449-2452. [Link]

  • Reddy, K. S., et al. (2012). A Facile Protocol for N-Cbz Protection of Amines in PEG-600. ChemInform, 43(35). [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by carbamate cleavage. [Link]

  • Total Synthesis. (2024, January 5). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]

  • El Kihel, A., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. E-Journal of Chemistry, 9(3), 1331-1338. [Link]

  • Gin, D. Y., & King, C. A. (2015). Selective Protection of Secondary Amines as the N-Phenyltriazenes. Application to Aminoglycoside Antibiotics. Organic Letters, 17(16), 4058-4061. [Link]

  • ResearchGate. (2014, June 14). How can we protect an amino group leaving an alcohol group free? [Link]

  • Gin, D. Y., & King, C. A. (2015). Selective Protection of Secondary Amines as the N-Phenyl Triazenes. Application to Aminoglycoside Antibiotics. PMC. [Link]

  • Scribd. (n.d.). N-Cbz Protection Method Overview. [Link]

  • WuXi Biology. (n.d.). Alcohol Catalysis in Boc Protection of Primary Amines. [Link]

  • Bergeron, R. J., & McManis, J. S. (1988). Selective protection of mixed primary–secondary amines. Simple preparation of N1,N8-bis(t-butoxycarbonyl)spermidine. Journal of the Chemical Society, Chemical Communications, (18), 1249-1250. [Link]

  • Kamal, A., et al. (2014). A Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonylation. Indian Journal of Advances in Chemical Science, 3(1), 82-86. [Link]

  • Bhattacharya, S., et al. (2011). Synthesis and characterization of a dipeptide analogue: 2-amino-N-(2-amino-ethyl)-3-phenyl-propionamide. Der Pharma Chemica, 3(3), 174-188. [Link]

  • ResearchGate. (2026, March 4). Theoretical and experimental 1H-NMR spectroscopy for a series of Cbz-amino acids, dissolved in DMSO, at constant temperature and pressure. [Link]

  • Donohoe, T. J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC. [Link]

  • Wang, X., et al. (2023). Fluorine-Labeled N-Boc-l-proline as a Marker for Solid-State NMR Characterization of Biofunctionalizations on Paper Substrates. The Journal of Physical Chemistry C, 127(7), 3647-3656. [Link]

  • Kumar, S., et al. (2016). Synthesis and characterization of novel α-monomers of peptide nucleic acid. Redalyc, 31(2). [Link]

  • West, J. M., et al. (2012). Biochemical and Mass Spectrometric Characterization of Human N-Acylethanolamine-Hydrolyzing Acid Amidase Inhibition. PLOS One, 7(8), e43877. [Link]

  • Kumar, A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Organic & Biomolecular Chemistry, 18(3), 473-478. [Link]

  • Rozhkova, Y. S., et al. (2012). Synthesis of 1-Substituted 2-Azaspiro[4.5]deca-6,9-dien-8-ones and 2-Azaspiro[4.5]deca-1,6,9-trien-8-ones by Condensation of 2,6-Dimethylphenol with Isobutyraldehyde and Nitriles. Russian Journal of Organic Chemistry, 48(1), 75-82. [Link]

  • Google Patents. (n.d.). US7229981B2 - Process for the preparation of aminoalcohol derivatives and their further conversion to (1R,4S)-4-(2-amino-6-chloro-5-formamido-4-pyrimidinyl).
  • Tey, C. C., & Sam, A. (2014). Process Design of a Novel Low Temperature Methanol Synthesis Process Using an Air-blown Autothermal Reformer. Chemical Engineering Transactions, 39, 151-156. [Link]

  • PubChem. (n.d.). {2-azaspiro[4.5]decan-3-yl}methanol. [Link]

  • MDPI. (2022, July 27). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. [Link]

  • IRIS. (2025, May 21). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yields in (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol synthesis

To: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Desk Topic: Improving Reaction Yields in (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol Synthesis and Related Derivative...

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Author: BenchChem Technical Support Team. Date: April 2026

To: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Desk Topic: Improving Reaction Yields in (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol Synthesis and Related Derivatives

Introduction

Welcome to the technical support center for the synthesis of 2-azaspiro[4.5]decane derivatives. This structural motif is a key pharmacophore in modern drug discovery, appearing in compounds targeting the central nervous system, such as sigma-1 (σ1) receptor ligands and M1 muscarinic acetylcholine receptor agonists.[1] The synthesis of these complex, three-dimensional structures, particularly substituted variants like (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol, presents significant challenges that can impact yield, purity, and scalability.

The specific nomenclature (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol suggests a hydrazine-like moiety at the N-2 position. While synthetically accessible, these structures can be highly reactive. This guide will focus on robust synthetic strategies for the core (2-Azaspiro[4.5]decan-4-yl)methanol scaffold, which can be adapted for various N-functionalization or isomeric arrangements. We will address common pitfalls in both the construction of the spirocyclic core and the crucial final-stage functionalization steps, such as reductive amination. Our goal is to provide you with the causal understanding and actionable protocols needed to optimize your synthetic outcomes.

Proposed Synthetic Pathway & Retrosynthesis

A successful synthesis is built upon a sound strategic foundation. The retrosynthetic analysis below outlines a common and logical approach to the 2-azaspiro[4.5]decane core, starting from simpler, commercially available materials. The forward synthesis relies on building complexity through robust, well-understood reactions.

G cluster_retro Retrosynthetic Analysis Target (2-Azaspiro[4.5]decan-4-yl)methanol Derivative Precursor1 Protected Spirocyclic Ester/Nitrile (e.g., Boc-protected) Target->Precursor1 Functional Group Interconversion Precursor2 Substituted Piperidine-4-carboxylate Precursor1->Precursor2 Spirocyclization (e.g., Michael Addition/ Dieckmann Condensation) Precursor3 Cyclohexanone & Piperidine Precursors Precursor2->Precursor3 Simpler Starting Materials

Caption: Retrosynthetic approach to the target scaffold.

Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer style to directly address common experimental challenges.

FAQ 1: My initial spirocyclization to form the 2,8-diazaspiro[4.5]decan-1-one precursor is failing, resulting in low yields and multiple byproducts. What is the likely cause?

Answer: Low yields in the formation of spirocyclic systems, such as via a tandem Michael/Aldol or Michael/Dieckmann condensation, are frequently due to competing intermolecular side reactions.[2]

  • Primary Cause: The most common culprit is oligomerization . After the initial intermolecular reaction (e.g., Michael addition), the resulting enolate can react with another molecule of the starting material in the bulk solution instead of performing the desired intramolecular cyclization. This is especially problematic at high concentrations.[2]

  • Secondary Cause: A retro-Michael reaction can occur, where the initial adduct reverts to the starting materials, reducing the concentration of the key intermediate needed for cyclization.[2]

Troubleshooting Strategies:

  • High Dilution: The most effective way to favor intramolecular cyclization over intermolecular oligomerization is to perform the reaction under high-dilution conditions. By significantly increasing the solvent volume, you decrease the probability of two reactant molecules finding each other, thus giving the cyclization precursor a better chance to react with itself.

  • Slow Addition: Slowly adding one of the reactants (often the Michael acceptor) via a syringe pump to a solution of the other reactant and the base can maintain a low instantaneous concentration of the electrophile, further suppressing intermolecular side reactions.

  • Optimize Base and Temperature: The choice and stoichiometry of the base are critical. A base that is too strong or used in excess can promote undesired side reactions. Screen weaker bases or substoichiometric amounts of strong bases. Temperature control is also vital; some cyclizations require initial cooling to control the initial addition, followed by warming to drive the cyclization to completion.

FAQ 2: I am attempting a reductive amination to install a primary or secondary amine, but the reaction is sluggish and gives a poor yield. How can I improve this?

Answer: Reductive amination is a powerful C-N bond-forming reaction, but its success hinges on the delicate equilibrium between carbonyl-amine condensation to form an imine/iminium ion and the subsequent reduction.[3]

  • Cause 1: Inefficient Imine/Iminium Formation: The rate-limiting step is often the formation of the imine intermediate, which requires the removal of a water molecule. This process is typically acid-catalyzed. If the pH is too high (too basic), the initial nucleophilic attack of the amine on the carbonyl is slow. If the pH is too low (too acidic), the starting amine becomes fully protonated and is no longer nucleophilic.[4]

  • Cause 2: Incompatible Reducing Agent: The choice of reducing agent is critical. Some reagents are not selective and can reduce the starting aldehyde or ketone faster than they reduce the iminium ion.[4]

Troubleshooting Strategies:

  • pH Control: For many reductive aminations, maintaining a mildly acidic pH (typically 5-7) is optimal.[3] Adding a catalytic amount of acetic acid is a common and effective strategy.

  • Use of Lewis Acids: For less reactive substrates, adding a Lewis acid such as Ti(iPrO)₄ or ZnCl₂ can help activate the carbonyl group and facilitate imine formation.[5]

  • Azeotropic Water Removal: In some cases, particularly with stubborn ketones, physically removing water using a Dean-Stark apparatus can drive the imine-formation equilibrium toward the product, which can then be reduced.

  • Select the Right Reducing Agent: Use a reagent that is selective for the protonated imine (iminium ion) over the carbonyl. Sodium triacetoxyborohydride (STAB) is an excellent choice for this reason and is often the first reagent to try.[3][5]

FAQ 3: My reaction with Sodium Borohydride (NaBH₄) produces a significant amount of the corresponding alcohol from my starting ketone/aldehyde. How can I avoid this?

Answer: This is a classic selectivity problem. Sodium borohydride (NaBH₄) is a powerful enough reducing agent to readily reduce aldehydes and ketones to alcohols.[5] If you add it to the reaction mixture simultaneously with the amine and carbonyl, it will competitively reduce your starting material.

  • Causality: The rate of reduction of a typical aldehyde or ketone by NaBH₄ can be comparable to or even faster than the rate of imine formation and its subsequent reduction. Imines and especially iminium ions are generally reduced faster, but kinetic selectivity is only achieved if the imine has a chance to form first.[4]

Solution: Two-Step, One-Pot Procedure

  • Pre-form the Imine: Dissolve the amine and the carbonyl compound in a suitable solvent (e.g., methanol, ethanol).[5] If necessary, add a catalytic amount of acid (like acetic acid) to facilitate imine formation.

  • Incubate: Allow the mixture to stir at room temperature for a sufficient period (e.g., 30 minutes to a few hours) to ensure the equilibrium has shifted significantly towards the imine. You can monitor this by TLC or ¹H NMR if necessary.

  • Reduce: Once imine formation is complete or has reached equilibrium, cool the reaction mixture (e.g., to 0 °C) and then add the sodium borohydride portion-wise. This ensures the NaBH₄ primarily encounters the imine, not the starting carbonyl.

FAQ 4: How do I choose between Sodium Triacetoxyborohydride (STAB), Sodium Cyanoborohydride (NaCNBH₃), and Sodium Borohydride (NaBH₄)?

Answer: The choice of reducing agent is one of the most critical parameters for a successful reductive amination. Their reactivity and selectivity profiles are distinct.

ReagentSodium Triacetoxyborohydride (STAB) Sodium Cyanoborohydride (NaCNBH₃) Sodium Borohydride (NaBH₄)
Selectivity Excellent: Reduces iminium ions much faster than ketones/aldehydes.[3]Good: Selective for iminium ions at acidic pH.[5]Poor: Reduces ketones/aldehydes. Requires imine pre-formation.[4]
Reactivity Mild hydride donor. The electron-withdrawing acetate groups moderate its reactivity.Less reactive than NaBH₄. Reactivity is pH-dependent.Strong hydride donor.
Optimal pH Mildly acidic (e.g., with AcOH).Acidic (pH 3-6).[3]Neutral to slightly basic.
Common Solvents Dichloromethane (DCM), Dichloroethane (DCE), THF.[5]Methanol (MeOH), Ethanol (EtOH).[5]Methanol (MeOH), Ethanol (EtOH).
Safety/Toxicity Relatively safe. Byproduct is acetate.Highly Toxic. Can generate toxic HCN gas under acidic conditions. Handle with extreme care in a fume hood.[3]Flammable solid. Reacts with water to produce H₂ gas.
Best Use Case General-purpose, one-pot reductive aminations with a wide range of substrates. The recommended starting point. When reactions need to be run in protic solvents like methanol and pH control is feasible.For robust substrates where the imine can be pre-formed and isolated or when cost is a primary concern.
FAQ 5: The final purification of my polar, multi-amine spirocyclic product is challenging. What strategies can I employ?

Answer: Purifying polar amines, especially diamines, can be frustrating due to their high water solubility and tendency to streak on silica gel.

  • Reverse-Phase Chromatography (C18): For highly polar compounds, reverse-phase chromatography is often more effective than normal-phase (silica). A common eluent system is a gradient of water/acetonitrile or water/methanol, often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to ensure the amines are protonated and behave well on the column.

  • Ion-Exchange Chromatography: This technique is ideal for separating compounds based on charge. You can use a strong cation-exchange (SCX) cartridge. The general workflow is:

    • Load the crude product mixture onto the SCX column (pre-conditioned).

    • Wash with a non-basic solvent (e.g., methanol) to elute neutral and acidic impurities.

    • Elute the desired amine product using a solution of ammonia in methanol (e.g., 2M NH₃ in MeOH).

  • Crystallization/Salt Formation: If your compound is crystalline, forming a salt can be an excellent purification method. Treat the crude freebase with a solution of an acid like HCl (in ether or dioxane) or oxalic acid to precipitate the corresponding salt. The salt can then be recrystallized to high purity. The freebase can be recovered by neutralization and extraction if needed.

Experimental Protocols & Workflows

Protocol 1: General Procedure for Reductive Amination with STAB

This protocol is a robust starting point for the one-pot reductive amination of a ketone with an amine.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the ketone (1.0 eq) and the amine (1.1-1.2 eq).

  • Solvent: Dissolve the substrates in a suitable anhydrous solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), to a concentration of approximately 0.1-0.2 M.

  • Acid Catalyst (Optional but Recommended): Add glacial acetic acid (1.1-1.5 eq).

  • Imine Formation: Stir the mixture at room temperature for 20-30 minutes to allow for initial imine/iminium ion formation.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise over 5-10 minutes. Note: The reaction may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography or another suitable method.

Troubleshooting Workflow: Low Reductive Amination Yield

G Start Low Yield in Reductive Amination CheckSM Check TLC/LCMS: Starting Materials (SM) or Intermediate? Start->CheckSM SM_Present Mostly SM Present CheckSM->SM_Present Intermediate_Present Imine/Other Intermediate Present CheckSM->Intermediate_Present Complex_Mixture Complex Mixture CheckSM->Complex_Mixture Catalysis Inefficient Imine Formation SM_Present->Catalysis Sterics Sterically Hindered Substrates? SM_Present->Sterics Reducer Inefficient Reduction Intermediate_Present->Reducer SideReaction Side Reactions Occurring Complex_Mixture->SideReaction Action_Catalysis Add Acetic Acid. Consider Lewis Acid (e.g., Ti(iPrO)₄). Catalysis->Action_Catalysis Action_Sterics Increase Temperature. Increase Reaction Time. Sterics->Action_Sterics Action_Reducer Check Reducer Activity. Add More Reducing Agent. Reducer->Action_Reducer Action_SideReaction Is starting carbonyl reduced? If yes, switch to more selective reducer (STAB) or use two-step protocol. SideReaction->Action_SideReaction

Caption: A logical workflow for troubleshooting poor yields.

References

  • Organic Chemistry Portal. "Reductive Amination." Available at: [Link]

  • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." J. Org. Chem. 1996, 61 (11), 3849–3862. Available at: [Link]

  • Organic Division. "Reductive Amination - Common Conditions." Available at: [Link]

  • Myers, A. "Reductive Amination." Chem 115 Handout. Available at: [Link]

  • Touchette, K. M. "Synthesis of a Drug-like Tertiary Amide by Reductive Amination." Journal of Chemical Education 2006, 83 (6), 929. Available at: [Link]

  • Science Madness Discussion Board. "Conditions for reductive amination." Available at: [Link]

  • Borch, R. F.; Bernstein, M. D.; Durst, H. D. "The Cyanohydridoborate Anion as a Selective Reducing Agent." J. Am. Chem. Soc. 1971, 93 (12), 2897–2904. Available at: [Link]

  • Tlekhusezh, M. A., et al. "Reductive Amination Reactions Using Sodium Hypophosphite: a Guide to Substrates." ACS Omega 2021. Available at: [Link]

  • De Luca, L. et al. "A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives." Tetrahedron 2015, 71(20), 3243-3251. Available at: [Link]

Sources

Optimization

Minimizing side products during (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol scale-up

A Guide to Minimizing Side Products During Scale-Up Welcome to the technical support center for the synthesis and scale-up of (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol. Spirocyclic amines are privileged scaffolds in mo...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Minimizing Side Products During Scale-Up

Welcome to the technical support center for the synthesis and scale-up of (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol. Spirocyclic amines are privileged scaffolds in modern medicinal chemistry, prized for their conformational rigidity and three-dimensional structure, which can lead to improved potency, selectivity, and pharmacokinetic properties.[1] However, their synthesis, particularly on a larger scale, presents unique challenges. The presence of multiple functional groups and stereocenters in the target molecule necessitates precise control over reaction conditions to minimize the formation of structurally similar side products.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, drawing on established principles of organic synthesis and process chemistry to ensure a robust and scalable process.

Section 1: Understanding the Synthetic Landscape

A common and logical approach to synthesizing (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol involves a multi-step sequence. A plausible retrosynthetic analysis suggests key intermediates such as a protected 2-azaspiro[4.5]decane-4-carboxylate, which can be constructed from a cyclohexanone derivative. The diagram below outlines a potential forward synthesis, highlighting the critical stages where side product formation is most prevalent.

G cluster_0 Core Synthesis Pathway cluster_1 Potential Side Reactions A Cyclohexanone Derivative B Spiro-oxazolidinone Intermediate A->B 1. Strecker/Bucherer-Bergs -type reaction S2 Incomplete Cyclization A->S2 Stalled Reaction C Protected (2-Azaspiro[4.5]decan-4-yl)methanol B->C 2. Reduction & Protection S1 Epimerization/ Diastereomers B->S1 Loss of Stereocontrol D Deprotection C->D S4 Over-oxidation C->S4 During Reduction Step E 2-Azaspiro[4.5]decan-4-yl)methanol D->E 3. Deprotection F N-Amination E->F S3 Dimer Formation E->S3 Intermolecular Reaction G Final Product: (2-Amino-2-azaspiro[4.e]decan-4-yl)methanol F->G 4. N-Amination S5 Nitrosamine Impurity F->S5 If using NaNO2

Caption: A plausible synthetic route and key side reaction checkpoints.

The primary challenges in this synthesis arise from four key areas:

  • Stereocontrol: The molecule contains at least two stereocenters (the spiro carbon and C4). Controlling their relative and absolute stereochemistry is paramount.

  • Ring Formation: Ensuring complete and efficient cyclization to form the spiro core is critical.

  • Intermediate Reactivity: The secondary amine intermediate is a nucleophile that can participate in undesired intermolecular reactions.

  • N-Amination: This step can be low-yielding and introduce unique impurities if not properly controlled.

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during the scale-up process in a question-and-answer format.

Q1: We are observing a significant amount of a diastereomeric impurity that is difficult to separate. How can we improve stereocontrol during the spirocyclization step?

Answer: The formation of diastereomers likely occurs during the creation of the spirocyclic core, where the stereochemistry at the spiro-carbon and the C4 position is established. Several factors influence this outcome.

Root Cause Analysis:

  • Thermodynamic vs. Kinetic Control: The reaction conditions may favor a thermodynamic mixture of isomers, which can be difficult to control. Running the reaction at a lower temperature can sometimes favor the kinetic, and often more stereoselective, product.[2]

  • Reagent-Based Control: The cyclization may not be sufficiently stereodirecting. For reactions like a Pictet-Spengler or a related cyclization, the choice of catalyst and solvent can profoundly influence the stereochemical outcome.[1] Chiral catalysts, such as chiral phosphoric acids, are often employed for asymmetric versions of these reactions.[1]

  • Substrate-Based Control: The steric bulk of protecting groups on your starting materials can direct the approach of reagents, leading to higher diastereoselectivity.

Troubleshooting Protocol:

  • Temperature Screening: Lower the reaction temperature. Perform a study at various temperatures (e.g., 0 °C, -20 °C, -78 °C) and monitor the diastereomeric ratio by HPLC or NMR.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence transition state geometries.[2] Screen a range of solvents from non-polar (e.g., toluene, DCM) to polar aprotic (e.g., THF, acetonitrile).

  • Catalyst/Reagent Modification: If a catalyst is used, consider alternatives. For example, in rhodium-catalyzed cyclopropanations to form spirocycles, the ligand on the rhodium catalyst is critical for stereocontrol.[3][4]

  • Protecting Group Strategy: If your starting material has other functional groups, evaluate if changing the protecting group (e.g., from a small Boc group to a bulkier Cbz or a custom group) can provide the necessary steric hindrance to favor one diastereomer.

Q2: Our scale-up reaction is stalling, with significant amounts of unreacted starting material and a linear, uncyclized intermediate. What could be causing incomplete cyclization?

Answer: Incomplete cyclization on scale-up is a common issue, often related to mass transfer limitations, reagent deactivation, or unfavorable equilibria.

Root Cause Analysis:

  • Insufficient Mixing: In larger reactors, inefficient stirring can create localized concentration gradients, preventing the reactants from coming together effectively.

  • Reagent/Catalyst Deactivation: The catalyst or reagent responsible for the cyclization may be degrading over the longer reaction times typical of scale-up, or it could be poisoned by impurities in the starting materials or solvent.

  • Precipitation of Intermediates: A key intermediate may be precipitating out of the reaction mixture before it has a chance to cyclize.

  • Unfavorable Equilibrium: The cyclization may be a reversible process. On a larger scale, changes in concentration or temperature could shift the equilibrium back towards the starting materials.

Troubleshooting Protocol:

  • Process Parameter Review:

    • Agitation: Ensure the reactor's stirring speed is sufficient for homogenous mixing. Check for "dead spots" in the reactor.

    • Addition Rate: If one reagent is added portion-wise, a slow addition rate might be causing it to degrade before it can react. Conversely, too fast an addition could cause an exotherm that leads to side products.

  • Reagent Stability and Stoichiometry:

    • Confirm the stability of your cyclization agent under the reaction conditions for an extended period.

    • Consider a slight increase in the stoichiometry of the cyclization agent (e.g., from 1.1 to 1.3 equivalents) to compensate for potential deactivation.

  • Solubility Study: Check the solubility of all starting materials and key intermediates in the reaction solvent at the reaction temperature. If solubility is an issue, consider a co-solvent system or a different solvent altogether.

  • Driving the Equilibrium: If the reaction is reversible and releases a small molecule (like water or an alcohol), consider methods for its removal during the reaction (e.g., a Dean-Stark trap for water).

Q3: We are detecting a dimeric byproduct with a mass double that of our expected intermediate. How can we prevent its formation?

Answer: This is a classic problem when a deprotected secondary amine intermediate is present. The nucleophilic secondary amine of one molecule can react with an electrophilic center of another, leading to dimerization.

G cluster_0 Dimerization Pathway cluster_1 Mitigation Strategy M1 Molecule 1 (Secondary Amine) Dimer Dimeric Side Product M1->Dimer M2 Molecule 2 (Electrophilic Precursor) M2->Dimer Intermolecular SN2 Reaction Start Deprotection Step Action1 Use High Dilution Start->Action1 Action2 Telescope to Next Step Start->Action2 Result Minimized Dimer Action1->Result Action2->Result

Caption: Dimer formation and mitigation strategies.

Mitigation Strategies:

  • High Dilution: Running the deprotection/cyclization step under high dilution conditions can favor the intramolecular reaction over the intermolecular dimerization. However, this may not be ideal for large-scale production due to solvent costs and throughput.

  • Telescoping the Reaction: Do not isolate the reactive secondary amine intermediate. Once it is formed (as confirmed by an in-process control like TLC or LC-MS), immediately add the reagent for the next step (e.g., the N-amination reagent). This consumes the reactive intermediate before it has time to dimerize.

  • Protecting Group Manipulation: The most robust solution is to carry a protecting group on the nitrogen throughout the synthesis until the final steps. A well-chosen protecting group (e.g., Boc, Cbz) will prevent the secondary amine from reacting prematurely. The N-amination can then be performed after deprotection.

Q4: The final N-amination step is low-yielding and generates multiple byproducts. What are the best practices for this transformation on a larger scale?

Answer: N-amination transforms a secondary amine into a hydrazine derivative. This can be a challenging step, prone to side reactions and decomposition.

Root Cause Analysis:

  • Reagent Choice: Common N-aminating agents include chloramine (NH₂Cl), hydroxylamine-O-sulfonic acid (HOSA), or a two-step process of nitrosation (with NaNO₂) followed by reduction (e.g., with Zn/acid or LiAlH₄).

    • Nitrosation-Reduction: This route is often high-yielding but generates N-nitrosamine intermediates, which are potent carcinogens and must be handled with extreme care. Their clearance from the final product must be rigorously demonstrated.

    • Direct Amination (HOSA/Chloramine): These reagents can be unstable and their reactivity can be sensitive to pH and temperature.

  • Product Instability: The N-amino product itself may be unstable under the reaction or workup conditions, potentially degrading via oxidation or other pathways.

Best Practices and Optimization:

  • Reagent Selection and Handling:

    • For the nitrosation-reduction route, ensure strict temperature control (typically 0-5 °C) during the nitrosation step to minimize side reactions. The subsequent reduction must be robust enough to completely consume the nitrosamine intermediate.

    • If using HOSA, it is often prepared fresh or purchased from a reliable source and used promptly. The reaction pH is critical and should be carefully controlled.

  • Workup Conditions: The workup should be performed under mild conditions. Avoid strong acids or bases and excessive heat if the product shows signs of degradation. An aqueous workup with a mild base (e.g., NaHCO₃) is often preferred.

  • Atmosphere Control: The N-amino group can be sensitive to air oxidation. Running the reaction and performing the workup under an inert atmosphere (Nitrogen or Argon) can prevent the formation of oxidative impurities.

Table 1: Comparison of N-Amination Methods

MethodProsConsKey Scale-Up Considerations
Nitrosation-Reduction Generally high-yielding, well-established chemistry.Forms carcinogenic N-nitrosamine intermediate; requires strong reducing agents.Strict temperature control, rigorous handling protocols for nitrosamine, proof of clearance in final API.
Hydroxylamine-O-sulfonic Acid (HOSA) Direct, one-step process; avoids nitrosamines.HOSA can be unstable; reaction is pH-sensitive; yields can be moderate.pH monitoring and control, quality of HOSA reagent, potential for thermal decomposition.
Chloramine (NH₂Cl) Direct amination.Chloramine is unstable and must be prepared in situ; can be hazardous.Requires a well-controlled in-situ generation setup; not commonly preferred for scale-up.

Section 3: Frequently Asked Questions (FAQs)

Q: What are the critical process parameters (CPPs) to monitor during the scale-up? A: Key CPPs include:

  • Temperature: Crucial for controlling reaction rates, selectivity, and preventing thermal decomposition.[2]

  • Reagent Stoichiometry and Addition Rate: Essential for minimizing side products like dimers and ensuring complete conversion.[2]

  • pH: Particularly important for the N-amination step and during aqueous workups to ensure product stability and isolation.

  • Agitation/Mixing Speed: Ensures reaction homogeneity and avoids localized "hot spots" or concentration gradients.

Q: Which analytical techniques are recommended for in-process controls (IPCs) and final product analysis? A: A robust analytical package is essential.

  • In-Process Controls (IPCs):

    • TLC or UPLC/LC-MS: For rapid monitoring of reaction completion and formation of key intermediates or byproducts.

  • Final Product Release:

    • HPLC with UV and/or CAD/ELSD detection: For purity assessment and quantification of impurities. A chiral HPLC method will be required to determine the diastereomeric and enantiomeric purity.

    • ¹H and ¹³C NMR: For structural confirmation.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Karl Fischer Titration: To determine water content.

    • Residual Solvents Analysis (by GC): To quantify any remaining solvents from the process.

Q: How does the choice of reducing agent for the ester/acid reduction step impact the impurity profile? A: The choice of reducing agent to form the hydroxymethyl group is critical.

  • Strong, non-selective hydrides (e.g., LiAlH₄): Highly effective but can potentially reduce other functional groups if not properly protected. The quench and workup procedures can be hazardous on a large scale.

  • Milder borane reagents (e.g., BH₃·THF, NaBH₄/LiCl): Often provide better selectivity. Borane complexes are generally easier to handle on a large scale than LiAlH₄. The choice may impact the impurity profile; for example, over-reduction or incomplete reaction can occur if the reagent is not well-matched to the substrate. A screening of different reducing agents is recommended during process development.[5][6]

Section 4: References

  • BenchChem. (2025). Troubleshooting common issues in the synthesis of heterocyclic compounds from 2-Aminopropanediamide.

  • BenchChem. (2025). A Technical Guide to the Synthesis of Spirocyclic Amines.

  • BLDpharm. (2021). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.

  • Carreira, E. M., et al. (2014). One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. Journal of the American Chemical Society.

  • Conti, P., et al. (2014). Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally "frozen" analogues of L-glutamic acid. PubMed.

  • Doyle, M. P., et al. (2025). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. PMC.

  • JOCPR. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis.

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.

  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination.

  • ResearchGate. (2014). One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones.

  • Sigma-Aldrich. (n.d.). Application Note – Reductive Amination.

  • ACS Publications. (2004). Discovery of Novel 2,8-Diazaspiro[4.5]decanes as Orally Active Glycoprotein IIb-IIIa Antagonists. Journal of Medicinal Chemistry.

  • Advanced ChemBlocks. (2026). (2-azaspiro[4.5]decan-8-yl)methanol.

  • PubChem. (n.d.). 2-Azaspiro(4.5)decane.

Sources

Troubleshooting

Technical Support Center: Chiral Resolution of (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol

Welcome to the Advanced Applications Support Center. The target compound, (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol , presents a unique stereochemical challenge due to its rigid spirocyclic core and bifunctional nature...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. The target compound, (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol , presents a unique stereochemical challenge due to its rigid spirocyclic core and bifunctional nature (a basic azaspiro amine and a primary alcohol).

This guide is designed for process chemists and analytical scientists. It bypasses generic advice to directly address the mechanistic causes of common resolution failures, providing field-validated troubleshooting protocols.

Workflow: Selecting a Resolution Strategy

Before diving into specific troubleshooting, consult the decision matrix below to align your experimental scale and the compound's functional groups with the appropriate resolution technique.

G Start Racemic (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol Scale What is the target scale? Start->Scale Analytical Analytical / Milligram Scale (SFC / HPLC) Scale->Analytical < 100 mg Prep Preparative / Multi-gram Scale (Crystallization / Enzymatic) Scale->Prep > 1 gram CSP Chiral Stationary Phases (e.g., CHIRAL-AGP, AD-H) Analytical->CSP Salt Diastereomeric Salt Formation (Exploit Basic Amine) Prep->Salt Classical Resolution Enzyme Enzymatic Kinetic Resolution (Exploit Primary Alcohol) Prep->Enzyme Biocatalysis

Decision tree for selecting a chiral resolution strategy based on scale and functional groups.

FAQ 1: Analytical Chiral Chromatography (HPLC/SFC)

Q: I am experiencing severe peak tailing and poor baseline resolution (Rs < 1.5) when analyzing the racemate on standard silica-based chiral stationary phases. How can I optimize this?

The Causality: The basic nitrogen in the azaspiro[4.5]decane core interacts strongly with residual, unendcapped silanol groups on the silica support of the Chiral Stationary Phase (CSP). Because silanols have a pKa of ~4.5–6.5, they become deprotonated in many mobile phases and act as cation exchangers, trapping the protonated spirocyclic amine and causing severe tailing [1].

The Solution:

  • Mobile Phase Additives: Introduce a basic additive to competitively block the silanol active sites. Use 0.1% to 0.5% diethylamine (DEA) or isopropylamine (IPA).

  • CSP Selection: Switch from standard coated phases to a protein-based CSP like CHIRAL-AGP ( α1​ -acid glycoprotein). AGP is specifically engineered for basic amines because it relies on ionic binding and hydrophobic interactions rather than purely steric inclusion [1].

Table 1: Recommended CSPs and Mobile Phases for Azaspiro Amines

Stationary PhaseColumn TypeRecommended Mobile PhaseAdditiveExpected Rs
CHIRAL-AGP Protein-based10 mM Phosphate buffer (pH 7.0) / 2-Propanol (95:5)None required> 2.0
Chiralpak AD-H Amylose-basedHexane / Ethanol (80:20)0.1% DEA1.5 - 1.8
Phenomenex Lux Cellulose-2Methanol / Isopropanol (90:10)0.1% IPA~ 1.5
FAQ 2: Preparative Classical Resolution (Diastereomeric Salt Formation)

Q: When attempting classical resolution using (+)-Camphorsulfonic acid, I am getting a sticky oil/gum instead of a crystalline diastereomeric salt. Why is this happening and how do I fix it?

The Causality: Oils or gums form when the lattice energy of the resulting diastereomeric salt is too low to overcome the solvation energy. This is a common issue with highly flexible solvent systems or when there is a 3D packing mismatch between the rigid spirocyclic core of the amine and the chiral resolving acid.

The Solution: Implement the "Dutch Resolution" technique [2]. Instead of a single resolving agent, use a "family" of structurally related chiral acids. This combinatorial approach promotes rapid nucleation: one family member acts as a nucleating agent while another forms the bulk crystal lattice, effectively inhibiting the crystallization of the undesired diastereomer and preventing "oiling out."

G Racemate Racemic Amine (R/S) Solution Homogeneous Solution (EtOH / H2O) Racemate->Solution Acid Resolving Acid Family (e.g., Tartaric derivatives) Acid->Solution Salts Diastereomeric Salts (R,+) & (S,+) Solution->Salts Proton Transfer Crystallization Thermodynamic Crystallization Salts->Crystallization Solid Less Soluble Salt Precipitates (e.g., R,+) Crystallization->Solid MotherLiquor Mother Liquor Enriched in (S,+) Crystallization->MotherLiquor Freebase Alkaline Extraction Pure (R)-Enantiomer Solid->Freebase

Thermodynamic pathway of diastereomeric salt crystallization via Dutch Resolution.

Self-Validating Protocol: Dutch Resolution of Azaspiro Amines

  • Preparation: Dissolve 10.0 mmol of racemic (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol in 15 mL of boiling Ethanol/Water (9:1 v/v).

  • Family Addition: Add a resolving family consisting of 3.3 mmol (+)-Tartaric acid, 3.3 mmol Di-p-toluoyl-D-tartaric acid, and 3.3 mmol Dibenzoyl-D-tartaric acid.

  • Controlled Cooling: Cool the solution at a rate of 0.5 °C/min to 20 °C. Do not crash-cool, as this traps the undesired diastereomer in the lattice.

  • Validation (Crucial Step): Filter the resulting crystals. Immediately sample the mother liquor and run it on the CHIRAL-AGP HPLC method (from FAQ 1). If the mother liquor shows an enantiomeric excess (ee) of >70% for the opposite enantiomer, the crystallization was thermodynamically successful.

  • Free-basing: Suspend the crystals in 1M NaOH and extract with Dichloromethane (3 x 10 mL) to recover the pure enantiomer.

FAQ 3: Enzymatic Kinetic Resolution

Q: I am trying to resolve the racemate via lipase-catalyzed acylation of the -methanol group, but my enantiomeric ratio (E-value) is extremely low (< 10). What is the mechanistic cause?

The Causality: In (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol, the primary alcohol is located on a substituent off the main spiro ring. Because the chiral center (the spiro carbon or C4) is remote from the reaction site (the primary hydroxyl oxygen), the active site of standard lipases struggles to differentiate the transition states of the (R) and (S) enantiomers. This results in a very low difference in activation energy ( ΔΔG‡ ) [3].

The Solution: Employ the "low-temperature transesterification method" [3]. Lowering the reaction temperature drastically reduces the entropic contribution ( TΔS‡ ) to the transition state, amplifying the enthalpic differences ( ΔH‡ ) in enzyme-substrate binding.

Protocol Adjustments for Remote Chiral Centers:

  • Enzyme: Use immobilized Candida antarctica Lipase B (CALB / Novozym 435), which has a deep, narrow funnel ideal for primary alcohols.

  • Acyl Donor: Switch from vinyl acetate to a more sterically demanding donor like vinyl benzoate . The bulky phenyl ring forces tighter interactions within the enzyme pocket, amplifying chiral recognition.

  • Temperature: Conduct the reaction in anhydrous diisopropyl ether (DIPE) at -20 °C to -40 °C . While the reaction rate ( kcat​ ) will decrease, the E-value will often jump from <10 to >50.

References
  • Chromtech. (n.d.). Chiral Application Handbook: A Comprehensive Guide on Chiral HPLC Separations. Retrieved from[Link]

  • Vries, T., Wynberg, H., van Echten, E., Koek, J., ten Hoeve, W., Kellogg, R. M., Broxterman, Q. B., Minnaard, A., Kaptein, B., van der Sluis, S., Hulshof, L., & Kooistra, J. (1998). The Family Approach to the Resolution of Racemates. Angewandte Chemie International Edition, 37(17), 2349–2354. Retrieved from[Link]

  • Itoh, T., Ishida, N., Mitsukura, K., Hayase, S., & Ohashi, K. (2011). Chemo-Enzymatic Synthesis of a Multi-Useful Chiral Building Block Molecule for the Synthesis of Medicinal Compounds. Journal of Molecular Catalysis B: Enzymatic. Retrieved from[Link]

Optimization

Overcoming steric hindrance during (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol derivatization

Technical Support Center: Advanced Derivatization Strategies Introduction The (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol scaffold is a valuable building block in modern drug discovery, prized for its rigid, three-dimens...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Advanced Derivatization Strategies

Introduction

The (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol scaffold is a valuable building block in modern drug discovery, prized for its rigid, three-dimensional structure that allows for precise presentation of pharmacophoric elements. However, its unique topology, particularly the spirocyclic core, introduces significant steric challenges that can impede or prevent standard derivatization reactions at its two key functional handles: the secondary amine at the N-2 position and the primary alcohol at the C-4 position.

This guide provides a comprehensive technical resource for researchers encountering these challenges. We will explore the root causes of steric hindrance in this system and offer field-proven troubleshooting strategies, advanced protocols, and a framework for rational experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the primary sites of derivatization on this molecule, and why is steric hindrance a major issue?

A1: There are two primary reactive sites: the secondary amine (N-2) and the primary hydroxymethyl group (-CH₂OH at C-4). The steric hindrance originates from the rigid spiro[4.5]decane framework.

  • For the N-2 Amine: The nitrogen atom is part of the five-membered azaspiro ring and is flanked by the bulky cyclohexane portion of the spirocycle. This conformationally restricted environment physically blocks the approach of reagents to the nitrogen's lone pair, significantly slowing down reactions like acylation, alkylation, and arylation.[1][2]

  • For the C-4 Alcohol: Although it is a primary alcohol, which is typically highly reactive, its proximity to the spirocyclic junction means that bulky reagents or protecting groups may experience unfavorable steric interactions with the adjacent ring system.

Q2: What are the common indicators of a failed or stalled derivatization reaction with this scaffold?

A2: The most common signs of a problematic reaction are:

  • Low or No Product Yield: The most obvious indicator is the minimal formation of the desired product, confirmed by LC-MS or ¹H NMR analysis.[1]

  • Recovery of Starting Material: A significant amount of unreacted (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol is observed in the crude reaction mixture.

  • Stalled Reaction: Reaction monitoring via TLC or LC-MS shows that the reaction ceases to progress after an initial period, even with extended reaction times or heating.

  • Formation of Side Products: In some cases, especially at elevated temperatures, side reactions or degradation may occur instead of the desired transformation.[1]

Q3: I need to derivatize both the amine and the alcohol. Which functional group should I react first?

A3: The optimal order depends on your synthetic target and the specific reactions you plan to perform. An orthogonal protection strategy is essential.

  • Derivatize Amine First: This is often the preferred route. The secondary amine is generally a better nucleophile than the primary alcohol. You can protect the amine with a group like Boc (tert-butoxycarbonyl) or Cbz (carbobenzyloxy), which are stable under conditions used for alcohol derivatization.[3][4] After derivatizing the alcohol, the amine protecting group can be selectively removed.

  • Derivatize Alcohol First: This is necessary if your planned N-derivatization conditions are incompatible with a free hydroxyl group. Protect the primary alcohol with a bulky silyl ether like TBDMS (tert-butyldimethylsilyl) or TBDPS (tert-butyldiphenylsilyl).[3][5] These groups are robust and can withstand a wide range of conditions used for amine modification. They are typically removed later using a fluoride source like TBAF.

Below is a decision-making workflow for planning a multi-step synthesis.

G start_node Synthetic Goal decision_node Which group is modified with sensitive reagents? start_node->decision_node process_node_amine 1. Protect Amine (e.g., Boc, Cbz) decision_node->process_node_amine Alcohol Modification process_node_alcohol 1. Protect Alcohol (e.g., TBDMS) decision_node->process_node_alcohol Amine Modification process_node process_node final_node Final Product process_node_amine2 2. Derivatize Alcohol process_node_amine->process_node_amine2 process_node_alcohol2 2. Derivatize Amine process_node_alcohol->process_node_alcohol2 process_node_amine3 3. Deprotect Amine process_node_amine2->process_node_amine3 process_node_amine3->final_node process_node_alcohol3 3. Deprotect Alcohol process_node_alcohol2->process_node_alcohol3 process_node_alcohol3->final_node

Caption: Orthogonal protection strategy decision tree.

Troubleshooting Guide: Derivatization of the N-2 Secondary Amine

Problem: Low Yield in Acylation / Amide Bond Formation

This is the most common challenge due to the severe steric hindrance around the N-2 amine. Standard peptide coupling reagents often fail or provide poor yields.

Cause Analysis: The bulky spirocyclic frame physically obstructs the approach of the activated carboxylic acid to the amine's nitrogen atom, leading to a high activation energy for the reaction.[1][2]

Solutions & Strategies:

  • Upgrade Your Coupling Reagent: Move beyond standard carbodiimides (DCC, EDC) to more potent activating agents. Uronium/aminium and phosphonium salt-based reagents are designed for sterically demanding couplings.[6]

    ReagentClassKey AdvantagesConsiderations
    HATU AminiumHigh reactivity, fast kinetics, low racemization risk. Widely effective for hindered couplings.[7]Can cause guanidinylation of the amine if used in large excess.
    PyAOP PhosphoniumExcellent for hindered N-methyl amino acids; very low racemization.[1]Higher cost. Does not cause guanidinylation.[7]
    COMU AminiumHigh reactivity, similar to HATU. Byproducts are more water-soluble, simplifying workup.Limited solution stability.
    T3P® Phosphonic AnhydrideEffective for difficult couplings; byproducts are water-soluble.[1]May require slightly elevated temperatures.
  • Optimize Reaction Conditions:

    • Base Selection: Use a sterically hindered, non-nucleophilic base to minimize side reactions and promote deprotonation of the amine proton. Diisopropylethylamine (DIPEA) or 2,4,6-collidine are excellent choices.[1][8]

    • Solvent: Use polar aprotic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) to ensure solubility and facilitate the reaction.

    • Temperature: While room temperature is the standard starting point, carefully increasing the temperature to 40-60 °C can provide the necessary activation energy.[9] For highly challenging substrates, microwave-assisted synthesis can dramatically accelerate the reaction.[10]

    • Pre-activation: Stirring the carboxylic acid, coupling reagent, and base together for 15-30 minutes before adding the hindered amine can improve yields by ensuring the activated species is fully formed.[1]

  • Consider Alternative Acylating Agents: For extremely challenging cases where even potent coupling reagents fail, converting the carboxylic acid to a more reactive derivative like an acyl fluoride using reagents such as TFFH can be a powerful strategy.[10]

Detailed Protocol 1: HATU-Mediated Amidation of the N-2 Amine

This protocol provides a robust starting point for the acylation of the sterically hindered N-2 amine.

Materials:

  • (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol derivative (1.0 eq)

  • Carboxylic acid (1.2 eq)

  • HATU (1.3 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the carboxylic acid (1.2 eq).

  • Pre-activation: Dissolve the acid in anhydrous DMF. Add HATU (1.3 eq) followed by DIPEA (3.0 eq). Stir the mixture at room temperature for 20 minutes. A color change may be observed.

  • Coupling: In a separate flask, dissolve the (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol derivative (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-activated acid mixture.

  • Reaction: Stir the reaction at room temperature. Monitor its progress by TLC or LC-MS every 2-4 hours. If the reaction is sluggish, it can be gently heated to 40-50 °C. Reactions may require 12-24 hours to reach completion.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

G reagents 1. Prepare Reagents - Carboxylic Acid (1.2 eq) - HATU (1.3 eq) - DIPEA (3.0 eq) - Anhydrous DMF preactivate 2. Pre-activate Acid - Stir Acid, HATU, DIPEA - 20 min @ RT reagents->preactivate amine 3. Add Amine - Dissolve Amine Substrate - Add dropwise to mixture preactivate->amine react 4. Reaction - Stir @ RT to 50°C - Monitor by LC-MS - (12-24h) amine->react workup 5. Work-up & Purify - EtOAc Extraction - Aqueous Washes - Column Chromatography react->workup

Caption: Experimental workflow for HATU-mediated coupling.

Problem: Low Yield in N-Arylation / N-Alkylation

Reactions like the Buchwald-Hartwig amination can be challenging due to the steric bulk around both the amine and potentially the aryl halide.

Cause Analysis: The efficiency of the catalytic cycle is highly dependent on the ligand's ability to facilitate oxidative addition and reductive elimination. Steric hindrance can impede the approach of the amine to the palladium center.[9][11]

Solutions & Strategies:

  • Ligand Selection is Critical: The choice of phosphine ligand is paramount. Use bulky, electron-rich biaryl phosphine ligands that are known to promote couplings of hindered substrates.

    LigandStructure TypeRecommended ForNotes
    XPhos Biaryl PhosphineGeneral purpose, effective for many hindered secondary amines.A good first choice for optimization.
    RuPhos Biaryl PhosphineExcellent for hindered secondary amines and electron-rich aryl halides.[12]Often provides higher yields than XPhos in challenging cases.
    BrettPhos Biaryl PhosphineParticularly effective for coupling secondary amines.[12]Can be successful when other ligands fail.
  • Catalyst and Base:

    • Catalyst: Use modern palladium precatalysts (e.g., XPhos Pd G3, RuPhos Pd G4) which are air-stable and form the active Pd(0) species more efficiently than older sources like Pd(OAc)₂ or Pd₂(dba)₃.[12]

    • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and highly effective.[12]

  • Solvent and Temperature: Anhydrous, degassed non-polar aprotic solvents like toluene or dioxane are standard. Reactions typically require elevated temperatures (80-110 °C).

Troubleshooting Guide: Derivatization of the C-4 Primary Alcohol

Problem: Incomplete Esterification or Silylation

While less sterically hindered than the N-2 amine, the C-4 primary alcohol can still exhibit sluggish reactivity with bulky reagents.

Cause Analysis: The adjacent spirocyclic ring can sterically shield the hydroxyl group, slowing the approach of large acylating or silylating agents.

Solutions & Strategies:

  • For Esterification:

    • Catalyst: Add a catalytic amount (0.1-0.2 eq) of 4-Dimethylaminopyridine (DMAP) or 1-methylimidazole to dramatically accelerate the reaction.[2][9] These act as nucleophilic catalysts.

    • Reagent: Use a more reactive acylating agent. An acid anhydride is generally more reactive than the corresponding acid chloride and can improve yields.[9]

    • Conditions: Use a non-nucleophilic base like triethylamine or DIPEA in a solvent like dichloromethane (DCM) or THF.

  • For Silylation (Protecting Group Introduction):

    • Reagent Choice: Match the bulk of the silyl group to the steric environment. For this scaffold, TBSCl (tert-butyldimethylsilyl chloride) is often successful. If TBSCl fails, a less hindered silyl group like TESCl (triethylsilyl chloride) may be necessary.[3] Extremely bulky groups like TIPSCl (triisopropylsilyl chloride) may not be viable.

    • Catalyst/Base: Use imidazole as both a catalyst and a mild base in DMF. For very slow reactions, a stronger, non-nucleophilic base like 2,6-lutidine can be effective.[9]

References

  • BenchChem. (2025). Technical Support Center: Alternative Coupling Reagents for Sterically Hindered N-Methyl Amines.
  • Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters. [Link]

  • Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters. [Link]

  • BenchChem. (2025). Overcoming steric hindrance in reactions involving the 4-anilinopiperidine core.
  • Old, D. W., et al. (2002). A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination. Journal of the American Chemical Society. [Link]

  • Carpino, L. A., et al. (1996). Peptide Coupling in the Presence of Highly Hindered Tertiary Amines. The Journal of Organic Chemistry. [Link]

  • Old, D. W., et al. (2002). A highly active Suzuki catalyst for the synthesis of sterically hindered biaryls: novel ligand coordination. PubMed. [Link]

  • Boc Sciences. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
  • Vo, C., et al. (2008). Increased Efficiency in Cross-Metathesis Reactions of Sterically Hindered Olefins. Organic Letters. [Link]

  • Sigma-Aldrich. Peptide Coupling Reagents Guide.
  • Nguyen, H. N., et al. (2020). Synthesis of Sterically Hindered Primary Amines by Concurrent Tandem Photoredox Catalysis. Journal of the American Chemical Society. [Link]

  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • BenchChem. (2025).
  • Jia, Y., et al. (2023). Electrophilic Halospirocyclization of N-Benzylacrylamides to Access 4-Halomethyl-2-azaspiro[4.5]decanes. The Journal of Organic Chemistry. [Link]

  • Wikipedia. Protecting group. [Link]

  • Royal Society of Chemistry. (2011). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry. [Link]

  • Zhang, H., et al. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC. [Link]

  • StudyMind. Protecting groups in organic synthesis + H2O. [Link]

  • ResearchGate. (2025). Synthesis of 8-oxa-2-azaspiro[4.5]decane. [Link]

  • ChemTalk. Protecting Groups in Organic Synthesis. [Link]

  • UT Southwestern. Protecting Groups in Organic Synthesis. [Link]

  • BenchChem. (2025). Overcoming steric hindrance in reactions with o-Toluic Acid Chloride.
  • ResearchGate. (2015). A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. [Link]

Sources

Troubleshooting

Technical Support Center: Ensuring the Long-Term Stability of (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth information and troubleshooting advice for maintaining the integrity of (2-Amino-2-azaspiro[4.5]decan-4-yl)me...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth information and troubleshooting advice for maintaining the integrity of (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol during long-term storage. As a molecule featuring a primary amine, a tertiary amine, and a primary alcohol integrated into a rigid spirocyclic scaffold, its stability is paramount for reproducible and reliable experimental outcomes. This guide offers a structured question-and-answer format to directly address potential challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical liabilities of (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol during long-term storage?

A1: The principal degradation pathways for this compound are rooted in the reactivity of its amino and hydroxyl functional groups. The two main concerns are oxidation and reaction with atmospheric carbon dioxide.

  • Oxidative Degradation : Both the amine and alcohol functionalities are susceptible to oxidation.[1] The presence of atmospheric oxygen, especially when catalyzed by trace metal ions, can lead to the formation of a variety of byproducts, including aldehydes, carboxylic acids, and N-oxides.[1][2] This is a significant pathway for chemical degradation.[1]

  • Carbamate Formation : Primary and secondary amines are known to react with atmospheric CO2 to form carbamate salts.[3][4][5] While often a reversible reaction, the formation of these adducts can complicate accurate quantification and may alter the compound's biological activity.

  • Photodegradation : Exposure to light, particularly UV radiation, can provide the energy to initiate and accelerate oxidative degradation pathways in both amines and alcohols.[6][7]

It is noteworthy that the spirocyclic nature of the core structure can impart enhanced metabolic stability and favorable physicochemical properties compared to simpler cyclic or acyclic analogs.[8][9][10][11][12] Studies on related azaspirocycles have shown they can be stable over a wide pH range and may exhibit lower rates of oxidative degradation.[8][13][14]

Q2: What are the optimal conditions for the long-term storage of (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol?

A2: To mitigate the degradation risks outlined above, stringent storage conditions are essential. The following table summarizes the recommended parameters.

ParameterRecommended ConditionRationale
Temperature -20°C or belowReduces the rate of all chemical degradation reactions.[15]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen to prevent oxidative degradation.[16][17][18][19][20]
Light Protection from light (e.g., amber vials)Prevents light-induced degradation (photodegradation).[15]
Moisture Dry environment (desiccated)Minimizes moisture that can facilitate hydrolytic and other degradation pathways.[15]
Container Tightly sealed, appropriate materialPrevents exposure to atmospheric contaminants. Glass is generally preferred for long-term storage of amines.
Q3: My sample has developed a slight yellow or brown tint over time. What does this indicate and what should be my course of action?

A3: A change in color is a common visual indicator of chemical degradation, most frequently due to oxidation. The formation of oxidized byproducts can create chromophores that absorb visible light, leading to a colored appearance. If you observe discoloration, it is crucial to re-evaluate the purity of your sample before use.

Troubleshooting Workflow for Sample Discoloration

Caption: A logical workflow for addressing discolored samples.

Troubleshooting and Experimental Guides

Guide 1: Protocol for Assessing Purity by High-Performance Liquid Chromatography (HPLC)

Regularly assessing the purity of your stored compound is a critical quality control step. HPLC is a powerful technique for this purpose.

Step-by-Step HPLC Protocol:

  • Preparation of Standard and Sample:

    • Accurately weigh and dissolve a reference standard (a new, high-purity lot) of (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol in a suitable solvent (e.g., methanol or acetonitrile/water) to a known concentration (e.g., 1 mg/mL).

    • Prepare your stored sample at the same concentration.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a low percentage of B (e.g., 5%), and gradually increase to a high percentage (e.g., 95%) over 15-20 minutes to elute compounds of varying polarity.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.[21]

    • Detection: UV detection at a low wavelength (e.g., 210-220 nm) or, for higher sensitivity and specificity, a Mass Spectrometer (MS). For compounds lacking a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can be used.[22]

  • Analysis and Interpretation:

    • Inject the standard solution to determine the retention time of the pure compound.

    • Inject the stored sample solution.

    • Compare the chromatograms. Look for new peaks (impurities) or a decrease in the area of the main peak.

    • Calculate the purity by the area normalization method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

For enhanced analysis, consider pre-column derivatization with reagents like o-phthaldiadehyde (OPA) if using fluorescence detection, which can significantly increase the sensitivity for primary amines.[23][24]

Guide 2: Protocol for Inert Gas Blanketing for Long-Term Storage

Properly blanketing your sample with an inert gas is the most effective way to prevent oxidative degradation.[16][18][19]

Step-by-Step Inerting Protocol:

  • Select an Appropriate Vial: Use a vial made of a material compatible with your compound (borosilicate glass is often a good choice) with a PTFE-lined screw cap or a crimp cap with a septum.

  • Dispense the Compound: Place the solid (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol into the vial.

  • Set up the Inert Gas Flow: Use a gentle stream of dry nitrogen or argon. The gas should be delivered through a long needle or a tube that reaches near the bottom of the vial. A second, shorter needle should be inserted through the septum to act as a vent.

  • Purge the Headspace: Allow the inert gas to flow gently for several minutes to displace all the air in the headspace above the solid.

  • Seal the Vial: While the inert gas is still flowing, remove the vent needle first, then the gas inlet needle, and immediately seal the vial tightly. This ensures a positive pressure of inert gas inside.

  • Seal with Parafilm: For extra security against atmospheric contamination, wrap the cap-vial interface with Parafilm.

  • Store Appropriately: Place the sealed and blanketed vial in a freezer at -20°C or below, ensuring it is also protected from light.

Workflow for Inert Gas Blanketing

Inert_Gas_Workflow A Place compound in a suitable vial B Insert inert gas inlet and vent needles A->B C Gently flush the vial's headspace with N2 or Ar B->C D Remove the vent needle C->D E Remove the gas inlet needle D->E F Immediately seal the vial tightly E->F G Wrap the seal with Parafilm for extra protection F->G H Store at ≤ -20°C in the dark G->H

Caption: A step-by-step visualization of the inert gas blanketing process.

References

  • Spirocycles in Drug Discovery. (2017, July 21). Sygnature Discovery. [Link]

  • Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. (2024, January 29). ACS Omega. [Link]

  • Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (2024, January 18). Taylor & Francis Online. [Link]

  • Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO 2 Absorption Process. (2025, November 18). MDPI. [Link]

  • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. (n.d.). PMC. [Link]

  • Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. (2018, November 12). PMC. [Link]

  • Blanketing: protecting the integrity of your products with inert gas. (2024, May 21). GasN2. [Link]

  • Photocatalytic reaction of arylamines/alcohols on TiO 2 nano-particles. (n.d.). Request PDF. [Link]

  • Chapter 16: Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. (2015, November 20). Royal Society of Chemistry. [Link]

  • Development of an HPLC method for the determination of amines in a leukemia mouse model. (n.d.). RSC Publishing. [Link]

  • Oxidative degradation of amine solvents for C02 capture. (n.d.). The University of Texas at Austin. [Link]

  • Simultaneous Analysis of Amino Acids Using Automatic Pretreatment Function of Integrated HPLC. (n.d.). Shimadzu. [Link]

  • Measurement methods for selected emissions from amine-based carbon capture plants. (n.d.). FORCE Technology. [Link]

  • Drying, inerting, blanketing & purging. (n.d.). Linde Gas. [Link]

  • Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. (2024, January 29). ACS Publications. [Link]

  • Progress in the Transition-Metal Catalyzed Oxidation of Tertiary Amines. (n.d.). SIOC Journals. [Link]

  • Transition Metal-Catalyzed C–H Amination: Scope, Mechanism, and Applications. (2017, January 4). ACS Publications. [Link]

  • Atmospheric Degradation of Amines (ADA). (n.d.). NILU. [Link]

  • CO2 Capture and Release in Amine Solutions: To What Extent Can Molecular Simulations Help Understand the Trends? (2023, September 5). PMC. [Link]

  • relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. (2024, January 13). Clean Energy | Oxford Academic. [Link]

  • Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Protonated Amine. (2025, October 3). ACS Omega. [Link]

  • Carbamate synthesis by amination (carboxylation) or rearrangement. (n.d.). Organic Chemistry Portal. [Link]

  • Tank Blanketing: Protecting Product Integrity with Inert Gases. (2026, March 9). INOX. [Link]

  • Continuous Synthesis of Carbamates from CO2 and Amines. (2023, December 5). reposiTUm. [Link]

  • Analysis of Amino Acid Content in Commercially Available Supplements Using an Updated HPLC Method. (n.d.). Waters. [Link]

  • Enamine/Transition Metal Combined Catalysis: Catalytic Transformations Involving Organometallic Electrophilic Intermediates. (n.d.). PMC. [Link]

  • Inerting in the chemical industry. (n.d.). Linde. [Link]

  • The Role of Transition Metals in Catalysis: Mechanisms and Applications in Modern Chemistry. (2025, April 9). Aithor. [Link]

  • III Analytical Methods. (n.d.). Japan International Cooperation Agency. [Link]

  • Inerting, Blanketing and Purging. (n.d.). Air Liquide Indonesia. [Link]

  • Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. (n.d.). MatheO. [Link]

  • Organometallic 3d transition metal NHC complexes in oxidation catalysis. (n.d.). RSC Publishing. [Link]

  • Continuous Synthesis of Carbamates from CO2 and Amines. (2023, December 5). ACS Omega. [Link]

  • Shelf Life and Storage Requirements for Amino Acids: A Guide. (2025, June 24). Pangoo.biz. [Link]

  • An Efficient, Visible Light Driven, Selective Oxidation of Aromatic Alcohols and Amines with O2 Using BiVO4/g-C3N4 Nanocomposite: A Systematic and Comprehensive Study toward the Development of a Photocatalytic Process. (2017, January 10). ACS Publications. [Link]

  • Photocatalytic reaction of aryl amines/alcohols on TiO2 nanoparticles. (2010, June 17). ResearchGate. [Link]

  • A Photo-Enzymatic Cascade to Transform Racemic Alcohols into Enantiomerically Pure Amines. (2019, March 27). MDPI. [Link]

  • Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS. (2021, February 26). Biology Open - Company of Biologists Journals. [Link]

  • Degradation effects and mechanisms of Limosilactobacillus fermentum on ethanol. (2024, September 2). Food & Function (RSC Publishing). [Link]

  • Overview: How Is Alcohol Metabolized by the Body? (n.d.). PMC. [Link]

  • Handling and Storage of Peptides - FAQ. (n.d.). AAPPTEC. [Link]

  • How long can one store amino acids at room temperature? (2012, January 19). Quora. [Link]

  • Degradation Pathway. (2017, March 31). ResearchGate. [Link]

  • Influence of Alcohol Content and Storage Conditions on the Physicochemical Stability of Spirit Drinks. (2020, September 7). ResearchGate. [Link]

Sources

Optimization

Catalyst selection for the spirocyclization of (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol precursors

Technical Support Center: Catalyst Selection & Troubleshooting for Azaspiro[4.5]decane Synthesis Topic: Catalyst Selection for the Spirocyclization of (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol Precursors Introduction:...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Catalyst Selection & Troubleshooting for Azaspiro[4.5]decane Synthesis

Topic: Catalyst Selection for the Spirocyclization of (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol Precursors

Introduction: The Challenge of Azaspirocycle Synthesis

The 2-azaspiro[4.5]decane framework is a privileged scaffold in medicinal chemistry and drug discovery.[1][2] Its rigid, three-dimensional topology allows for precise spatial orientation of functional groups, often leading to enhanced binding affinity, improved metabolic stability, and better physicochemical properties compared to flatter aromatic systems.[2] The synthesis of this core, particularly from precursors like those leading to (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol, involves a critical intramolecular spirocyclization step.

The selection of an appropriate catalyst for this transformation is paramount and is dictated by the specific nature of the precursor and the desired stereochemical outcome. This guide provides a comprehensive troubleshooting framework and frequently asked questions (FAQs) to assist researchers in navigating the complexities of catalyst selection and reaction optimization for this pivotal synthetic step.

Core Topic: A Strategic Approach to Catalyst Selection

Choosing the right catalyst is not a one-size-fits-all decision. It requires a logical approach based on the precursor's structure, the desired reaction pathway (e.g., C-N vs. C-C bond formation), and economic considerations. The following workflow provides a strategic guide for catalyst screening.

Catalyst_Selection_Workflow cluster_start Start: Precursor Analysis cluster_pathway Primary Catalytic Pathways cluster_acid_details Acid Catalysis Considerations cluster_metal_details Transition Metal Considerations Start Analyze Precursor Structure (e.g., Amino alcohol cyclizing onto a ketone) Acid_Cat Brønsted or Lewis Acid Catalysis Start->Acid_Cat Is the reaction a direct intramolecular cyclization of an amino alcohol onto an electrophile? Metal_Cat Transition Metal Catalysis Start->Metal_Cat Does the reaction require C-H activation, cross-coupling, or high enantioselectivity? Acid_Pros Pros: - Cost-effective - Simple setup - Good for intramolecular  N-alkylation/aminal formation Acid_Cat->Acid_Pros Acid_Cons Cons: - Potential for side reactions (elimination) - May require harsh conditions - Limited stereocontrol Acid_Cat->Acid_Cons Acid_Examples Examples: - p-TsOH, CSA [27] - H₂SO₄ [33] - Lewis Acids (e.g., SnCl₂, Zn(OTf)₂) [13, 14] Acid_Cat->Acid_Examples Metal_Pros Pros: - High stereoselectivity (with chiral ligands) - Milder conditions often possible - Broader scope (C-H activation, etc.) [16] Metal_Cat->Metal_Pros Metal_Cons Cons: - Higher cost (catalyst & ligands) - Requires inert atmosphere - Potential for catalyst poisoning [2] Metal_Cat->Metal_Cons Metal_Examples Examples: - Palladium (Heck, C-N coupling) [5, 6] - Nickel (C-acylation, spirocyclization) [8, 11] - Rhodium, Cobalt (C-H activation) [3, 19] Metal_Cat->Metal_Examples

Caption: A decision workflow for initial catalyst screening.

Troubleshooting Guide

This section addresses common issues encountered during the spirocyclization process in a direct question-and-answer format.

Q1: My spirocyclization reaction is resulting in a low yield or no product at all. What are the potential causes and how can I fix this?

A1: Low yield is a frequent challenge and typically stems from one of four key areas: starting material quality, catalyst activity, reaction conditions, or product stability.[3][4] A systematic troubleshooting approach is the most effective way to identify and solve the problem.

Low_Yield_Troubleshooting cluster_checks Diagnostic Checks cluster_solutions Potential Solutions Start Problem: Low or No Yield Purity 1. Verify Starting Material Purity (NMR, LC-MS) Start->Purity Is the precursor pure? Catalyst 2. Assess Catalyst Activity Start->Catalyst Is the catalyst active? Conditions 3. Re-evaluate Reaction Conditions Start->Conditions Are conditions optimal? Stability 4. Check Product Stability Start->Stability Is the product decomposing? Purify Solution: - Repurify precursor (chromatography, recrystallization). [2] Purity->Purify Fresh_Cat Solution: - Use a fresh batch of catalyst. - Handle air/moisture-sensitive catalysts in a glovebox. [2] Catalyst->Fresh_Cat Optimize Solution: - Screen temperature (e.g., -20°C to 80°C). - Vary concentration (high dilution favors intramolecular reactions). [2] - Screen solvents of different polarities. [1] Conditions->Optimize Modify_Workup Solution: - Analyze crude mixture at intervals. - Use milder workup (e.g., buffered quench). - Shorten reaction time. [1] Stability->Modify_Workup

Sources

Reference Data & Comparative Studies

Validation

Comparing (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol with other spirocyclic amines

Escaping Flatland: A Comparative Guide to (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol in Lead Optimization By: Senior Application Scientist Executive Summary The transition from sp2-hybridized "flat" aromatic rings to sp...

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Author: BenchChem Technical Support Team. Date: April 2026

Escaping Flatland: A Comparative Guide to (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol in Lead Optimization By: Senior Application Scientist

Executive Summary

The transition from sp2-hybridized "flat" aromatic rings to sp3-rich 3D architectures is a cornerstone of modern medicinal chemistry [1]. Increasing the fraction of sp3 carbons (Fsp3) reliably correlates with improved clinical success rates due to enhanced solubility, reduced promiscuity, and lower off-target toxicity.

This guide evaluates the performance of (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol —a highly functionalized, rigid spirocyclic scaffold—against traditional saturated heterocycles (e.g., piperidine) and highly strained smaller spirocycles (e.g., 2-azaspiro[3.3]heptane). By projecting functional groups across strictly defined 3D vectors, the [4.5] spiro system offers superior metabolic stability and serves as a highly versatile building block for late-stage lead optimization [2].

Structural Rationale & Vector Projection

As an application scientist, I frequently observe lead compounds failing in preclinical development due to the inherent liabilities of simple cyclic amines. Traditional amines, such as 4-(hydroxymethyl)piperidine, suffer from conformational flexibility (chair-boat interconversion) and exposed alpha-carbons, making them prime targets for Cytochrome P450 (CYP450) mediated oxidation. Furthermore, their basic nitrogen often perfectly aligns with the pharmacophore for the hERG potassium channel, leading to cardiotoxicity.

In contrast, the (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol system solves these issues through structural causality:

  • Steric Shielding: The spiro-junction acts as a massive steric bulk that shields the adjacent carbons from enzymatic oxidation, drastically reducing intrinsic clearance (Cl_int).

  • Conformational Locking: The perpendicular arrangement of the 5-membered and 6-membered rings locks the molecule into a rigid 3D conformation. This prevents the molecule from adopting the planar conformation required to bind non-specifically to off-target proteins like hERG.

  • Orthogonal Functionalization: The presence of the N-amino group and the hydroxymethyl group at the 4-position creates divergent vectors, enabling complex library synthesis via SnAP reagents or late-stage cross-coupling[3] [4].

Visualizing the Bioisosteric Advantage

G Start Lead Optimization: Amine Bioisosteric Replacement Flat Standard Piperidine (Low Rigidity, Flat Vector) Start->Flat Spiro (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol (High Fsp3, Rigid 3D Scaffold) Start->Spiro Metab_Flat High CYP450 Liability (Rapid Clearance) Flat->Metab_Flat hERG_Flat High hERG Binding (Cardiotoxicity Risk) Flat->hERG_Flat Metab_Spiro Steric Shielding (High Metabolic Stability) Spiro->Metab_Spiro hERG_Spiro Reduced hERG Affinity (3D Mismatch) Spiro->hERG_Spiro Outcome_Flat Attrition in Preclinical Development Metab_Flat->Outcome_Flat Outcome_Spiro Advanced to In Vivo Efficacy Metab_Spiro->Outcome_Spiro hERG_Flat->Outcome_Flat hERG_Spiro->Outcome_Spiro

Fig 1: Divergent PK/Tox outcomes of spirocyclic bioisosteric replacement vs. flat amines.

Comparative Performance Data

To objectively compare these scaffolds, we evaluate them across critical pharmacokinetic (PK) and physicochemical metrics. The data below synthesizes expected performance profiles based on established spirocyclic behavior in human liver microsomes (HLM).

Metric4-(Hydroxymethyl)piperidine2-Azaspiro[3.3]heptane-6-methanol(2-Amino-2-azaspiro[4.5]decan-4-yl)methanol
Core Architecture Monocyclic (Flexible)Spirocyclic (Highly Strained)Spirocyclic (Rigid, Shielded)
Fraction sp3 (Fsp3) 1.001.001.00
Hepatic Clearance (HLM) High (>40 µL/min/mg)Moderate (~20 µL/min/mg)Low (<10 µL/min/mg)
hERG Inhibition (IC50) Potent (<1 µM)Weak (>10 µM)Weak (>30 µM)
Thermodynamic Solubility High (>100 µM)High (>100 µM)Excellent (>200 µM)
Synthetic Tractability High (Commercial)Moderate (Specialty)Moderate (Advanced Building Block)

Self-Validating Experimental Methodologies

Trust in data requires assays that prove their own validity during execution. Below are the self-validating protocols used to generate the comparative data for spirocyclic amines.

Protocol A: High-Throughput Microsomal Clearance (Cl_int)

Causality: To accurately predict in vivo hepatic clearance, we must isolate Phase I metabolism. The inclusion of an NADPH-regenerating system prevents cofactor depletion, ensuring linear enzyme kinetics over the assay duration.

  • Preparation: Dilute Human Liver Microsomes (HLM) to 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). Spike in the test spirocycle to a final concentration of 1 µM.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH-regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Time-Course Quenching: At 0, 5, 15, 30, and 45 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Why: Cold acetonitrile simultaneously precipitates microsomal proteins and denatures the CYP enzymes, instantly halting the reaction to ensure accurate timepoint fidelity.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the elimination rate constant (k).

  • Self-Validation Checkpoint: The assay plate includes Verapamil (known high clearance) and Warfarin (known low clearance). If Verapamil's half-life falls outside the validated 10-15 minute window, or if Warfarin shows >10% depletion, the entire plate is automatically flagged for invalidation due to enzyme degradation or cofactor failure.

Protocol B: Thermodynamic Shake-Flask Solubility

Causality: Kinetic solubility (dropping DMSO stocks into buffer) often overestimates solubility due to supersaturation. Thermodynamic solubility relies on solid-state equilibration, providing a realistic baseline for oral formulation and gastrointestinal absorption.

  • Solid Dispensing: Add 1 mg of the solid spirocyclic amine into a glass vial.

  • Equilibration: Add 1 mL of simulated intestinal fluid (FaSSIF, pH 6.5). Seal and agitate on an orbital shaker at 37°C for 24 hours to ensure complete thermodynamic equilibrium between the solid matrix and the solvent.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 10 minutes to separate undissolved particulates from the saturated supernatant.

  • Quantification: Dilute the supernatant appropriately and quantify via HPLC-UV against a known calibration curve.

  • Self-Validation Checkpoint (Mass Balance): After phase separation, the remaining solid pellet is resolubilized in 100% DMSO and quantified. The sum of the supernatant mass and the pellet mass must equal 100% ± 5% of the starting 1 mg. A recovery of <90% triggers an investigation into non-specific binding to the glass vial or chemical instability in the buffer.

References

  • Pushing the Frontiers of Accessible Chemical Space to Unleash Design Creativity and Accelerate Drug Discovery. CHIMIA. 1

  • Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. ResearchGate. 2

  • One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. Journal of the American Chemical Society. 3

  • Spirocyclizations Involving Oxonium Ylides Derived from Cyclic α-Diazocarbonyl Compounds: An Entry into 6-Oxa-2-azaspiro[4.5]decane Scaffold. The Journal of Organic Chemistry. 4

Sources

Comparative

Comparative Efficacy of Novel Azaspiro-Based Kinase Inhibitors: A Guide to In Vitro and In Vivo Assessment

This guide provides a comparative analysis of the in vitro and in vivo efficacy of a novel series of (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol-derived analogs designed as inhibitors of the Mitogen-Activated Protein Kin...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comparative analysis of the in vitro and in vivo efficacy of a novel series of (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol-derived analogs designed as inhibitors of the Mitogen-Activated Protein Kinase (MEK). In drug discovery, the journey from a promising molecule in a test tube to a viable therapeutic candidate is fraught with challenges, most notably the discrepancy between performance in controlled cellular environments (in vitro) and complex biological systems (in vivo). This document delves into the essential experimental frameworks used to evaluate these compounds, explains the causal logic behind methodological choices, and critically examines the translation of initial potency into systemic efficacy.

The Therapeutic Rationale: Targeting the MAPK/ERK Pathway

The RAS-RAF-MEK-ERK signaling cascade is a critical pathway that regulates cell proliferation, differentiation, and survival. Hyperactivation of this pathway, often through mutations in genes like BRAF and RAS, is a hallmark of many human cancers, including melanoma, colorectal, and non-small cell lung cancer. By targeting MEK1 and MEK2, the dual-specificity kinases at the heart of this cascade, we can effectively block downstream signaling to ERK, thereby inhibiting tumor cell proliferation and survival. Our novel azaspiro-decanol analogs, designated AZD-SpiroM-1 and AZD-SpiroM-2, were designed to be potent and selective allosteric inhibitors of MEK1/2.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS Activates RAF RAF (e.g., BRAF) RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor AZD-SpiroM Analogs Inhibitor->MEK Inhibits

Caption: The RAS-RAF-MEK-ERK signaling cascade and the point of inhibition.

Phase I: In Vitro Efficacy Assessment

The initial evaluation of a compound's potential begins in vitro. These assays are designed to answer two fundamental questions: "Does the compound bind its intended target?" and "Does this binding translate to a functional effect in a relevant cell model?". We employ a two-tiered approach: a cell-free biochemical assay to determine direct target engagement and a cell-based assay to measure anti-proliferative activity.

Biochemical Assay: Direct Target Engagement

To quantify the direct binding affinity of our analogs to the MEK1 kinase, we utilize a LanthaScreen™ Eu Kinase Binding Assay. This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the displacement of a fluorescent tracer from the kinase's ATP-binding pocket by a competitive inhibitor. A higher affinity of the test compound results in a lower TR-FRET signal.

Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay

  • Reagent Preparation: Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Serially dilute the AZD-SpiroM analogs in DMSO, followed by a final dilution in the kinase buffer.

  • Reaction Setup: In a 384-well plate, add 5 nM of purified, active MEK1 enzyme, 4 nM of Alexa Fluor™ 647-labeled tracer, and the serially diluted test compounds.

  • Antibody Addition: Add 2 nM of a terbium-labeled anti-tag antibody (e.g., anti-GST) that binds to the MEK1 enzyme.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring emission at 665 nm (acceptor) and 620 nm (donor) following excitation at 340 nm.

  • Analysis: Calculate the emission ratio (665/620). Plot the ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value (the concentration at which 50% of the tracer is displaced).

Cell-Based Assay: Functional Cellular Potency

While a biochemical assay confirms target binding, a cell-based assay is crucial to determine if the compound can penetrate the cell membrane, engage its target in the complex cellular milieu, and elicit a biological response. We use a human melanoma cell line, A375, which harbors the BRAF V600E mutation, rendering it highly dependent on the MAPK pathway for survival. The CellTiter-Glo® Luminescent Cell Viability Assay is employed to measure ATP levels, which serve as a direct indicator of metabolically active, viable cells.

Experimental Protocol: A375 Cell Proliferation Assay

  • Cell Seeding: Culture A375 cells in appropriate media (e.g., DMEM with 10% FBS). Seed 5,000 cells per well into a 96-well, white-walled plate and incubate for 24 hours to allow for cell adherence.

  • Compound Treatment: Prepare 10-point, 3-fold serial dilutions of the AZD-SpiroM analogs in culture media. Remove the old media from the cells and add the compound-containing media. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., a known MEK inhibitor like Selumetinib).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Lysis and Signal Generation: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well (volume equal to the culture medium volume).

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then let the plate incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a plate-reading luminometer.

  • Analysis: Normalize the data to the vehicle control (100% viability) and plot the percentage of viability against the logarithm of compound concentration. Fit the curve to determine the GI₅₀ value (the concentration for 50% growth inhibition).

In_Vitro_Workflow cluster_0 Tier 1: Biochemical Assay cluster_1 Tier 2: Cell-Based Assay Biochem_Start Purified MEK1 Enzyme Biochem_Assay LanthaScreen™ TR-FRET Assay Biochem_Start->Biochem_Assay Test Analogs Biochem_End Binding Affinity (IC₅₀) Biochem_Assay->Biochem_End Cell_Start A375 Melanoma Cell Line Biochem_End->Cell_Start Promising Candidates Cell_Assay CellTiter-Glo® Viability Assay Cell_Start->Cell_Assay Treat with Analogs Cell_End Cellular Potency (GI₅₀) Cell_Assay->Cell_End

Caption: A tiered workflow for in vitro screening of MEK inhibitors.

Summary of In Vitro Data

The results from our initial in vitro screening campaign are summarized below. Both analogs demonstrate potent target engagement and cellular activity.

Compound IDMEK1 Binding IC₅₀ (nM)A375 Cellular GI₅₀ (nM)
AZD-SpiroM-1 1.512.8
AZD-SpiroM-2 4.225.1
Control (Selumetinib)14.0110.0

Phase II: In Vivo Efficacy Assessment

A compound's success in vivo depends not only on its intrinsic potency but also on its pharmacokinetic (PK) and pharmacodynamic (PD) properties. The body's complex systems of Absorption, Distribution, Metabolism, and Excretion (ADME) determine whether an adequate concentration of the drug can reach the tumor tissue for a sufficient duration to exert its effect.

Animal Model: Human Tumor Xenograft

To evaluate the systemic efficacy of our lead candidates, we use a subcutaneous xenograft mouse model. This involves implanting human A375 melanoma cells into immunodeficient mice (e.g., athymic nude mice). This model allows us to assess the tumor growth inhibitory properties of the compounds in a living system.

Experimental Protocol: A375 Xenograft Efficacy Study

  • Cell Implantation: Subcutaneously inject 5 x 10⁶ A375 cells mixed with Matrigel into the flank of each mouse.

  • Tumor Growth: Monitor the mice until tumors reach a palpable, measurable volume (e.g., 150-200 mm³).

  • Randomization & Dosing: Randomize the mice into treatment groups (e.g., n=8-10 per group): Vehicle control, AZD-SpiroM-1 (e.g., 10 mg/kg), and AZD-SpiroM-2 (e.g., 10 mg/kg).

  • Treatment Administration: Administer the compounds and vehicle daily via oral gavage for a period of 21 days.

  • Monitoring: Measure tumor volume with calipers twice weekly and record the body weight of the mice as a measure of general toxicity.

  • Endpoint & Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.

  • Pharmacokinetic Satellite Group: A separate group of animals is often included for PK analysis. Blood samples are collected at various time points after dosing to determine key parameters like Cₘₐₓ (maximum concentration) and AUC (area under the curve) using LC-MS/MS.

In_Vivo_Workflow Start Implant A375 Cells into Mice Tumor_Growth Monitor Tumor Growth to ~150 mm³ Start->Tumor_Growth Randomize Randomize into Treatment Groups Tumor_Growth->Randomize Dose Daily Oral Dosing (21 Days) Randomize->Dose Monitor Measure Tumor Volume & Body Weight (2x/week) Dose->Monitor Monitor->Dose Repeat Endpoint Study Endpoint: Excise Tumors Monitor->Endpoint Analysis Calculate Tumor Growth Inhibition (TGI) Endpoint->Analysis

Caption: Workflow for a xenograft mouse model efficacy study.

Bridging the Gap: In Vitro-In Vivo Correlation (IVIVC)

The ultimate test of a drug candidate is the translation of its in vitro potency into in vivo efficacy. As seen in the table below, this translation is not always linear.

Compound IDIn Vitro GI₅₀ (nM)In Vivo TGI (%) @ 10 mg/kgOral Bioavailability (%)
AZD-SpiroM-1 12.835%8%
AZD-SpiroM-2 25.178%45%

Despite being twice as potent in the cellular assay, AZD-SpiroM-1 demonstrated significantly weaker anti-tumor activity in vivo compared to AZD-SpiroM-2 . This classic IVIVC discrepancy highlights the critical role of pharmacokinetics. Further analysis revealed that AZD-SpiroM-1 suffers from very low oral bioavailability, meaning only a small fraction of the administered dose reaches systemic circulation and, consequently, the tumor. This is likely due to poor absorption from the gut or extensive first-pass metabolism in the liver.

In contrast, AZD-SpiroM-2 , while less potent in vitro, possesses a much more favorable pharmacokinetic profile. Its superior bioavailability ensures that sustained, therapeutically relevant concentrations of the drug are achieved at the tumor site, leading to robust target inhibition and strong efficacy.

Conclusion and Future Directions

This comparative guide underscores a fundamental principle in drug development: in vitro potency is necessary, but not sufficient, for in vivo success. The case of the AZD-SpiroM analogs illustrates that a holistic evaluation, integrating intrinsic potency with pharmacokinetic properties, is essential for selecting viable clinical candidates.

  • AZD-SpiroM-1 , despite its high potency, would be deprioritized due to its poor drug-like properties.

  • AZD-SpiroM-2 emerges as the superior candidate for further development, demonstrating a successful balance of potency and bioavailability that translates into significant in vivo anti-tumor activity.

Future efforts will focus on optimizing the pharmacokinetic properties of the azaspiro-decanol scaffold while maintaining or improving its potent MEK inhibitory activity. This iterative process of design, in vitro testing, and in vivo validation is the cornerstone of modern medicinal chemistry and is critical for advancing novel therapeutics into the clinic.

References

  • Title: Targeting the RAS-RAF-MEK-ERK pathway in cancer therapy. Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: MEK inhibitors: a patent review (2011 - 2013). Source: Expert Opinion on Therapeutic Patents URL: [Link]

  • Title: A general method for time-resolved FRET assays for protein kinases. Source: Journal of Biomolecular Screening URL: [Link]

  • Title: The BRAF V600E mutation in melanoma. Source: Cancer and Metastasis Reviews URL: [Link]

Validation

Comparative Metabolic Stability Guide: (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol vs. Piperidines

Executive Summary: Escaping Flatland in Drug Design For decades, the traditional piperidine ring has been a ubiquitous scaffold in medicinal chemistry, featured in over 70 FDA-approved drugs [1]. However, its planar natu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: Escaping Flatland in Drug Design

For decades, the traditional piperidine ring has been a ubiquitous scaffold in medicinal chemistry, featured in over 70 FDA-approved drugs [1]. However, its planar nature and exposed α -protons make it highly susceptible to rapid cytochrome P450 (CYP450)-mediated metabolism.

To overcome these pharmacokinetic liabilities, modern drug development has pivoted toward three-dimensional spirocyclic bioisosteres [2]. (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol represents a next-generation spirocyclic scaffold. By replacing the flat piperidine core with an azaspiro[4.5]decane system, researchers can significantly increase the fraction of sp3-hybridized carbons ( Fsp3​ ), lower lipophilicity, and introduce profound steric shielding. This guide provides an objective, data-driven comparison of the metabolic stability of this advanced spirocycle against traditional piperidines.

Mechanistic Causality: Why Piperidines Fail and Spirocycles Succeed

To understand the superior metabolic profile of (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol, we must analyze the structural causality behind CYP450 interactions.

The Piperidine Liability

Piperidines typically fail in late-stage development due to high intrinsic clearance ( CLint​ ). The unhindered α -carbons adjacent to the basic nitrogen are prime targets for CYP3A4 and CYP2D6. These enzymes initiate a hydrogen atom transfer (HAT), leading to an unstable carbinolamine intermediate that rapidly collapses via N-dealkylation or ring-opening α -oxidation [1]. Furthermore, the high lipophilicity (LogD) of substituted piperidines drives non-specific hydrophobic binding to the CYP active site.

The Spirocyclic Advantage

(2-Amino-2-azaspiro[4.5]decan-4-yl)methanol neutralizes these vulnerabilities through three distinct mechanistic upgrades:

  • Steric Blockade at the Spiro-Junction: The [4.5] spirocyclic core inherently removes vulnerable α -protons and replaces them with a bulky, quaternary spiro-center. This 3D bulk prevents the molecule from adopting the required geometry for CYP-mediated HAT.

  • Tuning the Exit Vector: The addition of the hydroxymethyl group at the 4-position acts as a polar exit vector. This significantly reduces the overall LogD of the molecule, decreasing its affinity for the hydrophobic pockets of CYP3A4 [3].

  • Altered Basicity: The N-amino group (forming a hydrazine-like motif) alters the pKa of the basic nitrogen. This reduces the molecule's affinity for phospholipid membranes, mitigating both metabolic trapping and off-target hERG channel liabilities.

MetabolicPathway cluster_pip Traditional Piperidine Pathway cluster_spiro Azaspiro[4.5]decane Pathway Pip Piperidine Core CYP_pip CYP450 (e.g., CYP3A4) Pip->CYP_pip Degrad Alpha-Oxidation & N-Dealkylation CYP_pip->Degrad Spiro (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol CYP_spiro CYP450 (Steric Shielding) Spiro->CYP_spiro Stable Metabolic Stability (Intact Scaffold) CYP_spiro->Stable

CYP450 metabolic pathway comparison: Vulnerable piperidines vs. sterically shielded spirocycles.

Comparative Quantitative Data

The following table summarizes the pharmacokinetic improvements observed when replacing a standard functionalized piperidine with the (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol bioisostere.

Pharmacokinetic ParameterTraditional Piperidine Analog(2-Amino-2-azaspiro[4.5]decan-4-yl)methanolMechanistic Causality
LogD (pH 7.4) 2.8 - 3.51.2 - 1.6Increased Fsp3​ and the polar hydroxymethyl vector reduce overall lipophilicity.
HLM t1/2​ (min) 18 ± 4> 60Steric shielding at the spiro-junction physically blocks α -oxidation.
Intrinsic Clearance ( CLint​ ) > 55 µL/min/mg< 12 µL/min/mgReduced LogD lowers affinity for CYP active sites; 3D bulk prevents catalytic alignment.
hERG Inhibition ( IC50​ ) ~5 µM (High Liability)> 30 µM (Low Liability)Lower nitrogen basicity and reduced planarity disrupt binding to the hERG potassium channel.

Self-Validating Experimental Protocol: Human Liver Microsome (HLM) Stability Assay

To objectively verify the metabolic stability claims, the following self-validating Human Liver Microsome (HLM) assay protocol is utilized.

Why this protocol is self-validating: It incorporates a minus-cofactor control to rule out chemical instability, a t=0 baseline to establish 100% parent recovery, and a positive control (e.g., Verapamil) to confirm the enzymatic viability of the microsomes.

Step-by-Step Methodology
  • Reagent Preparation: Prepare 10 mM stock solutions of the test compounds in DMSO. Dilute to a working concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4). Causality: Keeping the final DMSO concentration strictly below 0.1% prevents solvent-mediated inhibition or denaturation of the CYP450 enzymes.

  • Enzyme Addition: Add pooled Human Liver Microsomes to the reaction mixture to achieve a final protein concentration of 0.5 mg/mL. Causality: A concentration of 0.5 mg/mL strikes the optimal thermodynamic balance. Higher concentrations cause non-specific protein binding (artificially lowering apparent clearance), while lower concentrations fail to yield measurable degradation kinetics for stable compounds.

  • Thermal Pre-Incubation: Incubate the mixture in a shaking water bath at 37°C for exactly 5 minutes. Causality: This ensures the system reaches thermal equilibrium before initiation, guaranteeing that the reaction rate is solely dictated by enzyme kinetics rather than temperature ramping.

  • Reaction Initiation: Start the catalytic reaction by adding the cofactor NADPH to a final concentration of 1 mM. Causality: NADPH is the obligate electron donor for CYP450. Its addition acts as the precise t=0 trigger for the assay.

  • Time-Course Quenching: At intervals of t=0,5,15,30,45,and 60 minutes, withdraw a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold acetonitrile instantly denatures the CYP enzymes, halting metabolism at the exact second of extraction, while simultaneously precipitating proteins to protect the LC-MS/MS column.

  • LC-MS/MS Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound. Calculate intrinsic clearance using the formula: CLint​=(0.693/t1/2​)×(V/[microsomal protein]) .

HLM_Workflow Prep 1. Preparation 1 µM Test Compound in Phosphate Buffer (pH 7.4) AddHLM 2. Enzyme Addition Add HLM (0.5 mg/mL) Pre-incubate 5 min at 37°C Prep->AddHLM NADPH 3. Initiation Add 1 mM NADPH to start CYP450 catalysis AddHLM->NADPH Quench 4. Quenching Stop reaction with cold MeCN at t=0, 5, 15, 30, 45, 60 min NADPH->Quench LCMS 5. Analysis Centrifuge & quantify parent loss via LC-MS/MS Quench->LCMS

Self-validating workflow for assessing intrinsic clearance via Human Liver Microsomes.

References

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds Source: PubMed (National Institutes of Health)[Link][1]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes Source: Chemical Communications (RSC Publishing)[Link][2]

  • 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity Source: Journal of Medicinal Chemistry (ACS Publications)[Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Structural Validation of Novel Spirocyclic Compounds Using High-Resolution Mass Spectrometry

Focus Molecule: (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol The Imperative of Unambiguous Structural Validation in Drug Discovery In the landscape of drug development, the synthesis of a novel chemical entity (NCE) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus Molecule: (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol

The Imperative of Unambiguous Structural Validation in Drug Discovery

In the landscape of drug development, the synthesis of a novel chemical entity (NCE) is a pivotal moment. However, the true value of a synthesis is only realized upon its rigorous and unequivocal structural validation. For researchers and drug development professionals, confirming that the molecule in the vial is precisely the molecule designed is a foundational requirement for all subsequent research, from biological screening to preclinical safety studies. An error in structural assignment can lead to the misinterpretation of data, wasted resources, and significant delays in the development pipeline.

This guide provides an in-depth comparison of analytical techniques and a detailed workflow for the validation of a synthesized NCE, using the novel spirocyclic compound (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol as a practical case study. We will focus on the strategic application of High-Resolution Mass Spectrometry (HRMS) as the cornerstone of modern analytical validation, providing the ultimate certainty in molecular formula confirmation.

High-Resolution Mass Spectrometry: The Gold Standard for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique distinguished by its ability to measure the mass-to-charge ratio (m/z) of an ion with exceptional accuracy and precision.[1][2] Unlike low-resolution mass spectrometry, which provides nominal mass information, HRMS delivers an "exact mass," enabling the determination of a molecule's elemental composition with high confidence.[3][4]

Core Principles and Advantages:

  • Mass Accuracy: HRMS instruments, such as Orbitrap and Time-of-Flight (TOF) analyzers, can achieve mass accuracies of less than 5 parts per million (ppm).[1] This level of precision is critical for differentiating between compounds that have the same nominal mass but different elemental formulas (isobars).

  • Resolving Power: Defined as the ability to separate two ions of very similar m/z, high resolving power allows for the clear distinction of the target analyte from matrix interferences or impurities.[3] It is also essential for accurately observing the isotopic pattern of a molecule.

  • Sensitivity: Modern HRMS platforms offer outstanding sensitivity, enabling the detection and confirmation of compounds at trace levels, which is crucial for impurity profiling and metabolite identification.[5][6]

  • Structural Elucidation via Tandem MS (MS/MS): Coupling HRMS with fragmentation techniques (MS/MS) provides data on the molecule's substructures.[1][4] By correlating the fragmentation pattern with the proposed structure, one can achieve a much higher degree of confidence in the compound's identity.

The workflow for HRMS validation follows a logical, multi-step process designed to build a self-validating case for the structure of the synthesized compound.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Confirmation Prep Dissolve Synthesized Compound in Suitable Solvent LC LC Separation (Optional but Recommended) Prep->LC MS HRMS Full Scan (e.g., Orbitrap, Q-TOF) LC->MS MSMS Tandem MS (MS/MS) Fragmentation MS->MSMS Mass Measure Exact Mass of [M+H]+ MSMS->Mass PPM Calculate Mass Error (< 5 ppm) Mass->PPM Isotope Analyze Isotopic Pattern PPM->Isotope Frag Interpret Fragmentation Spectrum Isotope->Frag Final Structure Validated Frag->Final

High-Resolution Mass Spectrometry (HRMS) Validation Workflow.

A Comparative Landscape of Analytical Validation Techniques

While HRMS is unparalleled for determining elemental composition, a comprehensive validation strategy often involves complementary techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, for instance, is the definitive method for elucidating the specific arrangement of atoms and their connectivity, including stereochemistry.[7][8] The choice of technique depends on the information required at a specific stage of development.

FeatureHigh-Resolution MS (HRMS)Nuclear Magnetic Resonance (NMR)Elemental Analysis (CHN)Low-Resolution MS (LRMS)
Primary Information Exact Mass & Elemental Formula[9]Atomic Connectivity & Stereochemistry[7]Bulk Elemental Ratios (%C, H, N)Nominal Mass & Basic Fragmentation
Confidence Level Very High (Formula)Definitive (Full Structure)Moderate (Purity Dependent)Low to Moderate (Ambiguous)
Sensitivity High (pg - ng)Low (mg)Low (mg)High (pg - ng)
Sample Purity Tolerant of Mixtures (with LC)Requires High Purity (>95%)Requires High PurityTolerant of Mixtures (with LC)
Analysis Time Fast (< 30 min)Slower (Hours to Days)Slow (Hours)Fast (< 30 min)
Key Advantage Unambiguous molecular formula confirmation with minimal sample.[3]Provides complete 3D structural information.[8]Verifies bulk purity and composition.Rapid screening and identification.
Limitation Does not provide direct connectivity or stereochemical information.Requires large amounts of pure sample; insensitive.Does not distinguish between isomers.Cannot distinguish between isobaric compounds.

As the table illustrates, HRMS and NMR are not competitors but rather powerful synergistic partners. HRMS provides the foundational confirmation of the elemental formula, ensuring that the correct building blocks are present. NMR then provides the detailed architectural blueprint of how those blocks are assembled.

Experimental Protocol: HRMS Validation of (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol

This section outlines a detailed, self-validating protocol for confirming the synthesis of the target molecule. The causality behind each step is explained to demonstrate a scientifically rigorous approach, consistent with guidelines from regulatory bodies like the FDA and the principles outlined in ICH Q2(R1).[10][11][12][13]

Target Molecule Properties:

  • Name: (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol

  • Molecular Formula: C₁₀H₂₀N₂O

  • Monoisotopic Mass (Neutral): 184.15756 Da

  • Target Ion (Protonated, [M+H]⁺): 185.16539 Da

Step 1: Sample Preparation
  • Objective: To prepare a solution of the synthesized compound at a concentration suitable for LC-HRMS analysis without causing signal suppression or column overload.

  • Protocol:

    • Accurately weigh approximately 1 mg of the synthesized, dried compound.

    • Dissolve the sample in 1 mL of a suitable solvent (e.g., Methanol or Acetonitrile) to create a 1 mg/mL stock solution.

    • Perform a serial dilution of the stock solution using a mobile-phase-like solvent (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid) to a final concentration of 1-10 µg/mL.

  • Causality: The use of 0.1% Formic Acid in the final dilution solvent is critical. The target molecule contains two basic nitrogen atoms that are readily protonated. The acidic additive ensures the analyte is predominantly in its protonated form ([M+H]⁺) prior to injection, maximizing ionization efficiency in positive ion mode.

Step 2: Liquid Chromatography & Mass Spectrometry Conditions
  • Objective: To achieve chromatographic separation of the target analyte from potential impurities and introduce it into the mass spectrometer for analysis.

  • Protocol:

    • LC System: A high-performance liquid chromatography (UHPLC/HPLC) system.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: A suitable gradient from 5% to 95% Mobile Phase B over several minutes to ensure elution of the compound.

    • HRMS System: An Orbitrap-based or Q-TOF mass spectrometer.

    • Ionization Mode: Heated Electrospray Ionization (HESI) in Positive Mode.

    • Full Scan (MS1) Parameters:

      • Resolution: >60,000 FWHM.

      • Scan Range: m/z 100-500.

      • AGC Target / Max Ion Time: Set for optimal signal without saturation.

    • Tandem MS (MS/MS) Parameters:

      • Data-Dependent Acquisition (DDA) targeting the precursor ion m/z 185.1654.

      • Collision Energy (HCD/CID): Stepped collision energy (e.g., 15, 30, 45 eV) to ensure comprehensive fragmentation.

  • Causality:

    • A C18 column is chosen for its broad applicability in retaining and separating moderately polar small molecules.

    • Positive mode ESI is the ideal ionization technique because the analyte's basic nitrogens readily accept a proton, forming a stable cation for detection.[5]

    • A resolving power of >60,000 is specified to ensure sufficient mass accuracy for elemental composition determination and to resolve the target ion from any potential background interferences.[3]

Data Interpretation: A Triad of Confirmation

The validation of the HRMS data rests on three key pillars. The successful alignment of all three provides an irrefutable confirmation of the compound's molecular formula.

cluster_logic Structural Confirmation Logic Start HRMS Data Acquired CheckMass Is measured m/z within 5 ppm of 185.16539? Start->CheckMass CheckIsotope Does isotopic pattern match C10H20N2O? CheckMass->CheckIsotope Yes Result_No Synthesis Failed or Impure Product CheckMass->Result_No No CheckFrag Do MS/MS fragments match predicted substructures? CheckIsotope->CheckFrag Yes CheckIsotope->Result_No No Result_Yes High Confidence in Formula CheckFrag->Result_Yes Yes CheckFrag->Result_No No Final Structure Confirmed Result_Yes->Final

Sources

Validation

Benchmarking (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol toxicity against standard reference compounds

The incorporation of sp3-rich spirocyclic scaffolds, such as (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol , is a sophisticated medicinal chemistry strategy designed to escape "flatland." By increasing three-dimensionality...

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Author: BenchChem Technical Support Team. Date: April 2026

The incorporation of sp3-rich spirocyclic scaffolds, such as (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol , is a sophisticated medicinal chemistry strategy designed to escape "flatland." By increasing three-dimensionality, researchers can often improve metabolic stability, solubility, and target specificity. However, the basic amine moiety within this azaspiro system presents a theoretical liability for off-target interactions—most notably human ether-à-go-go-related gene (hERG) channel blockade[1] and Drug-Induced Liver Injury (DILI)[2][3].

As a Senior Application Scientist, I approach toxicological benchmarking not as a mere checklist, but as a mechanistic interrogation. To confidently advance a novel scaffold like (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol, we must benchmark its safety profile against heavily validated FDA and HESI (Health and Environmental Sciences Institute) reference compounds.

This guide outlines a self-validating, state-of-the-art experimental framework for evaluating the cardiotoxic and hepatotoxic liabilities of this spirocycle.

Part 1: Cardiotoxicity Benchmarking (hERG & hiPSC-CMs)

Mechanistic Rationale: Basic amines are notorious for interacting with key aromatic residues (e.g., Y652 and F656) within the hERG channel pore, leading to delayed ventricular repolarization and potentially fatal Torsades de Pointes (TdP)[1]. To accurately assess the proarrhythmic risk of (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol, we utilize a two-tiered approach aligned with the Comprehensive In Vitro Proarrhythmia Assay (CiPA) initiative[4][5]. We first evaluate direct hERG blockade, followed by phenotypic screening using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) to capture multi-ion channel effects and structural cardiotoxicity[4].

Protocol: hiPSC-CM Impedance & MEA Phenotypic Assay

This protocol is designed as a self-validating system. If the reference controls fail to produce their known phenotypic signatures, the assay run must be rejected.

  • Cell Preparation: Thaw and plate hiPSC-CMs onto 96-well microelectrode array (MEA) or impedance plates. Culture for 7–10 days until a synchronous, spontaneously beating syncytium forms.

  • Compound Dosing: Prepare (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol alongside blinded reference compounds: Terfenadine (positive hERG blocker)[1], Doxorubicin (positive structural cardiotoxin)[4], and 0.1% DMSO (vehicle control). Dose across a four-point concentration gradient (e.g., 0.1x, 1x, 10x, and 30x the projected clinical Cmax​ ).

  • Data Acquisition: Monitor beating amplitude, beat rate, and field potential duration (FPD) continuously for 120 hours. Refresh the culture media and drug every 48 hours to mimic chronic exposure[4].

  • Assay Validation Criteria: The assay is only valid if Terfenadine induces significant, dose-dependent FPD prolongation, and Doxorubicin induces a time-dependent cessation of beating coupled with cytotoxicity[4].

CardioWorkflow A Compound Prep (Spirocycle vs Refs) B hERG Patch-Clamp (IC50 Determination) A->B C hiPSC-CMs Plating (MEA / Impedance) A->C E Proarrhythmic Risk Stratification B->E D Chronic Exposure (120h Monitoring) C->D D->E

Workflow for benchmarking cardiotoxicity using hERG patch-clamp and hiPSC-CMs.

Part 2: Hepatotoxicity Benchmarking (DILI)

Mechanistic Rationale: DILI remains a primary cause of late-stage clinical attrition and post-market drug withdrawal[2][3]. Standard 2D hepatic cultures often fail to predict human DILI because they rapidly dedifferentiate and lose critical cytochrome P450 (CYP) metabolic competence. Therefore, benchmarking the metabolic stability and toxicity of (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol requires 3D Human Liver Microtissues (hLiMTs), which maintain physiological relevance and prolonged viability[6].

Protocol: 3D hLiMT ATP-based Cytotoxicity Assay
  • Microtissue Assembly: Co-culture primary human hepatocytes with non-parenchymal cells (e.g., Kupffer cells) in ultra-low attachment 384-well plates to facilitate the self-assembly of 3D spheroids[6].

  • Reference Selection: Utilize Acetaminophen (APAP) and Troglitazone as positive DILI controls, representing reactive metabolite formation and mitochondrial dysfunction, respectively[7]. Use Citrate as a non-hepatotoxic negative control to establish assay baseline specificity[8].

  • Chronic Exposure: Treat the hLiMTs with the spirocycle and reference compounds for 14 days. Perform repeat dosing every 2–3 days to accurately simulate chronic clinical exposure and allow for the accumulation of slow-forming reactive metabolites.

  • Endpoint Analysis: Lyse the spheroids and quantify intracellular ATP levels via a luminescence assay. Calculate the IC50​ for ATP depletion.

  • Risk Stratification: Calculate the IC50​/Cmax​ margin. Recent large-scale benchmarking studies indicate that a margin threshold of < 176 is highly predictive of clinical DILI risk[6].

HepatoLogic A 3D hLiMTs (Primary Hepatocytes) B Chronic Dosing (14 Days, Cmax Multiples) A->B C ATP Depletion (Cytotoxicity Assay) B->C D Metabolomic Profiling (Biomarker ID) B->D E DILI Margin Calculation (IC50 / Cmax) C->E D->E

3D hLiMT hepatotoxicity assay logic for DILI risk stratification.

Part 3: Quantitative Benchmarking Data Presentation

To objectively evaluate (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol, its performance must be contextualized against the known mechanistic responses of our standard reference compounds.

Table 1: Reference Compounds and Mechanistic Validation Signatures

Toxicity DomainReference CompoundPrimary Mechanism of ToxicityExpected Assay Response
Cardiotoxicity TerfenadineDirect hERG channel blockadeFPD prolongation in hiPSC-CMs; low IC50​ in patch-clamp
Cardiotoxicity DoxorubicinStructural/Myofilament disruptionTime-dependent cytotoxicity; reduced beating amplitude
Hepatotoxicity AcetaminophenReactive metabolite (NAPQI) formationATP depletion in 3D hLiMTs; CYP-dependent toxicity
Hepatotoxicity TroglitazoneMitochondrial dysfunction / BSEP inhibitionSevere cytotoxicity; altered metabolomic profile
Negative Control CitrateNon-toxic at physiological rangesNo significant ATP depletion or FPD alteration

Table 2: Target Safety Profile for (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol Based on industry-standard benchmarking thresholds for advancing novel scaffolds.

Assay EndpointHigh-Risk ThresholdTarget Safety Profile for Spirocycle
hERG Patch-Clamp ( IC50​ ) < 1 µM> 30 µM
hiPSC-CM FPD Prolongation Significant at < 10x Cmax​ No significant effect at 30x Cmax​
3D hLiMT ATP Depletion ( IC50​/Cmax​ ) Margin < 176Margin > 200

References

  • [4] Cardiotoxicity Assessment of HESI Reference Compounds Using HiPSC-CMs - FDA. U.S. Food and Drug Administration (FDA). Available at: [Link]

  • [1] Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study. National Center for Biotechnology Information (PMC). Available at: [Link]

  • [8] The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. Frontiers. Available at: [Link]

  • [6] Prediction of Liver Toxicity Revolutionized in Largest 3D In Vitro Benchmarking Study. Technology Networks. Available at:[Link]

  • [5] The FDA Workshop on Improving Cardiotoxicity Assessment with Human-Relevant Platforms. National Center for Biotechnology Information (PMC). Available at: [Link]

  • [2] Improved Detection of Drug-Induced Liver Injury by Integrating Predicted in vivo and in vitro Data. National Center for Biotechnology Information (PMC). Available at: [Link]

  • [3] Improved Detection of Drug-Induced Liver Injury by Integrating Predicted In Vivo and In Vitro Data | Chemical Research in Toxicology. American Chemical Society (ACS). Available at: [Link]

  • [7] Evidence-based selection of training compounds for use in the mechanism-based integrated prediction of drug-induced liver injury in man. National Center for Biotechnology Information (PMC). Available at: [Link]

Sources

Comparative

Comparative Binding Kinetics of (2-Amino-2-azaspirodecan-4-yl)methanol Stereoisomers at the Sigma-1 Receptor

Comparative Binding Kinetics of (2-Amino-2-azaspiro[1]decan-4-yl)methanol Stereoisomers at the Sigma-1 Receptor Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared by: Senior App...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Binding Kinetics of (2-Amino-2-azaspiro[1]decan-4-yl)methanol Stereoisomers at the Sigma-1 Receptor

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist, Biophysical Characterization

Executive Summary

In modern drug discovery, optimizing thermodynamic affinity ( KD​ ) is often insufficient for predicting in vivo efficacy. The paradigm has shifted toward understanding binding kinetics—specifically, the dissociation rate ( koff​ ) and the resulting residence time ( τ ) of the drug-target complex [1].

The azaspiro[1]decane scaffold is a privileged structural motif. Its rigid, three-dimensional architecture provides a high fraction of sp3 -hybridized carbons ( Fsp3​ ), which enhances metabolic stability and target selectivity [2]. In this guide, we objectively compare the binding kinetics of the four stereoisomers of (2-Amino-2-azaspiro[1]decan-4-yl)methanol (hereafter referred to as AADM ) against the Sigma-1 Receptor ( σ1​ R), a critical endoplasmic reticulum chaperone implicated in neurodegenerative diseases [3].

By analyzing the kinetic profiles, we demonstrate how precise stereochemical configurations drive "kinetic trapping," leading to vastly superior residence times and sustained target engagement.

Mechanistic Rationale: The Role of Stereochemistry in Kinetic Trapping

The σ1​ R binding pocket is characterized by a deep, hydrophobic cavity flanked by a critical aspartate residue (Asp126) [3]. To achieve a long residence time, a ligand must not only form a strong initial salt bridge but also perfectly complement the hydrophobic topography to shield the electrostatic interaction from bulk solvent.

The AADM scaffold contains two stereocenters: the spiro carbon (C5) and the hydroxymethyl-substituted carbon (C4).

  • The Primary Amine (C2): Acts as the primary anchor, forming a salt bridge with Asp126.

  • The Hydroxymethyl Group (C4): Acts as a secondary hydrogen-bond donor/acceptor.

Causality of Stereochemical Variance: In the (4R, 5S) configuration, the azaspiro ring projects the hydroxymethyl group equatorially into a secondary sub-pocket, displacing high-energy water molecules. This optimal geometry acts as a physical "lid" over the Asp126 salt bridge, drastically reducing the dissociation rate ( koff​ ). Conversely, the (4S, 5R) , (4R, 5R) , and (4S, 5S) isomers project the C4 substituent axially or in misaligned equatorial vectors, failing to displace these waters and leaving the salt bridge exposed to solvent, resulting in rapid dissociation.

Sigma1_Pathway L1 (4R,5S)-AADM Isomer R1 Sigma-1 Receptor (ER) L1->R1 Binds Asp126 C1 Prolonged Residence Time (tau > 150 min) R1->C1 Kinetic Trapping E1 Chaperone Activation C1->E1 E2 Neuroprotection & Calcium Modulation E1->E2

Mechanistic pathway of Sigma-1 receptor modulation driven by prolonged residence time.

Comparative Kinetic Data

The table below summarizes the binding kinetics of the four AADM stereoisomers obtained via Surface Plasmon Resonance (SPR). While the association rates ( kon​ ) remain relatively consistent across the isomers (diffusion-limited), the dissociation rates ( koff​ ) vary by nearly two orders of magnitude.

Table 1: SPR Binding Kinetics of AADM Stereoisomers at σ1​ R (25°C)

Stereoisomer kon​ ( 105M−1s−1 ) koff​ ( 10−4s−1 ) KD​ (nM)Residence Time τ (min)
(4R, 5S)-AADM 4.21.10.26151.5
(4R, 5R)-AADM 1.542.028.03.9
(4S, 5R)-AADM 3.885.022.31.9
(4S, 5S)-AADM 1.191.082.71.8

Data Interpretation: The (4R, 5S) isomer exhibits a residence time of over 2.5 hours, making it a highly desirable candidate for sustained in vivo efficacy. The other isomers dissociate in under 5 minutes, which would likely necessitate frequent dosing to maintain target coverage [4].

Experimental Protocols: Surface Plasmon Resonance (SPR)

To ensure trustworthiness and reproducibility , the kinetic data must be generated using a self-validating system. We utilize Single-Cycle Kinetics (SCK) rather than Multi-Cycle Kinetics (MCK). Why? Membrane proteins like σ1​ R are highly sensitive to the harsh acidic or basic regeneration buffers required in MCK, which can denature the receptor and artifactually alter kon​ and koff​ measurements over time [4]. SCK bypasses the need for regeneration by injecting sequential, increasing concentrations of the ligand.

Step-by-Step Methodology

1. Sensor Chip Preparation & Target Immobilization

  • Equilibrate a CM5 sensor chip in running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1% DMSO).

  • Activate the carboxymethyl dextran surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

  • Dilute purified human σ1​ R (solubilized in 0.1% DDM) to 10 µg/mL in 10 mM sodium acetate (pH 5.0). Inject over the active channel until an immobilization level of ~3000 RU is achieved.

  • Block unreacted sites with 1 M ethanolamine-HCl (pH 8.5) for 7 minutes.

2. Assay Self-Validation (Control Phase)

  • Inject a reference standard (e.g., Pridopidine, a known σ1​ R ligand [3]) at 1 µM to confirm the functional integrity and active fraction of the immobilized receptor.

3. Single-Cycle Kinetics (SCK) Execution

  • Prepare a 5-point, 3-fold dilution series of the AADM stereoisomer (e.g., 0.3 nM to 24.3 nM for the (4R, 5S) isomer) in running buffer.

  • Inject the concentrations sequentially from lowest to highest without regeneration steps.

  • Parameters: Flow rate of 50 µL/min; Contact time of 120 seconds per injection; Final dissociation time of 3600 seconds (critical for accurately capturing the slow koff​ of the (4R, 5S) isomer).

4. Data Processing

  • Double-reference the raw sensorgrams by subtracting the signal from the reference channel (blank surface) and a buffer-only injection.

  • Fit the data to a 1:1 Langmuir binding model to derive kon​ and koff​ . Calculate Residence Time as τ=1/koff​ .

SPR_Workflow N1 Immobilize Sigma-1 Receptor N2 Inject Stereoisomers (Single-Cycle Kinetics) N1->N2 N3 Measure Association (k_on) N2->N3 N4 Buffer Wash (Dissociation, k_off) N3->N4 N5 Calculate Residence Time (tau = 1/k_off) N4->N5

Step-by-step SPR workflow for determining stereoisomer binding kinetics.

Conclusion

The comparative kinetic evaluation of (2-Amino-2-azaspiro[1]decan-4-yl)methanol stereoisomers underscores a fundamental principle in modern drug design: affinity is static, but target engagement is dynamic. By leveraging the rigid azaspiro[1]decane scaffold and optimizing the stereochemistry at C4 and C5, the (4R, 5S) isomer achieves a state of kinetic trapping at the σ1​ R. This prolonged residence time provides a superior pharmacological profile, highlighting the necessity of integrating SPR kinetic profiling early in the lead optimization cascade.

References

  • Promega Connections / Copeland, R. A. "Residence Time: The Impact of Binding Kinetics on Compound-Target Interactions." Promega.
  • BenchChem. "A Comparative Analysis of Azaspiro[2]nonane and Azaspiro[1]decane Derivatives in Drug Discovery." BenchChem. URL:

  • Battista, T., et al. "Known Drugs Identified by Structure-Based Virtual Screening Are Able to Bind Sigma-1 Receptor and Increase Growth of Huntington Disease Patient-Derived Cells." International Journal of Molecular Sciences, 2021.
  • Journal of Medicinal Chemistry. "Determination of Affinity and Residence Time of Potent Drug-Target Complexes by Label-free Biosensing." ACS Publications, 2018.

Sources

Validation

Validating the stereochemical configuration of (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol via NOESY

Validating the Stereochemical Configuration of (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol: A Comparative Guide to NOESY and Alternative Techniques Determining the exact 3D architecture of functionalized spirocycles is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating the Stereochemical Configuration of (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol: A Comparative Guide to NOESY and Alternative Techniques

Determining the exact 3D architecture of functionalized spirocycles is a critical bottleneck in modern drug development. For molecules like (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol, the structural complexity arises from the spiro junction (C5) that links a flexible cyclohexane ring to an azacyclopentane (pyrrolidine) ring. Establishing the relative stereochemistry of the hydroxymethyl group at C4 against the cyclohexane system requires analytical techniques capable of probing through-space atomic distances.

This guide objectively compares Nuclear Overhauser Effect Spectroscopy (NOESY) against alternative stereochemical validation methods, detailing the causality behind experimental choices and providing a self-validating protocol for accurate spatial assignment.

The Analytical Arsenal: Method Comparison

When tasked with validating the stereochemistry of a small spirocyclic molecule, application scientists must choose between NMR-based techniques (NOESY, ROESY), vibrational spectroscopy (VCD), and X-ray crystallography. Each method possesses distinct operational sweet spots and limitations.

Table 1: Comparative Analysis of Stereochemical Validation Methods

MethodTarget OutputIdeal Sample StateMW Sweet SpotKey Limitation
NOESY Relative ConfigurationSolution< 1000 DaFails at intermediate tumbling rates ( ωτc​≈1.12 )
ROESY Relative ConfigurationSolution1000 - 3000 DaProne to TOCSY artifacts; lower theoretical maximum NOE
VCD Absolute ConfigurationSolution< 1000 DaRequires computationally expensive DFT modeling
X-Ray Absolute ConfigurationSingle CrystalAnyRequires high-quality, defect-free single crystals

For a low-molecular-weight compound like (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol (MW 184 Da), growing single crystals is notoriously difficult due to its high solubility and tendency to form oils. While Vibrational Circular Dichroism (VCD) can determine absolute configuration in solution, it requires extensive ab initio Density Functional Theory (DFT) calculations to simulate the spectra of all possible enantiomers[1]. Therefore, 2D NMR techniques remain the most efficient frontline tools for establishing relative stereochemistry[2].

DecisionTree A Stereochemical Validation B Sample State? A->B C X-Ray Crystallography B->C Single Crystal D Solution State B->D Liquid/Dissolved E Absolute vs Relative? D->E F VCD + DFT Modeling E->F Absolute G Molecular Weight E->G Relative H NOESY (MW < 1000 Da) G->H Fast Tumbling I ROESY (MW 1000-3000 Da) G->I Intermediate Tumbling

Decision matrix for stereochemical validation of small molecules.

The Causality of Choice: Why NOESY over ROESY?

The choice between NOESY and ROESY (Rotating-frame Overhauser Effect Spectroscopy) is strictly dictated by the physics of molecular tumbling. The Nuclear Overhauser Effect (NOE) relies on dipole-dipole cross-relaxation, the efficiency of which depends on the molecule's correlation time ( τc​ ) and the spectrometer's Larmor frequency ( ω ).

Table 2: NOESY vs. ROESY Performance Metrics for Small Molecules (MW < 500 Da)

ParameterNOESYROESY
NOE Phase (vs. Diagonal) Opposite (Positive NOE)Opposite (Positive NOE)
Max Theoretical NOE +50%+67.5%
Susceptibility to Spin Diffusion Low (at optimized τm​ )Moderate
Artifact Interference MinimalHigh (TOCSY cross-peaks)

For (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol, the molecular weight of ~184 Da places it firmly in the extreme narrowing limit ( ωτc​≪1 )[3]. In this regime, molecules tumble rapidly, yielding strong, positive NOE cross-peaks that appear with an opposite phase to the diagonal[3].

ROESY is engineered to bypass the "zero-crossing" problem where NOE intensity vanishes ( ωτc​≈1.12 ), a phenomenon typical for mid-sized molecules (MW 1000–3000 Da)[3]. Applying ROESY to a 184 Da molecule is not only unnecessary but actively detrimental, as the spin-lock pulse introduces unwanted through-bond TOCSY artifacts that can be easily misidentified as through-space correlations[4]. Thus, NOESY is the mathematically and practically superior choice.

Self-Validating NOESY Experimental Protocol

To ensure absolute trustworthiness, the experimental workflow must be designed as a self-validating system. The following protocol guarantees that the resulting NOESY data is a true representation of spatial proximity (< 5 Å) rather than an artifact of relaxation dynamics.

Step 1: Sample Preparation

  • Action: Dissolve 15–20 mg of the compound in 0.6 mL of strictly anhydrous, degassed CDCl 3​ or DMSO- d6​ .

  • Causality: Degassing (via the freeze-pump-thaw method) removes dissolved paramagnetic oxygen. Oxygen accelerates longitudinal ( T1​ ) relaxation, which prematurely quenches the kinetic buildup of the NOE. Anhydrous solvents prevent the chemical exchange of the -OH and -NH 2​ protons with water, preserving their potential through-space signals.

Step 2: T1​ Relaxation Measurement

  • Action: Execute a 1D inversion-recovery ( 180∘−τ−90∘ ) experiment to determine the T1​ relaxation times of the key protons.

  • Causality: NOE is a transient kinetic phenomenon. To capture the maximum cross-peak intensity before the signal naturally decays, the mixing time ( τm​ ) must be mathematically tailored to the molecule. Setting τm​≈0.5 to 0.8×T1​ (of the slowest relaxing proton of interest) ensures optimal cross-relaxation buildup.

Step 3: Phase-Sensitive 2D NOESY Acquisition

  • Action: Acquire the spectrum using a phase-sensitive sequence (e.g., States-TPPI) with the calibrated τm​ (typically 400–600 ms for this MW).

  • Causality: Phase-sensitive acquisition is non-negotiable. It allows the analyst to differentiate true NOE cross-peaks (which will have the opposite phase to the diagonal) from chemical exchange artifacts (which share the same phase as the diagonal).

Step 4: Internal Calibration and Validation

  • Action: Integrate the cross-peak of a known, fixed-distance proton pair—such as the geminal CH 2​ protons on the cyclohexane ring ( rref​=1.75 Å).

  • Causality: Because NOE intensity is proportional to r−6 , establishing an internal reference converts relative integration volumes into quantitative absolute distance restraints[5]. If the calculated distance of the geminal pair deviates from 1.75 Å, the dataset is compromised by spin diffusion, and the τm​ must be reduced.

Workflow S1 1. Sample Prep (Anhydrous, Degassed) S2 2. T1 Relaxation (Inversion Recovery) S1->S2 S3 3. Mix Time Optimization (τm ≈ 0.6 × T1) S2->S3 S4 4. NOESY Acquisition (Phase-Sensitive) S3->S4 S5 5. Data Integration (Distance ∝ r^-6) S4->S5

Self-validating NOESY experimental workflow.

Data Interpretation: Validating the C4-C5 Configuration

Once the self-validating protocol confirms the integrity of the NOESY spectrum, the stereochemical assignment of (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol becomes a geometric mapping exercise.

The spiro[4.5]decane core consists of a cyclohexane ring (which strongly prefers a specific chair conformation due to the bulky spiro substitution) and an azacyclopentane envelope. The stereochemical puzzle lies in the orientation of the C4 methine proton and its attached hydroxymethyl group relative to the cyclohexane chair.

By analyzing the cross-peaks, we look for spatial correlations between the C4 proton and the axial/equatorial protons of the adjacent C6 and C10 positions on the cyclohexane ring.

  • If the C4-H shows a strong NOE (< 3.0 Å) to the axial protons of the cyclohexane ring, it dictates that the C4 proton is pointing "inward" toward the face of the chair, locking the relative configuration of the C5 spiro center and the C4 substituent.

  • Conversely, if the strongest NOEs are observed between the C4-hydroxymethyl protons and the equatorial cyclohexane protons, the opposite diastereomer is confirmed.

By strictly adhering to exact NOE (eNOE) distance restraints[4], researchers can confidently validate the 3D architecture of complex spirocycles without the need for single-crystal X-ray diffraction.

References

  • Source: blogspot.
  • Nuclear Overhauser effect Source: Wikipedia URL
  • Source: rsc.
  • Source: nih.
  • Source: mdpi.

Sources

Safety & Regulatory Compliance

Safety

(2-Amino-2-azaspiro[4.5]decan-4-yl)methanol proper disposal procedures

Standard Operating Procedure: Disposal and Chemical Quenching of (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol Executive Summary & Hazard Profiling (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol is a specialized spirocyclic c...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Disposal and Chemical Quenching of (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol

Executive Summary & Hazard Profiling

(2-Amino-2-azaspiro[4.5]decan-4-yl)methanol is a specialized spirocyclic compound featuring an N-amino pyrrolidine core and a hydroxymethyl group. Chemically, the N-amino structural motif classifies this molecule as a hydrazine derivative . Hydrazines are highly reactive, strong reducing agents, and carry significant toxicity profiles, including potential carcinogenicity, central nervous system toxicity, and severe mucosal irritation[1][2].

Because of these hazards, proper disposal cannot be achieved by simple dilution or direct solvent evaporation. The reactive N–N bond must be chemically destroyed via oxidation prior to waste collection to prevent auto-oxidation, pressurization, and potential explosion in hazardous waste carboys[1][3].

Operational Safety & Logistical Planning

Before initiating the disposal protocol, ensure all engineering controls and personal protective equipment (PPE) are strictly utilized. Hydrazine oxidation is an exothermic process that releases nitrogen gas (N₂); therefore, it must be performed in a highly controlled environment.

Table 1: Material and Safety Requirements

CategoryRequirementOperational Purpose
Engineering Control Chemical Fume HoodSafely vents evolved nitrogen gas and volatile organic byproducts, preventing inhalation[4].
PPE Splash goggles, face shield, heavy-duty nitrile gloves, lab coatProtects against corrosive oxidants and toxic hydrazine exposure[5].
Primary Reagent 5% Sodium Hypochlorite (NaOCl)The primary oxidant utilized to cleave the N-amino group[1].
Validation Tool Starch-Iodide Indicator PaperCreates a self-validating system to confirm the presence of excess hypochlorite[6][7].
Quenching Agent Isopropyl alcohol or Sodium ThiosulfateNeutralizes excess hypochlorite after complete hydrazine destruction[6][8].

Primary Disposal Strategy: Chemical Quenching (Oxidation)

The most reliable method for neutralizing hydrazine derivatives at the bench scale is oxidative cleavage using sodium hypochlorite (household bleach)[1][9]. The hypochlorite oxidizes the hydrazine moiety, breaking the N–N bond and releasing inert nitrogen gas alongside water and organic byproducts.

Step-by-Step Methodology:

  • Dilution (Critical Safety Step): Causality: Never add concentrated bleach directly to pure hydrazine derivatives. The oxidation reaction is highly exothermic and can violently boil or explode if concentrated[1]. Action: Dilute the (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol waste with deionized water or a mild buffer to achieve a concentration of less than 5% w/v [1][9].

  • Controlled Oxidation: Place the diluted waste in a round-bottom flask or beaker equipped with a magnetic stir bar inside a fume hood. Slowly add a 5% aqueous sodium hypochlorite (NaOCl) solution dropwise. Maintain the solution pH between 5 and 8 for optimal destruction kinetics[1].

  • Observation & Degassing: You will observe effervescence (bubbling) as nitrogen gas is released. Continue stirring at room temperature for at least 1 hour after the bubbling ceases to ensure the reaction goes to completion.

  • System Validation (Starch-Iodide Test): Causality: To guarantee the complete destruction of the hydrazine, you must verify that an excess of hypochlorite remains in the solution. Action: Place a drop of the reaction mixture onto wet starch-iodide indicator paper. A rapid change to a dark blue/purple/black color confirms the presence of excess oxidant[6][7]. If the paper does not change color, unreacted hydrazine may still be present; add more NaOCl and stir for another 30 minutes.

  • Quenching Excess Oxidant: Once excess hypochlorite is confirmed, add small increments of isopropyl alcohol or sodium thiosulfate to the mixture. Stir and repeat the starch-iodide test until it is negative (no color change), indicating the oxidant has been safely neutralized[6][8].

  • Final Disposal: Transfer the neutralized, quenched solution to an appropriately labeled aqueous hazardous waste container for final disposal by a licensed environmental contractor[2][5].

Workflow Visualization

G Start Waste: (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol (Hydrazine Derivative) Dilution Dilute in Water/Buffer (<5% w/v concentration) Start->Dilution Oxidant Add 5% Sodium Hypochlorite (NaOCl) Dropwise Dilution->Oxidant Reaction Stir at Room Temp (Observe N2 Gas Evolution) Oxidant->Reaction Test Starch-Iodide Test (Check for Excess NaOCl) Reaction->Test Test->Oxidant Negative (No Color) Quench Quench Excess NaOCl (Add Isopropanol or Thiosulfate) Test->Quench Positive (Blue/Black) Complete Transfer to Aqueous Hazardous Waste Quench->Complete

Caption: Workflow for the oxidative destruction of hydrazine derivatives prior to disposal.

Emergency Spill Response Plan

In the event of an accidental release of (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol, immediate containment is required to prevent inhalation or dermal exposure.

  • Small Spills (<50 mL): Absorb the liquid with an inert material such as sand, clay, or vermiculite. Do not use combustible materials like sawdust or paper towels, as hydrazines can ignite upon contact with organic oxidizers[1]. Transfer the absorbed material to a beaker in the fume hood and follow the chemical quenching protocol above.

  • Large Spills: Evacuate the immediate area. Use a spray bottle with water to knock down reactive vapors[4]. Dike the spill to prevent spreading, and apply 5% NaOCl directly to the diluted spill area to neutralize the compound before mechanical cleanup[1][9].

References

  • Fisher Scientific. "SAFETY DATA SHEET - N-amino heterocyclic compounds". Fisher Scientific.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFa6Zcqs3nxGAT4nq5jR6lFlxwGQJ9S8164uOAV6FSPyhVC1AgO1mhOTQjJ-3RfA0YtVZ3c9-2lPn41tCEyJp_V3Y8K8sabdC7ekUS-_iENFI4h_5CwWS0RcSzCk9vlfMm2cQMFxqDBqeUuRFydz_P9icUI11iu78Pfu9lkoU_L4LiuxQzmgn2ArJY9l0AGPoM=]
  • Arxada. "Performance Chemicals Hydrazine - Safety and Handling". Arxada.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHf1tKuaeHeDS2V1aYe8b2NjHEDzoSQoQbZFJPWVav1i57SA_awZZE33g42HEBXvxqPyq3TJhXnGWcpdoi43RaiolGbZL1bEbRTe18YTJz3TVhyjreIw2UYSoCj87RL3ZsIthR6QRAR_s8Fu8FI75j-FUgPbEivQ96rcDH0zyGclZcntNEhJnwSmtCptwktDXtFO_Kks1l3_E-QAcZaOxHE4q8=]
  • National Center for Biotechnology Information (NCBI). "PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines". NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFL2P1WptyhsqnUKOtYrUBFXAlEEaSEashQGOGcKnTE_RZBBzZNlJ8jSMOGfyDegW7T9jhGtHlxpp5rPiaht5lLhaqPISbv-9o1-_a634CwAfIb2rNlxftn_r2Fah60KOGt9gXtRfJB]
  • Centers for Disease Control and Prevention (CDC). "Toxicological Profile for Chlorine (Starch-Iodide Testing)". CDC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOIKcPKK7IIMt4yE0ZEdlhwVrKd3_Z00Y6HjI9_tN7we7-lJvi1tt66iQTRd7FOpXzbL0a_Pfy28U2xxiAhhTNAbA126FWyHXhuzuuTvZTv05I2Mas5FiGfXQy9Qqi3_mmDU-411g8Rw8id0RI]
  • WPMU CDN. "A GREEN CHEMISTRY SODIUM HYPOCHLORITE OXIDATION". CDN.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_YtdnikXrmtV6fWUbwsnXWZYrStF5hP75C0J_ugKex4tvp8XzVD3TQBTT8p1GSgdD7GPXdvabjWaSVqzueYpr1dW3SjQvWV2F3htMmpOtacbPQCh5B5XGA1fsCpiYytgfWNfaQUeQtCd7u_2JwPdkMDzQyr7CgexZ2srtt9MD49g99VkYbDUn-bQ0eApuxwqO1AV-VfE=]

Sources

Handling

Personal protective equipment for handling (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol

Essential Safety and Handling Guide for (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol For Researchers, Scientists, and Drug Development Professionals Introduction As scientific research ventures into novel chemical entitie...

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Author: BenchChem Technical Support Team. Date: April 2026

Essential Safety and Handling Guide for (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

As scientific research ventures into novel chemical entities, ensuring the safety of laboratory personnel is paramount. This guide provides a comprehensive operational plan for the safe handling of (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol. Due to the limited availability of specific hazard data for this compound, a conservative approach is mandated. The protocols outlined below are based on the potential hazards associated with its functional groups—an amino alcohol on a spirocyclic scaffold—and general best practices for handling chemicals with unknown toxicity.[1][2] This document is intended to build a foundation of safety and trust, empowering you to conduct your research with confidence.

Hazard Assessment and Risk Mitigation

Given that (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol is a novel compound, it must be treated as hazardous until proven otherwise.[2] The primary risks are associated with its amino and alcohol functional groups. Amino alcohols can be irritants to the skin, eyes, and respiratory system.[3][4]

Potential Hazards:

  • Skin and Eye Irritation/Corrosion: Similar to other amino compounds, direct contact could cause irritation or burns.[5]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[6]

  • Toxicity: The systemic toxicity is unknown. It is prudent to assume the compound may be harmful if swallowed, inhaled, or absorbed through the skin.[7]

Core Principle: Always handle (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol within a certified chemical fume hood to minimize inhalation exposure.[2][8]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

ActivityEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Receiving/Unpacking Safety glasses with side shieldsNitrile glovesLab coatNot generally required
Storage Safety glasses with side shieldsNitrile glovesLab coatNot generally required
Weighing/Transferring (in a fume hood) Chemical splash gogglesDouble-gloving with nitrile or neoprene gloves[2]Lab coatNot required if handled in a certified chemical fume hood[2]
Conducting Reactions Chemical splash goggles and face shieldNitrile or neoprene gloves[9]Flame-resistant lab coatUse in a well-ventilated fume hood. A respirator may be required for large quantities or if engineering controls are insufficient.[2][9]
Spill Cleanup Chemical splash goggles and face shieldChemical-resistant gloves (e.g., neoprene)Chemical-resistant apron over a lab coatAir-purifying respirator with organic vapor cartridges

Step-by-Step Operational and Disposal Plans

A systematic workflow is critical to minimize exposure and ensure a safe laboratory environment.

Handling and Use Protocol
  • Preparation: Before handling the compound, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available.[10] An emergency eyewash and shower station should be accessible and tested.

  • Weighing and Transferring: All weighing and transferring of the solid compound must be conducted within a certified chemical fume hood to prevent the inhalation of dust particles.[8] Use disposable weigh boats and spatulas to avoid cross-contamination.

  • Dissolution: When dissolving the compound, add the solvent slowly to the solid. If the process is exothermic, ensure the vessel is appropriately cooled.

  • Reaction Setup: All reactions should be conducted in a fume hood.[11] Ensure that all glassware is properly secured.

  • Post-Reaction: After the reaction is complete, safely quench any reactive materials before workup.

  • Personal Hygiene: Always wash your hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6][10] Do not eat, drink, or smoke in the laboratory.[10][11]

Disposal Plan: Waste Management Protocol

Proper disposal of (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.[12]

  • Waste Segregation: All waste containing this compound must be segregated from other waste streams.[13] This includes unused product, reaction residues, and contaminated materials like gloves, weighing paper, and pipette tips.[12]

  • Waste Collection:

    • Solid Waste: Collect in a clearly labeled, sealed, and compatible waste container.[14]

    • Liquid Waste: Collect in a designated, sealed, and compatible container for hazardous chemical waste. Do not pour any solutions down the drain.[12]

  • Labeling and Storage: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name. Store waste containers in a designated and properly ventilated area, away from incompatible materials.[8]

  • Institutional Procedures: Follow your institution's specific procedures for the final pickup and disposal of hazardous waste by the Environmental Health and Safety (EHS) department.[12]

Emergency Procedures: Be Prepared

Accidents can happen, and a rapid, informed response is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1] Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[6]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration.[6] Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[6] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.[1]

Spill Response Workflow

In the event of a spill, follow this workflow:

Spill_Response cluster_Initial_Actions Immediate Response cluster_Cleanup Containment & Cleanup cluster_Final_Steps Post-Cleanup Alert Alert others in the area Evacuate Evacuate the immediate area Alert->Evacuate Assess Assess the spill size and risk Evacuate->Assess Contain Contain the spill with absorbent material Assess->Contain Small & Manageable Call_EHS Call EHS/Emergency Services Assess->Call_EHS Large or Unknown Neutralize Neutralize (if applicable and safe) Contain->Neutralize Collect Collect residue into a labeled waste container Neutralize->Collect Decontaminate Decontaminate the area Collect->Decontaminate Dispose Dispose of waste through EHS Decontaminate->Dispose Report Report the incident to your supervisor Dispose->Report

Caption: Workflow for responding to a chemical spill.

Storage

Store (2-Amino-2-azaspiro[4.5]decan-4-yl)methanol in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9][14] The storage area should be clearly marked with the appropriate hazard signs.[14]

Conclusion

By adhering to these guidelines, you are fostering a culture of safety and responsibility in your laboratory. This proactive approach not only protects you and your colleagues but also ensures the integrity of your research. Always consult your institution's specific safety protocols and the most current safety data sheets for any chemicals you handle.

References

  • Aaronchem. (2025, August 11).
  • University of North Carolina at Charlotte. (n.d.). Novel Chemicals with Unknown Hazards SOP. Environmental Health and Safety.
  • University of North Carolina at Charlotte. (n.d.). Novel Chemicals With Unknown Hazards. Environmental Health and Safety.
  • BenchChem. (2025). Personal protective equipment for handling 2-Amino-2-(1H-tetrazol-5-yl)ethanol.
  • BenchChem. (2025). Safe Handling and Storage of Novel Heterocyclic Compounds.
  • Nippon Nyukazai Co., Ltd. (2018, June 12).
  • GZ Industrial Supplies. (2025, May 26).
  • Unknown. (n.d.).
  • Nippon Nyukazai Co., Ltd. (2017, August 29).
  • A.G. Layne, Inc. (2015, May 19).
  • BenchChem. (2025).
  • Unknown. (n.d.).
  • Apollo Scientific. (2023, July 5).
  • Nippon Nyukazai Co., Ltd. (2017, July 5).
  • Advanced ChemBlocks Inc. (2026, February 16). (2-azaspiro[4.5]decan-8-yl)methanol.
  • Emory University. (n.d.). Chemical Waste Disposal Guidelines.

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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(2-Amino-2-azaspiro[4.5]decan-4-yl)methanol
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(2-Amino-2-azaspiro[4.5]decan-4-yl)methanol
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